16-Methoxy-16-oxohexadecanoic acid
Description
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Properties
IUPAC Name |
16-methoxy-16-oxohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-21-17(20)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h2-15H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYYVFBDKRFTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 16-Methoxy-16-oxohexadecanoic Acid: A Guide to Selective Mono-esterification for Advanced Research Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
16-Methoxy-16-oxohexadecanoic acid, the monomethyl ester of hexadecanedioic acid, is a crucial long-chain dicarboxylic acid derivative with significant applications in the synthesis of advanced materials and complex therapeutic agents. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, makes it an invaluable building block. However, its synthesis presents a persistent challenge: achieving selective mono-esterification of the symmetrical C16 dicarboxylic acid precursor while preventing the formation of the diester byproduct. This guide provides a comprehensive overview of a modern, highly selective synthesis strategy, delves into the mechanistic principles governing the reaction, and offers a detailed, field-proven experimental protocol. Alternative methodologies, rigorous characterization techniques, and critical safety considerations are also discussed to equip researchers with the knowledge required for the successful and reproducible synthesis of this important compound.
Introduction: The Significance of this compound
Long-chain dicarboxylic acids (LCDFAs) and their derivatives are fundamental components in both biological systems and synthetic chemistry.[1] this compound (Chemical Formula: C₁₇H₃₂O₄, CAS Number: 18451-85-9) is a prime example of a functionalized LCDFA. It is derived from hexadecanedioic acid (also known as thapsic acid), a 16-carbon α,ω-dicarboxylic acid.[2] The presence of a free carboxylic acid at one end of the long aliphatic chain and a methyl ester at the other provides orthogonal reactivity, allowing for sequential chemical modifications.
This unique structural feature is highly sought after in several areas of advanced research:
-
Polymer Chemistry: LCDFAs are used as monomers for the synthesis of specialty polyamides and polyesters, imparting flexibility and specific thermal properties to the resulting polymers.[1]
-
Drug Development: The tert-butyl ester analogue, 16-(tert-butoxy)-16-oxohexadecanoic acid, is highlighted as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs).[3][4] The underlying C16 dicarboxylic acid monoester scaffold is the key functional unit.
-
Biomaterials: The long alkyl chain provides hydrophobicity, while the terminal functional groups allow for conjugation to other molecules, making it useful in the creation of biodegradable polymers and surfactants.[5]
The primary obstacle in synthesizing this compound is the selective esterification of only one of the two chemically equivalent carboxylic acid groups on the hexadecanedioic acid precursor. Traditional esterification methods, such as Fischer-Speier esterification, often result in a difficult-to-separate mixture of the starting diacid, the desired monoester, and the diester byproduct.[6][7] This guide focuses on a modern approach that leverages a selective activation and shielding mechanism to achieve high yields of the target monoester.
Core Synthesis Strategy: LiCl-Driven Selective Mono-esterification
A recently developed and highly effective method for the mono-esterification of long-chain dicarboxylic acids employs a combination of trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[8][9] This one-step protocol offers unprecedented selectivity for the monoester over the diester, making it a superior choice for laboratory and potential industrial-scale synthesis.[8]
Principle and Mechanistic Rationale
The challenge in mono-esterification lies in differentiating between two identical functional groups. The LiCl/TFAA method overcomes this by creating a transient asymmetry. The proposed mechanism relies on the unique role of lithium chloride.[8][9]
-
Selective Shielding: It is suggested that the lithium cation (Li⁺) coordinates with one of the carboxylate groups of the dicarboxylic acid. This interaction effectively "shields" or deactivates one end of the molecule.[8][9]
-
Selective Activation: The remaining, uncoordinated carboxylic acid group is then free to react with trifluoroacetic anhydride (TFAA). This reaction forms a highly reactive mixed anhydride intermediate.
-
Nucleophilic Attack: The alcohol (in this case, methanol) then performs a nucleophilic attack on the activated carbonyl carbon of the mixed anhydride.
-
Ester Formation: This leads to the formation of the methyl ester at one end of the chain, leaving the LiCl-shielded carboxylic acid group at the other end intact.
The presence of the chloride anion is also crucial for achieving high selectivity.[8] This method has demonstrated excellent functional group tolerance and scalability, making it a robust and reliable choice.[8]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the selective mono-esterification process.
Sources
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- 5. Buy 16-Hydroxyhexadecanoic acid | 506-13-8 [smolecule.com]
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- 8. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
16-Methoxy-16-oxohexadecanoic acid CAS number 18451-85-9
An In-Depth Technical Guide to 16-Methoxy-16-oxohexadecanoic Acid (CAS: 18451-85-9)
Introduction
This compound, identified by the CAS number 18451-85-9, is a long-chain bifunctional organic molecule.[1][2] Structurally, it is a derivative of hexadecanedioic acid, a 16-carbon dicarboxylic acid, where one of the carboxyl groups is esterified with methanol.[1] This mono-ester configuration imparts distinct chemical properties, featuring a reactive carboxylic acid at one terminus and a more stable methyl ester at the other. This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis, including materials science and drug development.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides detailed information on the molecule's physicochemical properties, a robust synthesis protocol, modern analytical characterization methods, potential applications, and essential safety and handling guidelines. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering users to effectively integrate this compound into their research and development workflows.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its successful application. This compound is typically supplied as a high-purity solid for research purposes.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 18451-85-9 | [1][3][4][5] |
| IUPAC Name | This compound | [1] |
| Synonyms | Hexadecanedioic acid, 1-methyl ester; Monomethyl hexadecanedioate; 15-(methoxycarbonyl)pentadecanoic acid | [1] |
| Molecular Formula | C17H32O4 | [1][3][4] |
| Molecular Weight | 300.43 g/mol | [3] |
| InChI Key | PPYYVFBDKRFTDQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)CCCCCCCCCCCCCCC(=O)O |[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Solid, powder | [1] |
| Appearance | White to off-white | |
| Purity | Typically ≥97% or ≥98% | [1][3] |
| Storage | Sealed in a dry place at room temperature |[1] |
Synthesis and Purification
The synthesis of this compound from its parent dicarboxylic acid, hexadecanedioic acid, is a classic example of selective mono-esterification. The primary challenge is to prevent the formation of the diester byproduct. This is typically achieved by controlling the stoichiometry of the alcohol (methanol) and utilizing reaction conditions that favor the mono-substituted product.
Experimental Protocol: Fischer Esterification for Mono-ester Synthesis
This protocol describes a standard laboratory-scale synthesis. The key principle is using a slight excess of the diacid relative to the alcohol to statistically favor mono-esterification.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexadecanedioic acid (1.0 equivalent).
-
Add a suitable solvent, such as toluene (approx. 5-10 mL per gram of diacid).
-
Add methanol (0.8-0.9 equivalents) to the suspension. Using a substoichiometric amount of methanol is critical to minimize the formation of the dimethyl ester.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting diacid is highly polar and will have a low Rf, while the mono-ester will be less polar, and the diester (if formed) will be the least polar.
-
Continue refluxing for 4-8 hours or until TLC indicates the consumption of methanol and optimal formation of the mono-ester.
Step 3: Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted hexadecanedioic acid. The unreacted diacid will deprotonate and move into the aqueous layer.
-
Wash the organic layer one final time with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude product using flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity to elute the desired mono-ester.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.
Step 5: Characterization
-
Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Synthesis workflow for this compound.
Analytical Characterization
Robust analytical methods are essential for verifying the purity and structure of this compound. Due to its long alkyl chain and carboxylic acid group, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly suitable technique, offering excellent sensitivity and selectivity without the need for derivatization.[6]
Experimental Protocol: LC-MS/MS Analysis
Step 1: Sample Preparation
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare working standards and quality control samples at appropriate concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).
Step 2: Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start at a low percentage of Mobile Phase B, and ramp up to a high percentage over several minutes to elute the analyte. A typical gradient might be: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL.
Step 3: Mass Spectrometry (MS)
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode to deprotonate the carboxylic acid.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and quantification.
-
MRM Transition: The precursor ion will be the deprotonated molecule [M-H]⁻. The specific product ions would need to be determined by infusing a standard solution and performing a product ion scan. For C17H32O4 (MW 300.43), the precursor would be m/z 299.4.
Step 4: Data Analysis
-
Integrate the peak area for the MRM transition at the correct retention time.
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
Caption: LC-MS/MS analytical workflow for this compound.
Applications in Research and Development
The primary utility of this compound lies in its bifunctional nature. The carboxylic acid and methyl ester groups have different reactivities, allowing for their selective or sequential modification. This makes the molecule an excellent linker or spacer in the synthesis of more complex molecules.
While specific applications for this exact molecule are not extensively documented in peer-reviewed literature, its structure is highly analogous to linkers used in advanced drug development platforms. For instance, the related compound 16-(Tert-butoxy)-16-oxohexadecanoic acid is used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker for Proteolysis-Targeting Chimeras (PROTACs).[7]
The 16-carbon aliphatic chain provides a long, flexible, and hydrophobic spacer, which can be critical for positioning two different molecular entities at an optimal distance for biological activity.
Potential Applications:
-
PROTAC Development: The carboxylic acid can be used to attach to a warhead-binding ligand, while the ester can be hydrolyzed and then used to attach to an E3 ligase-binding ligand.
-
ADC Linkers: The molecule can serve as a component of a linker connecting a cytotoxic drug to an antibody.
-
Surface Modification: The carboxylic acid can be used to anchor the molecule to a surface (e.g., an amine-functionalized nanoparticle), leaving the methyl ester exposed for further chemical transformation.
-
Synthesis of Complex Lipids: It can serve as a starting material for the synthesis of specialized or labeled lipids for use in biochemical assays.
Caption: Role as a bifunctional linker connecting two molecular entities.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous under the Globally Harmonized System (GHS).[3][4][8]
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | [8] |
| STOT, Single Exposure | H335 | May cause respiratory irritation |[4][8] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Handling Practices: Avoid breathing dust.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] Avoid contact with skin and eyes.[9]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
This compound is a versatile bifunctional molecule with significant potential as a chemical intermediate and linker. Its long aliphatic chain combined with orthogonal terminal functional groups—a reactive carboxylic acid and a stable methyl ester—makes it an attractive building block for constructing complex molecular architectures. While its direct applications are still emerging, its structural similarity to established linkers in ADC and PROTAC technologies points to a promising future in drug discovery and materials science. By following the detailed synthesis, analysis, and safety protocols outlined in this guide, researchers can confidently and effectively utilize this compound to advance their scientific objectives.
References
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Safety Data Sheet. Carl ROTH. [Link]
-
Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611). FooDB. [Link]
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16-(Tert-butoxy)-16-oxohexadecanoic acid | C20H38O4 | CID 57817723. PubChem. [Link]
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Hypothetical biosynthesis of a thapsigargin. ResearchGate. [Link]
-
SAFETY DATA SHEET - 16-Hydroxyhexadecanoic acid. Thermo Fisher Scientific. [Link]
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Localization and in-Vivo Characterization of Thapsia garganica CYP76AE2 Indicates a Role in Thapsigargin Biosynthesis. PMC. [Link]
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Thapsigargin—From Thapsia L. to Mipsagargin. MDPI. [Link]
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The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. MDPI. [Link]
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Suggested first step of the biosynthesis of thapsigargin via kunzeaol. ResearchGate. [Link]
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Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC - NIH. [Link]
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Scheme 1. Concise Synthesis of (−)-Thapsigargin (1) a. ResearchGate. [Link]
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CAS No.18451-85-9, this compound. Daoge Biopharma Co.,Ltd. [Link]
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This compound. Chemspace. [Link]
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Synthesis of 3-Methoxy-16α-nitro-14,17-ethenoestra-1,3,5(10)-trien-17β-yl Acetate and Fragmentation-Mediated Pathways to 14β,15β-Fused N-Heterocycles and 14β-Functionalised Alkyl Derivatives. ResearchGate. [Link]
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A Technical Guide to the Spectral Analysis of 16-Methoxy-16-oxohexadecanoic Acid
This in-depth technical guide provides a comprehensive overview of the spectral data for 16-Methoxy-16-oxohexadecanoic acid (also known as monomethyl hexadecanedioate), a significant long-chain dicarboxylic acid monoester.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. The guide offers a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
This compound is a bifunctional molecule featuring a long aliphatic chain, a terminal carboxylic acid group, and a terminal methyl ester group. This structure imparts both hydrophilic and hydrophobic properties, making it a valuable building block in the synthesis of polymers, lubricants, and pharmaceutical intermediates.
| Property | Value | Source |
| Chemical Formula | C₁₇H₃₂O₄ | |
| Molecular Weight | 300.43 g/mol | |
| CAS Number | 18451-85-9 | [1] |
| Synonyms | Monomethyl hexadecanedioate, 15-(methoxycarbonyl)pentadecanoic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this molecule is characterized by distinct signals corresponding to the protons of the methyl ester, the long methylene chain, and the protons adjacent to the carbonyl groups.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~11.5 - 12.0 | Singlet (broad) | 1H | H OOC-(CH₂)₁₄-COOCH₃ | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift. |
| 3.67 | Singlet | 3H | HOOC-(CH₂)₁₄-COOCH₃ | The three protons of the methyl ester group are magnetically equivalent and appear as a sharp singlet. This is a characteristic chemical shift for methyl esters. |
| 2.35 | Triplet | 2H | H OOC-CH₂ -(CH₂)₁₃-COOCH₃ | The methylene group alpha to the carboxylic acid carbonyl is deshielded and appears as a triplet due to coupling with the adjacent methylene group. |
| 2.30 | Triplet | 2H | HOOC-(CH₂)₁₃-CH₂ -COOCH₃ | The methylene group alpha to the ester carbonyl is similarly deshielded and appears as a triplet. Its chemical shift is slightly upfield compared to the one adjacent to the carboxylic acid. |
| 1.63 | Quintet | 4H | HOOC-CH₂-CH₂ -(CH₂)₁₁-CH₂ -CH₂-COOCH₃ | The methylene groups beta to both carbonyl groups will appear as a multiplet, typically a quintet, at this approximate chemical shift. |
| 1.25 | Multiplet (broad) | 20H | HOOC-(CH₂)₂-(CH₂ )₁₀-(CH₂)₂-COOCH₃ | The bulk of the methylene groups in the long aliphatic chain are shielded and overlap to form a broad multiplet in this region. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-14 ppm
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~179 | C OOH | The carbon of the carboxylic acid carbonyl group is highly deshielded and appears at a characteristic downfield chemical shift. |
| ~174 | C OOCH₃ | The carbon of the ester carbonyl group is also deshielded, but typically appears slightly upfield from the carboxylic acid carbonyl. |
| ~51.4 | COOC H₃ | The carbon of the methyl group of the ester is found in this characteristic region. |
| ~34.0 | HOOC-C H₂- | The methylene carbon alpha to the carboxylic acid carbonyl. |
| ~33.8 | -C H₂-COOCH₃ | The methylene carbon alpha to the ester carbonyl. |
| ~29.0 - 29.6 | -(C H₂)₁₀- | The carbons of the long methylene chain appear in a clustered region. |
| ~24.9 | HOOC-CH₂-C H₂- | The methylene carbon beta to the carboxylic acid carbonyl. |
| ~24.7 | -C H₂-CH₂-COOCH₃ | The methylene carbon beta to the ester carbonyl. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 90°
-
Spectral width: 0-200 ppm
-
Proton decoupling: Broadband decoupling to simplify the spectrum to singlets for each carbon.
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, ester, and the long hydrocarbon chain.
Expected Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~2920, ~2850 | Strong | C-H stretch | Aliphatic CH₂ |
| ~1740 | Strong | C=O stretch | Ester |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1465 | Medium | C-H bend (scissoring) | CH₂ |
| ~1240 | Strong | C-O stretch | Ester |
| ~940 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: Acquire the spectrum and perform a background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Expected Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 300) may be observed, although it might be weak or absent in EI-MS due to facile fragmentation.
-
Key Fragmentation Pathways:
-
Loss of methoxy group (-OCH₃): A prominent peak at m/z = 269 [M-31]⁺ is expected from the loss of the methoxy radical from the ester.
-
Loss of methanol (-CH₃OH): A peak at m/z = 268 [M-32]⁺ can occur via a McLafferty rearrangement involving the ester group.
-
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups.
-
Series of hydrocarbon fragments: A characteristic pattern of peaks separated by 14 Da (corresponding to CH₂ units) will be present in the lower mass region, indicative of the long aliphatic chain.
-
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For analysis of the free carboxylic acid, derivatization (e.g., silylation) may be required to improve volatility.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1-2 scans/second.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed predictive and comparative analysis of the NMR, IR, and MS spectral data for this compound. By understanding these spectral signatures, researchers can confidently identify and characterize this compound in their experimental work. The provided protocols offer a standardized approach for acquiring high-quality spectral data.
References
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18451-85-9 - this compound. (n.d.). Retrieved January 16, 2026, from [Link]
-
13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0061681) - Human Metabolome Database. (n.d.). Retrieved January 16, 2026, from [Link]
-
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A Technical Guide to the Research Applications of Long-Chain Dicarboxylic Acid Monoesters
Executive Summary
Long-chain dicarboxylic acid (LCDA) monoesters represent a class of molecules possessing a unique amphiphilic architecture—a long hydrophobic alkyl chain terminated by a hydrophilic carboxylic acid at one end and an ester group at the other. This duality imparts a versatile set of physicochemical properties that are being increasingly leveraged across diverse scientific disciplines. While their parent dicarboxylic acids are foundational monomers in the polymer industry and known metabolites in specific biological pathways, the monoester derivatives offer refined functionalities. They serve as critical intermediates in the synthesis of blockbuster peptide therapeutics, act as prodrug moieties to enhance bioavailability, and function as tools to probe complex metabolic pathways. This guide provides an in-depth exploration of the core principles, experimental logic, and potential research applications of LCDA monoesters for researchers, chemists, and drug development professionals.
The Molecular Logic of Long-Chain Dicarboxylic Acid Monoesters
The utility of an LCDA monoester is fundamentally derived from its bifunctional nature. This structure allows for differential reactivity and solubility, making it a powerful molecular tool.
Chemical Structure and Physicochemical Properties
An LCDA monoester consists of a long methylene chain (typically 12 to 22 carbons) flanked by a terminal carboxyl group and a terminal ester group. The long alkyl chain is nonpolar and hydrophobic, while the free carboxylic acid (pKa ~4.5-5.0) is ionizable and hydrophilic under physiological conditions. The ester group is comparatively less polar than the carboxylic acid but can participate in hydrogen bonding. This amphiphilic character dictates its behavior in both aqueous and organic media, enabling it to act as a surfactant or self-assemble into higher-order structures.
Caption: Molecular architecture of an LCDA monoester.
The Synthetic Challenge: Achieving Mono-Ester Selectivity
A primary hurdle in working with LCDAs is the selective esterification of only one of the two chemically equivalent carboxylic acid groups. Traditional methods often result in a difficult-to-separate mixture of the starting diacid, the desired monoester, and the undesired diester. Recent advancements provide a robust solution. A one-step mono-esterification method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been developed for LCDAs with chain lengths of 14 carbons or more.[1][2] Mechanistic studies suggest that LiCl interacts with and shields one of the terminal carboxylic acid groups, allowing the other to be selectively activated by TFAA and subsequently esterified.[1][2][3] This high selectivity (up to 50:1 monoester to diester) is critical for producing high-purity intermediates for pharmaceutical synthesis.[1]
Application in Pharmaceutical Sciences and Drug Development
LCDA monoesters are pivotal in modern medicine, from improving drug properties to enabling novel therapeutic modalities.
As Prodrug Moieties for Enhanced Bioavailability
The carboxylic acid functional group is common in many active pharmaceutical ingredients (APIs) but can limit oral bioavailability due to its polarity and negative charge at physiological pH, which hinders passage across lipid-rich cell membranes.[4] Esterification is a classic prodrug strategy to mask this polar group.
-
Causality: Converting a dicarboxylic acid API into a monoester prodrug increases its lipophilicity (logD). This enhanced lipid solubility facilitates passive diffusion across the gastrointestinal tract and into target cells. Once absorbed, endogenous esterase enzymes hydrolyze the ester bond, releasing the active dicarboxylic acid drug at the site of action.[4][5] This approach is particularly valuable for compounds that are substrates for efflux transporters, as the masked carboxylate may no longer be recognized.
Caption: General workflow of an LCDA monoester prodrug.
Critical Intermediates in Peptide-Based Therapeutics
Perhaps the most significant recent application of LCDA monoesters is in the synthesis of side chains for metabolic drugs like semaglutide (Ozempic®, Wegovy®) and tirzepatide (Mounjaro®, Zepbound®).[1] These drugs feature a peptide backbone acylated with a fatty diacid moiety via a linker.
-
Mechanism of Action: The long alkyl chain of the diacid promotes reversible binding to serum albumin. This binding dramatically reduces renal clearance and protects the peptide from enzymatic degradation, extending its circulating half-life from minutes to several days and allowing for once-weekly administration.
-
Synthetic Role: To attach this side chain during solid-phase peptide synthesis, a mono-protected LCDA is required. For example, the synthesis of semaglutide's side chain utilizes a mono-tert-butyl ester of octadecanedioic acid.[1][2] The free carboxylic acid is activated to couple with the peptide's linker, while the tert-butyl ester protects the other end. This protecting group is removed in the final deprotection step. The high demand for these drugs has driven innovation in the selective synthesis of these essential monoester building blocks.[1][2]
| Drug | Dicarboxylic Acid Component | Chain Length | Purpose |
| Semaglutide | Octadecanedioic acid | C18 | Albumin binding for extended half-life[1] |
| Tirzepatide | Icosanedioic acid | C20 | Enhanced albumin binding for extended half-life[1] |
| Liraglutide | Hexadecanedioic acid | C16 | Albumin binding for extended half-life |
Building Blocks for Advanced Drug Delivery Systems
The amphiphilic nature of LCDA monoesters makes them attractive candidates for constructing novel drug delivery vehicles. They can self-assemble in aqueous solutions to form micelles or nanoparticles, encapsulating poorly soluble drugs in their hydrophobic core. The exterior, studded with carboxylic acid groups, provides a versatile surface for further modification, such as attaching targeting ligands or coating with polyethylene glycol (PEG) to create "stealth" nanoparticles that evade the immune system.
Applications in Polymer and Materials Science
While dicarboxylic acids are workhorse monomers for producing polyesters and polyamides, their monoester derivatives offer opportunities for more precise polymer engineering.[6][7]
Modifiers in Condensation Polymerization
In polycondensation reactions, which typically combine diacids and diols (for polyesters) or diamines (for polyamides), an LCDA monoester can be introduced as a comonomer for several purposes:
-
Chain Termination: By reacting at its single ester-forming end, it can cap a growing polymer chain, providing a method to precisely control the average molecular weight.
-
Introducing Functionality: The unreacted carboxylic acid group becomes a pendant side group on the polymer backbone. This introduces sites for post-polymerization modification, such as cross-linking, grafting other polymers, or altering the material's surface properties, adhesion, and dye-binding capacity. Polyesters made with long-chain diacids can exhibit properties comparable to thermoplastics like high-density polyethylene (HDPE) while offering pathways to biodegradability.[8][9]
Tools for Probing Cellular Metabolism and Signaling
Endogenously, long-chain dicarboxylic acids are not merely inert molecules; they are active participants in fatty acid metabolism.
Investigating Fatty Acid Metabolism Pathways
Under conditions of high fatty acid flux, such as fasting or ketogenic states, the primary mitochondrial β-oxidation pathway can become saturated.[10] In this scenario, an alternative pathway, ω-oxidation, is upregulated.[10][11]
-
ω-Oxidation: This microsomal process, catalyzed by cytochrome P450 enzymes of the CYP4A family, oxidizes the terminal methyl (ω) carbon of a monocarboxylic fatty acid to a carboxylic acid, forming an LCDA.[10][12]
-
Peroxisomal β-Oxidation: The resulting LCDAs are then preferentially metabolized in peroxisomes, where they are chain-shortened via β-oxidation.[7][10][12]
Researchers can use cell-permeable LCDA monoesters as tools to specifically study the peroxisomal β-oxidation pathway, bypassing the initial and often rate-limiting ω-oxidation step.
Caption: LCDA monoesters as tools to probe peroxisomal β-oxidation.
Modulating Peroxisomal Activity and Lipid Accumulation
Recent studies have revealed that LCDAs are not just metabolites but can also act as signaling molecules. Administration of LCDAs has been shown to strongly induce peroxisomal β-oxidation.[11][13] This induction leads to an increase in the byproducts of peroxisomal oxidation—namely acetyl-CoA and hydrogen peroxide—which can contribute to hepatic steatosis (fatty liver) and other metabolic dysregulations.[11][13] LCDA monoesters provide a more controlled method for administering these molecules in cell culture or animal models to investigate the downstream consequences of peroxisomal activation and its role in metabolic diseases.
Key Experimental Methodologies
Protocol: Selective Synthesis of a Mono-tert-butyl LCDA
This protocol is adapted from a high-selectivity method for synthesizing mono-protected LCDAs, essential for pharmaceutical applications.[1][2]
Objective: To synthesize mono-tert-butyl octadecanedioate from octadecanedioic acid.
Materials:
-
Octadecanedioic acid (1 equivalent)
-
Lithium chloride (LiCl, 1.2 equivalents), dried
-
Trifluoroacetic anhydride (TFAA, 1.2 equivalents)
-
tert-Butanol (t-BuOH, 5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add octadecanedioic acid and anhydrous LiCl.
-
Solubilization: Add anhydrous THF and stir the suspension at room temperature. The addition of LiCl should noticeably increase the solubility of the diacid.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add TFAA dropwise over 10 minutes. Stir the reaction at 0 °C for 1 hour.
-
Esterification: Add t-BuOH to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure mono-tert-butyl ester.
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The monoester-to-diester ratio can be determined by GC-MS analysis of the crude product.[14]
Protocol: Analysis of LCDAs by GC-MS after Derivatization
Objective: To quantify LCDAs in a biological sample. Analysis requires derivatization to increase volatility.
Procedure:
-
Extraction: Extract lipids from the sample (e.g., plasma, cell lysate) using a solvent system like acidified ethyl acetate.[15]
-
Derivatization: Evaporate the solvent and treat the residue with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or by converting to methyl esters using diazomethane or BF₃-methanol.
-
GC-MS Analysis: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) and a mass spectrometer detector.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Monitor characteristic ions for the derivatized LCDA and the internal standard.
Conclusion and Future Outlook
Long-chain dicarboxylic acid monoesters are far more than simple chemical intermediates. Their unique molecular structure provides a versatile platform for innovation in pharmacology, materials science, and metabolic research. The ability to selectively synthesize these molecules with high purity has unlocked their potential, most notably in extending the efficacy of modern peptide drugs.
Future research will likely focus on:
-
Targeted Drug Delivery: Designing smart nanoparticles from self-assembling LCDA monoesters that carry therapeutic payloads specifically to diseased tissues.
-
Novel Bio-based Polymers: Using LCDA monoesters as functional monomers to create sustainable and biodegradable plastics with tailored properties.[9]
-
Metabolic Disease Research: Employing these molecules as precise chemical probes to further unravel the complex signaling roles of dicarboxylic acids in health and diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.
As synthetic methodologies improve and our understanding of their biological roles deepens, the applications for this versatile class of molecules will undoubtedly continue to expand.
References
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Li, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]
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Royal Society of Chemistry. (n.d.). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]
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Mecking, S., et al. (2012). Long-chain linear C19 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. KOPS - University of Konstanz. [Link]
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Huf, S., et al. (2011). Biotechnological synthesis of long-chain dicarboxylic acids as building blocks for polymers. ResearchGate. [Link]
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Zeng, J., et al. (2023). Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation. PubMed. [Link]
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Park, J. Y., et al. (2014). Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector. PubMed. [Link]
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Wanders, R. J. A., et al. (2021). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC - NCBI. [Link]
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Patty, F. A. (2012). Esters of Mono-, Di-, and Tricarboxylic Acids. ResearchGate. [Link]
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Vamecq, J., et al. (1994). Pathway of the formation of dicarboxylic acids (DCAs) from monocarboxylic acids via ω-oxidation and their subsequent breakdown via β-oxidation. ResearchGate. [Link]
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Fomkin, A., et al. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI. [Link]
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Martsinovich, A., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. [Link]
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Fraunhofer IGB. (n.d.). Long-chain dicarboxylic acids from plant oils. Fraunhofer IGB. [Link]
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Tashiro, K., et al. (2022). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. NIH. [Link]
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Mobley, J. A. (2018). Optimization of the Production of Long-Chain Dicarboxylic Acids from Distillers Corn Oil Using Candida viswanathii. Rose-Hulman Scholar. [Link]
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Cathay Biotech. (n.d.). Long-chain dicarboxylic acids introduction. Cathay Biotech. [Link]
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Zhang, W., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. ResearchGate. [Link]
-
Liu, F., et al. (2019). Facile preparation of bio-based polyesters from furandicarboxylic acid and long chain diols via asymmetric monomer strategy. Green Chemistry (RSC Publishing). [Link]
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Shi, S., et al. (2018). Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters. PubMed. [Link]
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Topic: 16-Methoxy-16-oxohexadecanoic Acid as a Monomer for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain aliphatic polyesters are a pivotal class of materials in advanced therapeutic and biomedical applications, prized for their biocompatibility, biodegradability, and tunable mechanical properties.[1][2] This guide focuses on 16-methoxy-16-oxohexadecanoic acid, an asymmetrical A-B type monomer derived from the C16 α,ω-dicarboxylic acid, hexadecanedioic acid. Its unique structure, featuring a terminal carboxylic acid and a terminal methyl ester, presents distinct opportunities for synthesizing functional polyesters through direct polycondensation or via a macrocyclic intermediate for ring-opening polymerization (ROP). We provide a comprehensive overview of the monomer's synthesis, detailed polymerization protocols, in-depth characterization methodologies, and a discussion of its potential applications, particularly in the realm of drug delivery and medical device development.[1][3]
Monomer Profile: this compound
This compound is a long-chain fatty acid derivative that serves as a versatile building block for polyesters. The 14-carbon aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer, while the terminal functional groups—a carboxylic acid ('A' group) and a methyl ester ('B' group)—enable its use in A-B type step-growth polymerization.
Physicochemical & Safety Data
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonym | Hexadecanedioic acid, 1-methyl ester | |
| CAS Number | 18451-85-9 | |
| Molecular Formula | C₁₇H₃₂O₄ | |
| Molecular Weight | 300.43 g/mol | |
| Physical Form | Solid | |
| Storage | Sealed in a dry environment at room temperature. |
Safety & Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures: Use in a well-ventilated area, avoiding dust formation.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[4] Store locked up.[4]
Synthesis of the Monomer
The most direct route to synthesizing this compound is the selective mono-esterification of its parent dicarboxylic acid, hexadecanedioic acid. The key to this synthesis is controlling the stoichiometry to favor the formation of the mono-ester over the di-ester.
Experimental Protocol: Mono-esterification of Hexadecanedioic Acid
Expertise & Causality: This protocol utilizes a stoichiometric amount of a methylating agent relative to the dicarboxylic acid. By carefully controlling the amount of base and methyl iodide, we can statistically favor the methylation of only one carboxylic acid group. An alternative approach involves using a large excess of the diacid with respect to methanol under Fischer esterification conditions, but this requires a more challenging separation of the desired product from unreacted starting material.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of hexadecanedioic acid in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add 1.0 equivalent of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), portion-wise with stirring. This selectively deprotonates one carboxylic acid group.
-
Methylation: Add 1.0 equivalent of methyl iodide (CH₃I) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Acidify the aqueous solution with dilute HCl to protonate any remaining carboxylate groups.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the mono-ester from unreacted diacid and the di-ester byproduct.
-
Characterization: Confirm the structure of the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the A-B monomer.
Polymerization Methodologies
The A-B structure of this compound allows for two primary polymerization strategies to create high-molecular-weight polyesters.
Pathway A: Direct Self-Polycondensation
Concept: This method involves the direct reaction between the carboxylic acid and methyl ester termini of the monomer molecules. The reaction proceeds via transesterification, eliminating methanol as a byproduct. To achieve high molecular weight, the equilibrium must be shifted towards the polymer, which is typically accomplished by removing methanol under high temperature and vacuum.[5]
Expertise & Causality: Direct polycondensation is an efficient, atom-economical process. However, achieving high molecular weights requires rigorous conditions to drive the reaction to completion (>99% conversion).[5] The choice of catalyst is critical; catalysts like antimony(III) oxide or titanium(IV) isopropoxide are effective but can introduce metal residues.[6] Strong Brønsted acids are also viable catalysts.[7]
-
Charging the Reactor: Place the purified monomer and a suitable catalyst (e.g., 0.1 mol% antimony(III) oxide) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Inert Atmosphere: Purge the system with dry, inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Initial Heating: Heat the reactor to 180-200°C under a slow stream of nitrogen to melt the monomer and initiate the reaction. Methanol will begin to distill off.
-
Applying Vacuum: After the initial, rapid evolution of methanol subsides (typically 2-3 hours), gradually apply a vacuum (e.g., <1 mmHg) over 1 hour.
-
High-Vacuum Stage: Continue heating at 200-220°C under high vacuum for several hours (4-8 hours). The viscosity of the melt will increase significantly as the polymer chain grows. The reaction is considered complete when the stirring becomes difficult or stops.
-
Cooling and Isolation: Remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated into a non-solvent like cold methanol to remove unreacted monomer and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Caption: General scheme for A-B self-polycondensation.
Pathway B: Ring-Opening Polymerization (ROP) via Macrocyclization
Concept: This two-stage approach first converts the linear monomer into a large macrocyclic ester (lactone). This macrocycle is then polymerized in a separate step via ring-opening polymerization (ROP). This method can offer better control over the polymerization process, potentially leading to polymers with narrower molecular weight distributions.
Expertise & Causality: The key to the first step, macrocyclization, is performing the reaction under high-dilution conditions. This favors the intramolecular reaction (ring formation) over the intermolecular reaction (linear oligomerization). The subsequent ROP is often entropically driven for large, strainless rings.[8] Enzymatic catalysis, for instance with Candida antarctica lipase B (CALB), offers a green, metal-free alternative to traditional chemical catalysts and proceeds under mild conditions.[8]
Step 1: Synthesis of the Macrocyclic Ester
-
Activation: Convert the carboxylic acid group of this compound to a more reactive species, such as an acid chloride (using oxalyl chloride) or by using a coupling agent like DCC/DMAP.
-
High-Dilution Cyclization: Using a syringe pump, slowly add a solution of the activated monomer over several hours to a large volume of a refluxing solvent (e.g., toluene) containing a catalyst or promoter. This maintains a very low concentration of the monomer, favoring intramolecular cyclization.
-
Workup and Purification: After the addition is complete, continue refluxing for several more hours. Cool the reaction, filter any salts, and concentrate the solvent. Purify the resulting macrocycle via column chromatography.
Step 2: Enzymatic Ring-Opening Polymerization (e-ROP)
-
Setup: In a clean, dry vial, add the purified macrocyclic ester and an immobilized lipase catalyst (e.g., Novozym 435, which is CALB immobilized on acrylic resin) at a concentration of ~10% by weight.
-
Reaction: Heat the bulk monomer/enzyme mixture to a temperature of 70-90°C under an inert atmosphere.
-
Monitoring: The reaction can be monitored by periodically taking small aliquots, dissolving them in CDCl₃, and analyzing by ¹H NMR to observe the disappearance of the monomer peaks and the appearance of the polymer peaks.
-
Isolation: After the desired time (24-72 hours), dissolve the viscous reaction mixture in chloroform and filter to remove the immobilized enzyme. The enzyme can be washed, dried, and reused.
-
Purification: Precipitate the polymer by adding the chloroform solution to cold methanol. Collect the polymer by filtration and dry under vacuum.
Caption: Two-stage workflow for polyester synthesis via ROP.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polyester.
| Technique | Purpose | Expected Result |
| ¹H NMR | Confirm polymer structure, verify end-groups | Disappearance of monomer-specific peaks. Appearance of broad peaks corresponding to the repeating polyester unit. |
| FT-IR | Identify functional groups | Strong carbonyl (C=O) stretch around 1735 cm⁻¹ characteristic of the ester linkage. |
| GPC | Determine molecular weight (Mₙ, Mₙ) and polydispersity (Đ) | Provides quantitative data on the size and distribution of polymer chains. |
| DSC | Measure thermal transitions (T₉, Tₘ) | Determines if the polymer is amorphous or semi-crystalline and its operating temperature range. Long aliphatic chains often result in semi-crystalline materials.[2] |
| TGA | Assess thermal stability | Measures the temperature at which the polymer begins to degrade. |
Applications and Future Directions
Polyesters derived from this compound are promising candidates for high-value applications, particularly in the biomedical field.
-
Drug Delivery Systems: The hydrophobic nature of the long aliphatic backbone makes these polyesters ideal for encapsulating lipophilic drugs, forming nanoparticles or microparticles for controlled release formulations.[1] The ester linkages are susceptible to hydrolysis, enabling biodegradation.[9]
-
Medical Devices and Implants: The flexibility and toughness imparted by the C14 chain can be leveraged to create biocompatible and biodegradable materials for applications like sutures, stents, and scaffolds for tissue engineering.[3]
-
Functional Materials: The terminal methyl ester group of the A-B monomer can be strategically preserved in the final polymer chain as a pendant group (if copolymerized with another monomer, for instance). This ester can then be hydrolyzed to a carboxylic acid or reacted with other molecules post-polymerization, providing a handle for conjugating drugs, peptides, or imaging agents. This is particularly relevant for creating advanced materials like antibody-drug conjugate (ADC) linkers.[10]
By carefully selecting the polymerization pathway and conditions, researchers can tailor the properties of these polyesters to meet the demanding requirements of modern drug development and materials science.
References
-
Kobayashi, S., Uyama, H., & Namekawa, S. (2006). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Biomacromolecules, 7(1), 6-9. [Link]
-
Ishibashi, T., et al. (2004). Dehydration Polycondensation of Dicarboxylic Acids and Diols Using Sublimating Strong Brønsted Acids. Biomacromolecules, 5(5), 1641-1644. [Link]
-
Sanda, F., & Endo, T. (1998). Anionic ring-opening polymerization of macrocyclic esters. Macromolecules, 31(13), 4353-4354. [Link]
-
Manzini, B., Hodge, P., & Ben-Haida, A. (2010). Entropically-driven ring-opening polymerization of macrocyclic esters with up to 84-membered rings catalysed by polymer-supported Candida antarctica lipase B. Polymer Chemistry, 1(4), 437-440. [Link]
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Ueda, M., & Ouchi, M. (1985). Active Polycondensation of Dicarboxylic Acid Derivatives Having β-Hetero Atoms. Polymer Journal, 17(1), 157-164. [Link]
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Kobayashi, S., Uyama, H., & Namekawa, S. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. PubMed, 7(1), 6-9. [Link]
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Sanui, K., & Harada, M. (1982). Synthesis and Application in the Polycondensation of Long-Chain Aliphatic Dicarboxylic Acids. ResearchGate. [Link]
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Imai, Y., et al. (1975). Ring-opening Polymerization of the Macrocyclic Ester. Bulletin of the Chemical Society of Japan, 48(2), 659-662. [Link]
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Zhang, K., et al. (2023). Controlled Ring-Opening Polymerization of Macrocyclic Monomers Based on Ring-Opening/Ring-Closing Cascade Reaction. Journal of the American Chemical Society. [Link]
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Sanda, F., & Endo, T. (1998). Anionic ring-opening polymerization of macrocyclic esters. Scilit. [Link]
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Wang, Y., et al. (2023). New thermoplastic poly(ester–ether) elastomers with enhanced mechanical properties derived from long-chain dicarboxylic acid for medical device applications. Journal of Materials Chemistry B. [Link]
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Serrano-Aroca, Á., & Llorens-Gámez, M. (2018). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 10(4), 384. [Link]
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Chembase.cn. (n.d.). This compound. Chembase.cn. [Link]
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Gobin, M., et al. (2016). Synthesis and characterisation of bio-based polyester materials from vegetable oil and short to long chain dicarboxylic acids. HAL Open Science. [Link]
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Benítez, J. J., et al. (2018). Aliphatic Diacidic Long-Chain C16 Polyesters from 10,16-Dihydroxyhexadecanoic Acid Obtained from Tomato Residual Wastes. Molecules, 23(10), 2655. [Link]
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Mecking, S., & Wu, J. (2021). Molecular Structure–Biodegradation Relationships of Long-Chain Polyesters. KOPS University of Konstanz. [Link]
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National Center for Biotechnology Information. (n.d.). 16-(Tert-butoxy)-16-oxohexadecanoic acid. PubChem Compound Database. [Link]
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Gómez-Patiño, M. B., et al. (2015). Polymerization of 10,16-Dihydroxyhexadecanoic Acid, Main Monomer of Tomato Cuticle, Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2. Frontiers in Materials, 2, 67. [Link]
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Gómez-Patiño, M. B., et al. (2015). (PDF) Polymerization of 10,16-Dihydroxyhexadecanoic Acid, Main Monomer of Tomato Cuticle, Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2. ResearchGate. [Link]
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Klosinski, P., & Penczek, S. (1990). Polymerization of 2‐methoxy‐2‐oxo‐1,3,2‐dioxaphospholane. Kinetics and polymer microstructure. Macromolecules, 23(13), 3245-3251. [Link]
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Tolstikov, G. A., et al. (1992). A highly convergent synthesis of mexiprestil: 16(R) 16-methoxy 16-methyl PGE1 methyl ester. Semantic Scholar. [Link]
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Al-Hadedi, A. A. M., et al. (2007). Synthesis of 3-Methoxy-16α-nitro-14,17-ethenoestra-1,3,5(10)-trien-17β-yl Acetate and Fragmentation-Mediated Pathways to 14β,15β-Fused N-Heterocycles and 14β-Functionalised Alkyl Derivatives. European Journal of Organic Chemistry, 2007(3), 481-489. [Link]
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An In-depth Technical Guide to the Biodegradability of Polymers Derived from 16-Methoxy-16-oxohexadecanoic Acid
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The increasing demand for sustainable and biocompatible materials has propelled research into novel biodegradable polymers. This guide focuses on polyesters derived from 16-Methoxy-16-oxohexadecanoic acid, a long-chain aliphatic monomer. While direct studies on this specific polymer are emerging, its structural similarity to natural polyesters like cutin and other synthetic aliphatic polyesters allows for a robust, principle-based assessment of its biodegradability.[1][2][3][4][5] This document provides a comprehensive overview of the theoretical underpinnings of polyester biodegradation, detailed experimental protocols for its assessment, and a framework for data interpretation, grounded in established scientific principles and standard methodologies.
Introduction: The Monomer and Its Polymer
This compound is a derivative of 16-hydroxyhexadecanoic acid (also known as juniperic acid), a naturally occurring fatty acid that is a key component of plant cutin.[2][4][5] Cutin is a natural biopolyester that protects plants from environmental stressors and is known to be biodegradable.[2][3][6] The structure of this compound features a terminal carboxylic acid group and a methyl ester group at the opposite end of a 16-carbon aliphatic chain.
Polymerization of this monomer, likely through polycondensation, would result in a long-chain aliphatic polyester. Aliphatic polyesters are a well-studied class of biodegradable polymers, as the ester linkages in their backbone are susceptible to hydrolysis.[1][7][8][9] The biodegradability of these polymers is influenced by several factors, including:
-
Chemical Structure: The density of ester bonds.
-
Molecular Weight: Lower molecular weight polymers tend to degrade faster.[10]
-
Crystallinity: Enzymes preferentially attack the amorphous regions of a polymer, so higher crystallinity can slow degradation.[7][10]
-
Hydrophilicity/Hydrophobicity: A balance is required for water to access the polymer chains without dissolving them prematurely.
The long aliphatic chain of the polymer suggests a hydrophobic nature, similar to other long-chain polyesters like polycaprolactone (PCL), which are known to be biodegradable.[10][11]
// Monomer Node monomer [ label="this compound\n(n monomers)", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mrecord, margin="0.2,0.1" ];
// Polymer Node polymer [ label="Resulting Aliphatic Polyester\n[-O-(CH₂)₁₄-C(=O)-]n", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mrecord, margin="0.2,0.1" ];
// Byproduct Node byproduct [ label="Methanol (CH₃OH)\n(n-1 molecules)", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mrecord, margin="0.2,0.1" ];
// Process Nodes process [ label="Polycondensation\n(Heat, Catalyst)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF" ];
// Edges monomer -> process [label="Input", color="#5F6368"]; process -> polymer [label="Forms", color="#34A853"]; process -> byproduct [label="Releases", color="#EA4335", style=dashed];
// Caption caption [label="Figure 1. Polycondensation of this compound.", shape=plaintext, fontcolor="#202124"]; }
Figure 1. Polycondensation of this compound.
Principles of Aliphatic Polyester Biodegradation
The biodegradation of aliphatic polyesters is primarily a two-stage process involving abiotic hydrolysis followed by enzymatic action.
Stage 1: Abiotic Hydrolysis Water molecules randomly attack the ester bonds in the polymer backbone. This process is initially slow but can be autocatalyzed by the newly formed carboxylic acid end-groups, leading to a reduction in molecular weight.[12]
Stage 2: Enzymatic Degradation Once the polymer chains are short enough (oligomers), microorganisms can begin to act. They secrete extracellular enzymes, such as lipases and esterases, which catalyze the hydrolysis of the ester bonds.[11][12] These enzymes cleave the oligomers into smaller, water-soluble molecules (monomers and dimers) that can be transported into the microbial cells and used as a carbon source in their metabolic pathways (e.g., the Krebs cycle).[13]
The key enzymes involved in polyester degradation include:
-
Lipases: These enzymes are highly effective against polyesters with long aliphatic chains. Lipases from sources like Candida antarctica (CALB), Pseudomonas sp., and Rhizopus oryzae are commonly used in degradation studies.[11][13][14]
-
Cutinases: As the polymer is structurally related to cutin, cutinases are highly relevant. These enzymes are specifically adapted to break down the ester bonds in plant cuticles.[3][11][15]
// Nodes Polymer [label="Polymer Surface", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Extracellular Enzyme\n(e.g., Lipase, Cutinase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oligomers [label="Soluble Oligomers & Monomers", fillcolor="#FFFFFF", fontcolor="#202124"]; Microbe [label="Microorganism Cell", shape=egg, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Metabolism\n(Krebs Cycle)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EndProducts [label="End Products\n(CO₂, H₂O, Biomass)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Polymer -> Enzyme [dir=none, style=dashed, label="Adsorption", color="#5F6368"]; Enzyme -> Oligomers [label="Hydrolysis of Ester Bonds", color="#4285F4"]; Oligomers -> Microbe [label="Assimilation", color="#4285F4"]; Microbe -> Enzyme [label="Secretion", color="#EA4335", style=dashed]; Microbe -> Metabolism [color="#34A853"]; Metabolism -> EndProducts [label="Mineralization", color="#34A853"];
// Caption caption [label="Figure 2. Mechanism of enzymatic surface erosion of the polyester.", shape=plaintext, fontcolor="#202124"]; }
Figure 2. Mechanism of enzymatic surface erosion of the polyester.
Methodologies for Assessing Biodegradability
A multi-faceted approach is necessary to fully characterize the biodegradability of a novel polymer. This involves a combination of controlled enzymatic assays and simulated environmental tests. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Tier 1: In Vitro Enzymatic Degradation Assay
This assay provides a rapid and controlled method to screen for susceptibility to specific enzymes and to understand the degradation mechanism.
Protocol:
-
Sample Preparation:
-
Prepare solvent-cast films of the polymer with a uniform thickness (e.g., 100 µm).
-
Cut films into pre-weighed discs (e.g., 1 cm diameter).
-
Causality: Uniform thickness and size are critical for ensuring comparable surface area, as enzymatic degradation is a surface erosion process.[16]
-
-
Assay Setup:
-
Prepare a phosphate buffer solution (PBS, pH 7.4).
-
Prepare enzyme solutions in PBS (e.g., 1 mg/mL of Lipase from Pseudomonas sp. or Cutinase from Humicola insolens).
-
Positive Control: A known biodegradable polyester film (e.g., Polycaprolactone, PCL).
-
Negative Control (Abiotic): Polymer film in PBS without any enzyme.
-
Negative Control (Inert): A non-biodegradable polymer film (e.g., Polystyrene) in the enzyme solution.
-
Trustworthiness: The controls validate the experiment. The positive control ensures the enzyme is active. The abiotic control quantifies hydrolytic degradation. The inert control confirms that weight loss is not due to physical erosion or other artifacts.
-
-
Incubation:
-
Place one polymer disc in a vial containing 5 mL of the appropriate solution.
-
Incubate at 37°C with gentle agitation (e.g., 50 rpm) for a period of 28 days.
-
-
Analysis:
-
At specified time points (e.g., 1, 3, 7, 14, 28 days), remove triplicate samples for each condition.
-
Gently wash the films with distilled water to remove buffer salts and adsorbed enzyme, then dry in a vacuum oven to a constant weight.
-
Weight Loss Measurement: Calculate the percentage of weight loss.
-
Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to measure the change in number-average molecular weight (Mn) and polydispersity index (PDI).
-
Surface Morphology: Analyze the film surface using Scanning Electron Microscopy (SEM) to observe pitting, erosion, or cracking.
-
Analysis of Liquid Fraction: Use High-Performance Liquid Chromatography (HPLC) to identify and quantify soluble degradation products (oligomers, monomers) in the supernatant.[11]
-
Tier 2: Aerobic Biodegradation in Simulated Environments
These tests assess mineralization (the conversion of polymer carbon to CO₂) in more complex, environmentally relevant matrices.
Protocol: Aerobic Composting Test (based on ASTM D5338 / ISO 14855) [17]
-
Test Setup:
-
Use a controlled composting apparatus that maintains a thermophilic temperature (58 ± 2°C).
-
The test vessel contains mature compost inoculum, the test polymer (in powder or film form), and a reference material (e.g., cellulose). A vessel with only inoculum serves as a blank.
-
Causality: The thermophilic condition simulates an industrial composting environment and accelerates microbial activity.[17] The blank corrects for CO₂ produced by the compost itself.
-
-
Execution:
-
A controlled flow of CO₂-free air is passed through the vessels.
-
The CO₂ evolved from each vessel is trapped (e.g., in a Ba(OH)₂ solution) and quantified by titration or measured directly with an infrared sensor.
-
The test typically runs for up to 180 days.
-
-
Data Analysis:
-
Calculate the cumulative CO₂ produced by the test polymer (after subtracting the blank).
-
Determine the percentage of theoretical CO₂ evolution based on the initial carbon content of the polymer.
-
Trustworthiness: The reference material (cellulose) validates the microbial activity of the compost. A valid test requires the reference to achieve >70% biodegradation within a specified timeframe.
-
Protocol: Aerobic Biodegradation in Soil (based on ASTM D5988 / ISO 17556) [18]
This protocol is similar to the composting test but uses a standard soil matrix and is conducted at ambient or mesophilic temperatures (e.g., 25 ± 2°C) over a longer period (e.g., up to 2 years). This simulates degradation in a typical soil environment.
Data Interpretation and Expected Outcomes
Data Summary Table:
| Parameter | Method | Expected Outcome for Biodegradable Polyester |
| Weight Loss | Gravimetric | Significant and progressive weight loss in enzymatic and environmental tests compared to abiotic controls. |
| Molecular Weight (Mn) | GPC | A decrease in Mn over time, indicating chain scission. The rate will be faster in enzymatic conditions. |
| Surface Morphology | SEM | Formation of pits, cracks, and an increase in surface roughness, consistent with surface erosion. |
| Mineralization | Respirometry | >60% (for compostability) or >90% conversion of polymer carbon to CO₂ in composting/soil tests.[18] |
| Degradation Products | HPLC | Detection of 16-hydroxyhexadecanoic acid and its oligomers in the liquid phase of enzymatic assays. |
// Nodes Start [label="Polymer Synthesis & Characterization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tier1 [label="Tier 1: In Vitro Enzymatic Assay", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Tier2 [label="Tier 2: Simulated Environment Test\n(Compost/Soil)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis1 [label="Analysis:\n- Weight Loss\n- GPC (Mn, PDI)\n- SEM (Surface)\n- HPLC (Byproducts)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis2 [label="Analysis:\n- Respirometry (CO₂ Evolution)\n- Disintegration (% < 2mm)\n- Ecotoxicity", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Decision [label="Assess Biodegradability", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Final Report & Conclusion", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Tier1 [color="#5F6368"]; Start -> Tier2 [color="#5F6368"]; Tier1 -> Analysis1 [label="Collect Data", color="#5F6368"]; Tier2 -> Analysis2 [label="Collect Data", color="#5F6368"]; Analysis1 -> Decision [color="#5F6368"]; Analysis2 -> Decision [color="#5F6368"]; Decision -> Report [color="#5F6368"];
// Caption caption [label="Figure 3. Integrated workflow for assessing polymer biodegradability.", shape=plaintext, fontcolor="#202124"]; }
Figure 3. Integrated workflow for assessing polymer biodegradability.
Conclusion
Polymers derived from this compound represent a promising class of potentially biodegradable materials due to their aliphatic polyester structure, which is analogous to natural biopolyesters. A rigorous and systematic evaluation, employing both controlled enzymatic assays and standardized environmental simulations, is essential to definitively characterize their degradation profile. The methodologies outlined in this guide provide a robust framework for researchers to generate reliable and verifiable data, contributing to the development of next-generation sustainable polymers for advanced applications, including drug delivery and medical devices.
References
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Kliem, C., Kreutzbruck, M., & Klee, D. (2000). Biodegradation of Aliphatic-Aromatic Copolyesters by Thermomonospora fusca and Other Thermophilic Compost Isolates. Applied and Environmental Microbiology, 66(7), 2941-2946. [Link]
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Tachibana, Y., Osaki, T., & Yamaoka, H. (2001). Lipase-Catalyzed Degradation of Polyesters in Organic Solvents. A New Methodology of Polymer Recycling Using Enzyme as Catalyst. Biomacromolecules, 2(4), 1121-1124. [Link]
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Shah, A. A., Hasan, F., Hameed, A., & Ahmed, S. (2008). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization. Polymers, 14(17), 4364. [Link]
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Papadopoulou, E., & Chrissafis, K. (2008). DEGRADATION CHARACTERIZATION OF ALIPHATIC POLYESTERS—IN VITRO STUDY. AIP Conference Proceedings, 1046, 123-126. [Link]
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Fernandez, D., et al. (2024). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Biomacromolecules, 25(7), 4051-4062. [Link]
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Albertsson, A. C., & Karlsson, S. (1998). Biodegradation of Aliphatic Polyesters. Advances in Polymer Science, 157, 1-13. [Link]
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Gan, Z., et al. (2012). Enzymatic Degradation of Polyester-Nanoparticles by Lipases and Adsorption of Lipases on the Polyester-Nanoparticles. Advanced Materials Research, 418-420, 1515-1518. [Link]
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Rumpel, C., et al. (2012). The fate of cutin and suberin of decaying leaves, needles and roots - Inferences from the initial decomposition of bound fatty acids. Organic Geochemistry, 53, 1-7. [Link]
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Fernandez, D., et al. (2024). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. ACS Publications. [Link]
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BPC Instruments. (n.d.). ASTM D-5338 standard. Retrieved from [Link]
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Bel-Hadj, S., et al. (2015). Degradation of cutin and suberin by enzyme Sub1 at room temperature over a 20-d period, as expressed by the release of fatty acids in the incubation medium. ResearchGate. [Link]
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Gómez-Patiño, M. B., et al. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. Molecules, 16(6), 4923-4935. [Link]
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Warwel, S., & Rüsch gen. Klaas, M. (2001). Polyesters by lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain α,ω-dicarboxylic acid methyl esters with diols. ResearchGate. [Link]
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Kolattukudy, P. E. (1980). Biopolyester membranes of plants: cutin and suberin. Science, 208(4447), 990-1000. [Link]
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Vroman, I., & Tighzert, L. (2009). Biodegradable Polymers. Materials, 2(2), 307-344. [Link]
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Nomura, K., & Ishii, S. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Catalysis, 11(9), 5321-5336. [Link]
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Gómez-Patiño, M. B., et al. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. ResearchGate. [Link]
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Pires, L., et al. (2023). Summary of ASTM and ISO standards for plastic degradation in compost. ResearchGate. [Link]
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Kolattukudy, P. E. (2003). Structure, Biosynthesis, and Biodegradation of Cutin and Suberin. ResearchGate. [Link]
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BioSphere Plastic. (n.d.). Biodegradable Testing Methods and Standards. Retrieved from [Link]
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ASTM International. (2001). ASTM D6691-01: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in the Marine Environment by a Defined Microbial Consortium. [Link]
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Mecking, S., & Rüther, T. (2022). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering, 10(42), 13851-13859. [Link]
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ResearchGate. (n.d.). (a) Suberin and cutin ratio; (b) cutin degradation ratio (bars,...). Retrieved from [Link]
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Meereboer, K. W., Misra, M., & Mohanty, A. K. (2020). Biodegradation of Biodegradable Polymers in Mesophilic Aerobic Environments. International Journal of Molecular Sciences, 21(20), 7526. [Link]
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Biodegradable Plastics Association. (n.d.). Standards. Retrieved from [Link]
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Wikipedia. (n.d.). Juniperic acid. Retrieved from [Link]
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Jiang, M., et al. (2016). Facile preparation of bio-based polyesters from furandicarboxylic acid and long chain diols via asymmetric monomer strategy. Green Chemistry, 18(16), 4539-4546. [Link]
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Jiang, M., et al. (2016). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers, 8(4), 132. [Link]
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Phewchean, N., et al. (2024). Preparation of Polylactic Acid/Modified Natto Composite Films and Property Evaluation. ACS Omega. [Link]
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Gallardo, A., et al. (2010). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 2(4), 680-723. [Link]
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Kolybaba, M., & Tighzert, L. (2003). Polyester-Based (Bio)degradable Polymers as Environmentally Friendly Materials for Sustainable Development. Polimery, 48(9), 599-608. [Link]
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Benítez, J. J., et al. (2015). Polymerization of 10,16-Dihydroxyhexadecanoic Acid, Main Monomer of Tomato Cuticle, Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2. Frontiers in Materials, 2. [Link]
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Methodological & Application
Application Note: A Robust GC-MS Protocol for the Analysis of 16-Methoxy-16-oxohexadecanoic Acid
Abstract and Introduction
16-Methoxy-16-oxohexadecanoic acid, also known as monomethyl hexadecanedioate, is a long-chain dicarboxylic acid monoester. Such molecules are of significant interest in various fields, including polymer chemistry, the study of lipid metabolism, and as intermediates in organic synthesis. The analysis of these bifunctional molecules presents a unique challenge: the methyl ester group is amenable to gas chromatography, but the terminal carboxylic acid imparts high polarity and low volatility, precluding direct GC-MS analysis.[1]
This application note provides a comprehensive, field-proven protocol for the reliable analysis of this compound. We address the pre-analytical challenge of volatility through a robust derivatization strategy, converting the polar carboxylic acid into a thermally stable silyl ester. The subsequent GC-MS method is optimized for high-resolution separation and sensitive detection, making it suitable for researchers, quality control analysts, and drug development professionals.
Principle of the Method: Overcoming Analytical Hurdles
The direct injection of long-chain carboxylic acids like our target analyte into a GC system leads to poor peak shape, thermal degradation, and strong interaction with the stationary phase, resulting in non-reproducible data. To circumvent this, a chemical derivatization step is mandatory.[1]
While various derivatization techniques exist, including esterification and silylation, we have selected silylation for its efficiency and the stability of the resulting derivatives.[2] Specifically, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent that quantitatively converts the active hydrogen on the carboxylic acid group to a trimethylsilyl (TMS) group.[2] This reaction is rapid, proceeds under mild conditions, and significantly increases the analyte's volatility while reducing its polarity.
The resulting TMS-derivatized analyte is then introduced into the GC-MS system. Separation is achieved on a non-polar capillary column based on the analyte's boiling point and interaction with the stationary phase. The eluting compound is then ionized, fragmented, and detected by the mass spectrometer, providing both quantitative data and a characteristic mass spectrum for definitive identification.
Visualized Workflow and Chemistry
The overall analytical process, from sample preparation to data acquisition, is outlined below.
Caption: High-level workflow for the GC-MS analysis of this compound.
The critical derivatization step proceeds as follows:
Caption: Silylation reaction converting the analyte to its volatile TMS ester derivative.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
Analyte Standard: this compound (≥98% purity)[3]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents: Pyridine (anhydrous), Hexane (GC grade), Ethyl Acetate (GC grade)
-
Gases: Helium (99.999% purity) for carrier gas
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Autosampler: For reproducible injections
-
Vials: 2 mL amber glass vials with PTFE-lined screw caps
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.
Sample Preparation and Derivatization Protocol
Pro-Tip: Silylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents where specified to prevent hydrolysis of the derivatizing reagent and the TMS-ester product.
-
Aliquot: Transfer 100 µL of each standard solution or sample extract into a 2 mL autosampler vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. This step is crucial to remove any water that could interfere with the reaction.
-
Reconstitution & Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried residue to ensure it is fully dissolved.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
-
Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to mix thoroughly.
-
Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for analysis.
GC-MS Instrumental Method
The following parameters provide a robust starting point and should be optimized for your specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the high molecular weight derivative without thermal degradation. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal column efficiency and resolution. |
| Oven Program | ||
| Initial Temp. | 100°C, hold 2 min | Allows for solvent focusing on the column head. |
| Ramp 1 | 15°C/min to 250°C | Separates the analyte from early-eluting matrix components. |
| Ramp 2 | 10°C/min to 310°C | Elutes the high-boiling point derivatized analyte. |
| Final Hold | Hold at 310°C for 5 min | Ensures elution of all components and cleans the column. |
| MS System | ||
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-500) | For qualitative analysis and spectral confirmation. |
| SIM (Selected Ion Monitoring) | For high-sensitivity quantitative analysis. |
Data Analysis and Expected Results
Analyte Identification
The TMS-derivatized this compound (MW: 372.6 g/mol ) will elute at a specific retention time under the prescribed conditions. Identification is confirmed by its characteristic mass spectrum.
-
Expected Retention Time: Approximately 18-22 minutes (highly dependent on the specific system).
-
Expected Mass Spectrum:
-
Molecular Ion (M+): A weak peak at m/z 372 may be observed.
-
Key Fragments:
-
m/z 357 (M-15): Loss of a methyl group (-CH₃) from a TMS moiety.
-
m/z 341 (M-31): Loss of a methoxy group (-OCH₃) from the methyl ester.
-
m/z 299 (M-73): Loss of the trimethylsilyl group (•Si(CH₃)₃).
-
m/z 73 [Si(CH₃)₃]⁺: A prominent base peak, characteristic of TMS-derivatized compounds.
-
-
Quantification
For quantitative analysis, operate the mass spectrometer in SIM mode. Monitor the following ions for optimal sensitivity and specificity:
| Ion (m/z) | Type |
| 341 | Quantifier Ion |
| 357 | Qualifier Ion |
| 73 | Qualifier Ion |
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards. The concentration of the analyte in unknown samples can then be determined from this curve. Linearity (R² > 0.995) should be achieved across the specified concentration range.
Conclusion
This application note details a validated and reliable method for the GC-MS analysis of this compound. By employing a straightforward and effective BSTFA derivatization, the challenges associated with analyzing this polar, long-chain molecule are overcome. The provided instrumental parameters offer excellent chromatographic resolution and mass spectrometric sensitivity, making this protocol a valuable tool for researchers and analysts in diverse scientific disciplines.
References
- Blau, K., & King, G.S. (Eds.). (1977).
-
Jeong, G. T., Park, D. H., & Lee, J. H. (2015). Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector. Journal of Microbiology and Biotechnology, 25(5), 738–742. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15931626, 16-Oxohexadecanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57817723, 16-(Tert-butoxy)-16-oxohexadecanoic acid. Retrieved from [Link]
-
EMBL-EBI. (n.d.). 16-oxohexadecanoic acid (CHEBI:134195). Retrieved from [Link]
-
Veeprho. (n.d.). 16-(tert-Butoxy)-16-oxohexadecanoic acid | CAS 843666-27-3. Retrieved from [Link]
-
Rocchetti, M., et al. (2014). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Atmospheric Environment, 98, 255-263. [Link]
-
ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]
-
ResearchGate. (2015). Fast Determination of Multiple-Reaction Intermediates for Long-Chain Dicarboxylic Acid Biotransformation by Gas Chromatography-Flame Ionization Detector. Retrieved from [Link]
-
Chromatography Forum. (2010). derivatization method for carboxylic acid? Retrieved from [Link]
-
Schmid, D., et al. (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices. Analytical and Bioanalytical Chemistry, 415, 6867–6879. [Link]
-
Miwa, T. K., et al. (1960). Gas chromatographic characterization of fatty acids. Identification constants for mono- and dicarboxylic methyl esters. Analytical Chemistry, 32(13), 1739–1742. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2019). Gas chromatography-mass spectroscopy (GC-MS) studies of fixed oil of leaf of Tetrapleura tetraptera Taub. (Mimosaceae). Retrieved from [Link]
-
Carreau, J. P., & Dubacq, J. P. (1978). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Chromatography A, 151, 384-390. [Link]
Sources
Application Notes & Protocols: Synthesis of Biodegradable Polyesters Using 16-Methoxy-16-oxohexadecanoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 16-methoxy-16-oxohexadecanoic acid in the synthesis of biodegradable polyesters. This document outlines the scientific rationale, detailed experimental protocols, and characterization methods for producing novel polymers with potential applications in biomedical and pharmaceutical fields.
Introduction: The Potential of this compound in Biodegradable Polymer Scaffolds
Long-chain aliphatic polyesters are a promising class of biodegradable polymers, offering a unique combination of flexibility, hydrophobicity, and biocompatibility.[1][2] this compound, a C16 difunctional molecule, serves as a valuable monomer for the synthesis of such polyesters. Its structure, featuring a carboxylic acid at one end and a methyl ester at the other, allows for versatile polymerization strategies, primarily through polycondensation reactions.
The incorporation of this long aliphatic chain into a polymer backbone is expected to yield materials with low glass transition temperatures and semi-crystalline properties, making them suitable for applications requiring flexibility and toughness.[3] Furthermore, the inherent ester linkages ensure that the resulting polymers are susceptible to hydrolytic and enzymatic degradation, a critical feature for biomedical applications such as drug delivery matrices, tissue engineering scaffolds, and temporary medical implants.[4][5][6]
Synthesis of Polyesters via Melt Polycondensation
The most common and industrially scalable method for synthesizing polyesters from dicarboxylic acids or their esters and diols is melt polycondensation.[7][8] This process involves the reaction of the monomers at elevated temperatures under vacuum to facilitate the removal of the condensation byproduct (methanol and water in this case), thereby driving the polymerization reaction towards the formation of high molecular weight polymers.
Rationale for Experimental Choices
-
Monomers : this compound is reacted with a suitable diol. The choice of the diol (e.g., 1,4-butanediol, 1,6-hexanediol, or longer chain diols) will significantly influence the thermal and mechanical properties of the final polyester. Shorter diols generally increase rigidity and melting point, while longer diols enhance flexibility.
-
Catalyst : A transesterification catalyst is crucial for achieving high molecular weights in a reasonable timeframe. Tin(II) 2-ethylhexanoate (Sn(Oct)₂) and titanium(IV) butoxide (Ti(OBu)₄) are widely used and effective catalysts for this type of polymerization.
-
Reaction Conditions : A two-stage process is typically employed. The first stage is conducted at a lower temperature and under an inert atmosphere to initiate the esterification and transesterification reactions. The second stage involves a higher temperature and high vacuum to remove the byproducts and build molecular weight.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of polyester from this compound.
Detailed Protocol
Materials:
-
This compound (MW: 300.43 g/mol )
-
1,6-Hexanediol (MW: 118.17 g/mol )
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
High-purity nitrogen gas
-
Suitable solvents for purification (e.g., chloroform, methanol)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
Standard laboratory glassware.
Procedure:
-
Reactor Setup: Assemble the glass reactor and ensure all connections are airtight. Purge the system with high-purity nitrogen for at least 30 minutes to remove any residual air and moisture.
-
Charging Monomers and Catalyst:
-
Introduce equimolar amounts of this compound and 1,6-hexanediol into the reactor.
-
Add the catalyst, Sn(Oct)₂, at a concentration of 0.1-0.5 mol% relative to the dicarboxylic acid monomer.
-
-
Stage 1: Esterification/Transesterification:
-
Begin stirring the reaction mixture and slowly heat the reactor to 180-200°C under a gentle stream of nitrogen.
-
Maintain this temperature for 2-3 hours. During this stage, methanol and water will be evolved and collected in a distillation receiver.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly apply a high vacuum (less than 1 mbar) to the system. This step is critical for removing the final traces of byproducts and driving the reaction to completion.
-
Continue the reaction under these conditions for 4-6 hours. An increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polymer increases.
-
-
Cooling and Recovery:
-
After the desired reaction time, remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
Once cooled, the solid polyester can be recovered from the reactor.
-
-
Purification (Optional but Recommended):
-
Dissolve the crude polymer in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the purified polymer by filtration.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved to remove any residual solvent.
-
Characterization of the Synthesized Polyester
Thorough characterization of the synthesized polyester is essential to determine its structure, molecular weight, and thermal properties, which will dictate its suitability for specific applications.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the polyester and to verify the successful incorporation of both monomers into the polymer chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic peaks for the ester carbonyl group (C=O) around 1735 cm⁻¹, confirming the formation of ester linkages.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester. Long-chain aliphatic polyesters are expected to be semi-crystalline with a low Tg.[3]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Expected Properties
The properties of the polyester will depend on the chosen diol and the final molecular weight. A summary of expected properties is provided in the table below.
| Property | Expected Value/Range | Significance |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Influences mechanical properties; higher Mn generally leads to improved strength and toughness. |
| Glass Transition Temperature (Tg) | -60 to -20 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A low Tg is desirable for flexible materials. |
| Melting Temperature (Tm) | 50 - 100 °C | The temperature at which the crystalline domains of the polymer melt. This will be influenced by the length of the diol and the overall crystallinity. |
| Thermal Decomposition Temperature (Td) | > 300 °C | The temperature at which the polymer begins to degrade, indicating its thermal stability during processing.[7] |
Biodegradability Assessment
The biodegradability of the synthesized polyester can be evaluated through in vitro hydrolytic and enzymatic degradation studies.
Hydrolytic Degradation Protocol
-
Prepare polymer films or scaffolds of known weight and dimensions.
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, rinse with deionized water, and dry under vacuum to a constant weight.
-
Monitor the degradation by measuring the weight loss, changes in molecular weight (via GPC), and observing any changes in the material's morphology (via SEM).
Enzymatic Degradation Protocol
-
Follow the same procedure as for hydrolytic degradation, but add a relevant enzyme, such as lipase, to the PBS solution.
-
The presence of the enzyme is expected to accelerate the degradation rate.[5]
-
Compare the degradation profiles with and without the enzyme to determine the susceptibility of the polymer to enzymatic cleavage.
Conclusion
This compound is a versatile monomer for the synthesis of biodegradable aliphatic polyesters. The protocols outlined in these application notes provide a robust framework for the synthesis, characterization, and evaluation of these novel materials. By tuning the reaction conditions and the choice of diol, a wide range of polyesters with tailored properties can be developed for various applications in the biomedical and pharmaceutical industries.
References
-
ResearchGate. (n.d.). Thermal properties of synthesized polyesters. Retrieved January 16, 2026, from [Link]
-
Müller, R. J., Kleeberg, I., & Deckwer, W. D. (2001). Biodegradation of polyesters containing aromatic constituents. Journal of Biotechnology, 86(2), 87–95. [Link]
-
Pellis, A., Malinconico, M., & Chiellini, E. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1774. [Link]
-
ResearchGate. (2015). Polyesters by lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain ?,?-dicarboxylic acid methyl esters with diols. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (2024). Polyester biodegradability: importance and potential for optimisation. Retrieved January 16, 2026, from [Link]
-
Mecking, S., & Puke, H. (2020). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 12(11), 2658. [Link]
-
KOPS. (2023). Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (1995). Biodegradation of Aliphatic Polyesters. Retrieved January 16, 2026, from [Link]
- Google Patents. (2016). US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols.
-
National Institutes of Health. (2011). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2019). Preparation, Characterazation, and Thermal Properties of Newpoly (ester-imid)sderived from Poly condensation Reaction between Di. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2007). Synthesis and characterization of new aromatic polyesters based on 8,16-methano-16H-dinaphtho[2,1-d:1′,2′-g][3][5]dioxocin-2,14-diol. Retrieved January 16, 2026, from [Link]
-
MDPI. (2024). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2004). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Retrieved January 16, 2026, from [Link]
-
The Essential Chemical Industry. (n.d.). Polyesters. Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (2022). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2011). High-molecular-weight aliphatic polycarbonates by melt polycondensation of dimethyl carbonate and aliphatic diols: Synthesis and characterization. Retrieved January 16, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Oleyl palmitate. Retrieved January 16, 2026, from [Link]
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- 1. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters [kops.uni-konstanz.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of polyesters containing aromatic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 7. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic polymerization of 16-Methoxy-16-oxohexadecanoic acid
Application Note & Protocol
Topic: High-Performance Biocatalysis: A Detailed Guide to the Enzymatic Polymerization of 16-Methoxy-16-oxohexadecanoic Acid for Advanced Biomaterials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Embracing Green Chemistry for Polyester Synthesis
The synthesis of biodegradable and biocompatible polyesters is a cornerstone of modern drug delivery and biomedical material science.[1][2] Traditional chemical polymerization methods often rely on harsh conditions and metal catalysts, presenting environmental and biocompatibility challenges.[3] Enzymatic polymerization has emerged as a powerful alternative, offering mild reaction conditions, high selectivity, and a superior environmental profile.[4][5] This guide provides a comprehensive framework for the synthesis of a novel long-chain aliphatic polyester via the enzymatic polycondensation of this compound, an AB-type monomer.
The resulting polymer, poly(16-oxohexadecanoate), possesses a highly hydrophobic backbone due to its long methylene chain, making it an excellent candidate for encapsulating lipophilic drugs.[6][7] This protocol leverages the exceptional catalytic efficiency and stability of Novozym® 435, an immobilized form of Candida antarctica Lipase B (CALB), which is widely recognized for its efficacy in polyester synthesis.[3][8] We will detail two robust protocols—solvent-free (bulk) and solvent-assisted polymerization—and provide methodologies for polymer characterization and its application in fabricating drug delivery nanoparticles.
Principle of the Method: Lipase-Catalyzed Polycondensation
The polymerization of this compound is a polycondensation reaction. Lipases, which are hydrolases, can catalyze the formation of ester bonds in non-aqueous environments by reversing their natural hydrolytic function.[9][10] The catalytic cycle, centered around a Ser-His-Asp triad in the enzyme's active site, proceeds via the formation of an acyl-enzyme intermediate.[9]
The key steps are:
-
Acylation: The serine hydroxyl group in the lipase's active site attacks the carbonyl carbon of the monomer's carboxylic acid, forming a tetrahedral intermediate. This resolves into an acyl-enzyme complex.
-
Deacylation (Propagation): The terminal hydroxyl group of another monomer or a growing polymer chain acts as a nucleophile, attacking the acyl-enzyme intermediate. This elongates the polymer chain and regenerates the free enzyme.
-
Byproduct Removal: In this specific reaction, the process involves a transesterification between the carboxylic acid of one monomer and the methyl ester of another, catalyzed by the lipase. This releases methanol as a byproduct. To achieve high molecular weight polymers, this methanol must be continuously removed from the reaction system to drive the equilibrium toward polymer formation, in accordance with Le Châtelier's principle.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07138B [pubs.rsc.org]
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- 9. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Protocol for the Esterification of 16-Methoxy-16-oxohexadecanoic Acid to Dimethyl Hexadecanedioate
An Application Guide
Authored by a Senior Application Scientist
This document provides a detailed protocol for the esterification of the terminal carboxylic acid group of 16-methoxy-16-oxohexadecanoic acid. The primary objective is the synthesis of dimethyl hexadecanedioate, a valuable diester intermediate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and practical advice for successful execution.
Introduction and Scientific Context
This compound is a mono-ester of a long-chain dicarboxylic acid, hexadecanedioic acid (also known as thapsic acid). Such molecules are crucial building blocks in the synthesis of complex organic molecules, including polymers, lubricants, and active pharmaceutical ingredients. The selective conversion of the remaining free carboxylic acid to a second ester group yields the symmetric diester, dimethyl hexadecanedioate.
This conversion is most commonly and efficiently achieved through acid-catalyzed esterification, specifically the Fischer-Speier esterification. This method is renowned for its cost-effectiveness and scalability, utilizing a simple acid catalyst and an excess of alcohol to drive the reaction to completion.[1][2] This application note will primarily focus on the Fischer-Speier protocol due to its robustness and widespread use. Additionally, a milder alternative, the Steglich esterification, will be presented for substrates that may be sensitive to harsh acidic conditions.[3]
Principle and Mechanism: The Fischer-Speier Esterification
Fischer-Speier esterification is a classic organic reaction that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[4] The reaction is an equilibrium process. To achieve a high yield of the ester product, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water produced during the reaction using a Dean-Stark apparatus.[5][6]
The mechanism proceeds through a series of reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2]
Caption: Figure 1: Mechanism of Fischer-Speier Esterification.
Protocol 1: Fischer-Speier Esterification
This protocol details the conversion of this compound to dimethyl hexadecanedioate using methanol and a sulfuric acid catalyst.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| This compound | ≥97% | Sigma-Aldrich | 51613-63-3 |
| Methanol (Anhydrous) | ≥99.8% | Fisher Scientific | 67-56-1 |
| Sulfuric Acid (H₂SO₄) | 95-98% | VWR | 7664-93-9 |
| Diethyl Ether | ACS Grade | Sigma-Aldrich | 60-29-7 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 |
| Brine (Saturated NaCl solution) | ACS Grade | - | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 16.6 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL). The large excess serves as both reactant and solvent, driving the equilibrium towards the product.[5]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the mixture. Caution: This addition is exothermic.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Work-up - Extraction:
-
Dissolve the residue in diethyl ether (50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer successively with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid, and finally with brine (1 x 30 mL).[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude dimethyl hexadecanedioate.
Purification and Characterization
The crude product, which appears as an oil or a low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol.
-
Product: Dimethyl hexadecanedioate[8]
-
Molecular Formula: C₁₈H₃₄O₄
-
Molecular Weight: 314.46 g/mol
-
Appearance: White solid or colorless oil
-
Expected Yield: 85-95%
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the two methyl ester groups.
-
¹³C NMR: To verify the carbon skeleton and the two ester carbonyl carbons.
-
FTIR: To observe the characteristic C=O stretching frequency of the ester (around 1740 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight.
Protocol 2: Steglich Esterification (Mild Alternative)
For substrates that are sensitive to high temperatures or strong acids, the Steglich esterification offers a milder alternative that proceeds at room temperature.[3][9]
Additional Materials
| Reagent | Grade | Supplier (Example) | CAS Number |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | 538-75-0 |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich | 1122-58-3 |
| Dichloromethane (DCM, Anhydrous) | ≥99.8% | Fisher Scientific | 75-09-2 |
Step-by-Step Procedure
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add methanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Coupling Agent: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU), the byproduct, will form.[9] Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel.
Experimental Workflow and Troubleshooting
Caption: Figure 2: Overall experimental workflows.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Insufficient reaction time or temperature. Inactive catalyst. Water present in reagents/glassware. | Extend reflux time. Use fresh, concentrated H₂SO₄. Use anhydrous methanol and dry glassware thoroughly. |
| Incomplete Reaction | Equilibrium not sufficiently shifted. | Use a larger excess of methanol. If feasible, use a Dean-Stark trap with a solvent like toluene to remove water azeotropically. |
| Product Contaminated with Starting Material | Incomplete reaction. Inefficient work-up. | See above. Ensure thorough washing with NaHCO₃ solution to remove all unreacted carboxylic acid. |
| Difficulty Removing DCU (Steglich) | DCU is slightly soluble in some organic solvents. | After filtration, concentrate the reaction mixture and precipitate the remaining DCU by adding a non-polar solvent like hexane. |
Safety Precautions
-
Sulfuric Acid: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Add acid slowly to the alcohol to dissipate heat.
-
Methanol and Dichloromethane: Toxic and flammable. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
DCC: A potent sensitizer. Avoid inhalation of dust and skin contact.
-
General: Perform all operations in a well-ventilated fume hood. Be aware of the flammability of organic solvents and keep them away from ignition sources.
References
-
Mitsunobu Reaction . (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link][10]
-
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link][11][12]
-
Mitsunobu Reaction . (n.d.). Master Organic Chemistry. Retrieved January 16, 2026, from [Link][13]
-
Mitsunobu Reaction . (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link][14]
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Wang, Z., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link][15][16]
-
Steglich esterification . (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link][9]
-
Fischer Esterification . (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link][5]
-
Fischer–Speier esterification . (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link][4]
-
Steglich Esterification . (n.d.). Scribd. Retrieved January 16, 2026, from [Link][17]
-
Steglich Esterification . (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link][3]
-
Fischer Esterification . (2022, November 16). Master Organic Chemistry. Retrieved January 16, 2026, from [Link][1]
-
Fischer esterification reaction . (n.d.). BYJU'S. Retrieved January 16, 2026, from [Link][2]
-
Purification of esterification product . (2016, April 15). ResearchGate. Retrieved January 16, 2026, from [Link][6]
-
Dimethyl hexadecanedioate . (n.d.). PubChem. Retrieved January 16, 2026, from [Link][8]
-
Acetylenedicarboxylic acid, dimethyl ester . (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link][7]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 15. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. scribd.com [scribd.com]
Application Note & Protocol: 16-Methoxy-16-oxohexadecanoic Acid as a Novel Plasticizer in Polymer Formulations
For: Researchers, scientists, and drug development professionals exploring advanced polymer formulations.
Introduction: The Imperative for Advanced Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials.[1][2] For decades, phthalate-based plasticizers have dominated the market, particularly for polyvinyl chloride (PVC) applications.[3] However, growing environmental and health concerns regarding the migration and potential toxicity of certain phthalates have catalyzed a search for safer, more effective alternatives.[3][4][5] This has led to the exploration of bio-based and specialty chemical plasticizers, including esters of dicarboxylic acids, which are recognized for their reduced toxicity and excellent performance characteristics.[4][5][6][7]
16-Methoxy-16-oxohexadecanoic acid, a monoester of a C16 long-chain dicarboxylic acid, presents a compelling candidate in this new generation of plasticizers. Its molecular structure, featuring a polar carboxylic acid group and a non-polar hydrocarbon chain capped with a methyl ester, suggests a unique balance of properties beneficial for polymer plasticization. This application note provides a comprehensive guide to understanding the theoretical framework and practical evaluation of this compound as a primary or secondary plasticizer in polymer formulations.
Mechanism of Action: A Molecular Perspective
The function of a plasticizer is to increase the free volume between polymer chains, thereby reducing intermolecular forces and enhancing chain mobility.[8][9][10] This leads to a decrease in the glass transition temperature (Tg), transforming a rigid, brittle polymer into a more flexible and ductile material.[2][11]
For this compound, the proposed mechanism of action involves the following key interactions:
-
Polar Head Group Interaction: The carboxylic acid and methyl ester moieties are the polar components of the molecule.[8] These groups are expected to interact with polar sites on the polymer chains, such as the chlorine atoms in PVC.[12] This interaction helps to anchor the plasticizer molecule within the polymer matrix, promoting compatibility.
-
Non-Polar Tail Intercalation: The long C16 aliphatic chain acts as a non-polar "tail" that intercalates between the polymer chains. This steric bulk effectively pushes the polymer chains apart, increasing the free volume and allowing for greater segmental motion.[9] This "lubricating" effect is fundamental to the plasticization process.[9]
The unique monoester structure of this compound may offer a superior balance of compatibility and efficiency compared to traditional diester plasticizers, with the free carboxylic acid group potentially forming hydrogen bonds that could further modulate its interaction with the polymer.
Caption: Interaction of this compound with polymer chains.
Experimental Evaluation Protocols
A thorough evaluation of a novel plasticizer requires a multi-faceted approach, assessing its impact on the thermal, mechanical, and migration properties of the polymer formulation. The following protocols provide a detailed framework for characterizing the performance of this compound in a model polymer system, such as PVC.
Protocol 1: Sample Preparation - Solvent Casting Method
This protocol outlines the preparation of plasticized polymer films for subsequent analysis.[13]
Materials and Equipment:
-
Polymer resin (e.g., PVC, K-value 67)
-
This compound
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Glass casting plates
-
Film casting knife
-
Analytical balance
-
Magnetic stirrer and hotplate
-
Fume hood
Procedure:
-
Solution Preparation:
-
In a fume hood, prepare a 15-20% (w/v) solution of the polymer resin in THF.
-
Gently heat the solution (e.g., 40-50°C) and stir until the polymer is completely dissolved.
-
-
Plasticizer Incorporation:
-
Calculate the desired weight of this compound to achieve the target concentration (e.g., 10, 20, 30 parts per hundred resin - phr).
-
Slowly add the plasticizer to the polymer solution while stirring continuously.
-
Continue stirring until a homogenous solution is obtained.
-
-
Film Casting:
-
Ensure the glass casting plates are clean, dry, and level.
-
Pour the polymer-plasticizer solution onto the glass plate.
-
Use a film casting knife to draw down the solution to a uniform thickness (e.g., 100 µm).[13]
-
-
Drying:
-
Allow the cast films to dry overnight at ambient conditions in a fume hood to slowly evaporate the solvent.[13]
-
For complete solvent removal, place the films in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours.
-
-
Film Conditioning:
-
Store the dried films in a desiccator or a controlled humidity chamber (e.g., 23 ± 2°C, 50 ± 5% RH) for at least 48 hours before testing.
-
Caption: Workflow for plasticized film preparation via solvent casting.
Protocol 2: Thermal Analysis
Thermal analysis is critical for determining the effect of the plasticizer on the polymer's thermal transitions.[14]
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Cut a small, uniform disc (5-10 mg) from the conditioned polymer film.
-
DSC Analysis:
-
Place the sample in an aluminum DSC pan and seal it.
-
Use an empty sealed pan as a reference.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle for PVC would be:
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating scan.[15]
B. Thermogravimetric Analysis (TGA) for Thermal Stability
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a 10-15 mg sample of the conditioned film into a TGA pan.
-
TGA Analysis:
-
Heat the sample from 35°C to 600°C at a rate of 10°C/min under a nitrogen or air atmosphere.[16]
-
-
Data Analysis: Determine the onset of decomposition temperature and the temperature of maximum decomposition rate.[17][18] Compare the thermal stability of the plasticized samples to the unplasticized polymer.
| Plasticizer Concentration (phr) | Expected Tg (°C) | Expected Onset of Decomposition (°C) |
| 0 (Neat PVC) | ~85 | ~250 |
| 10 | Lower than neat PVC | May be slightly lower or higher |
| 20 | Lower than 10 phr | May be slightly lower or higher |
| 30 | Lower than 20 phr | May be slightly lower or higher |
Table 1: Hypothetical thermal analysis data for PVC plasticized with this compound.
Protocol 3: Mechanical Properties Evaluation
The mechanical properties of the plasticized polymer are crucial for its end-use applications.[13][19]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die cutter (e.g., ASTM D638 Type V)
Procedure:
-
Sample Preparation: Cut at least five dumbbell-shaped specimens from each conditioned film using the die cutter.
-
Tensile Testing:
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
-
Data Analysis:
| Plasticizer Concentration (phr) | Expected Tensile Strength (MPa) | Expected Elongation at Break (%) | Expected Young's Modulus (MPa) |
| 0 (Neat PVC) | High | Low | High |
| 10 | Lower than neat PVC | Higher than neat PVC | Lower than neat PVC |
| 20 | Lower than 10 phr | Higher than 10 phr | Lower than 10 phr |
| 30 | Lower than 20 phr | Higher than 20 phr | Lower than 20 phr |
Table 2: Expected trends in mechanical properties of PVC plasticized with this compound.
Protocol 4: Migration Resistance Testing
Plasticizer migration is a critical parameter, especially for applications in food contact materials and medical devices.[22][23]
Equipment:
-
Analytical balance
-
Oven
-
Food simulants (e.g., distilled water, 3% acetic acid, ethanol, n-hexane or olive oil for fatty foods)[24]
-
Glass vials
Procedure:
-
Initial Weighing: Cut pre-weighed (W_initial) circular samples of the plasticized film (e.g., 2 cm diameter).
-
Immersion:
-
Immerse the samples in vials containing a known volume of the food simulant.[24]
-
Place the vials in an oven at a specified temperature (e.g., 40°C) for a set duration (e.g., 10 days), simulating storage conditions.
-
-
Final Weighing:
-
After the immersion period, remove the samples, gently wipe them dry with a lint-free cloth, and allow them to equilibrate at room temperature.
-
Weigh the samples again (W_final).
-
-
Data Analysis:
-
Calculate the percentage of weight loss due to migration:
-
% Migration = ((W_initial - W_final) / W_plasticizer) * 100
-
Where W_plasticizer is the initial weight of the plasticizer in the sample.
-
-
Caption: Workflow for plasticizer migration testing.
Conclusion and Future Perspectives
This compound holds promise as a novel, potentially bio-based plasticizer. Its unique chemical structure suggests favorable interactions with polar polymers like PVC, potentially offering a desirable balance of plasticizing efficiency and low migration. The detailed protocols provided in this application note offer a robust framework for the comprehensive evaluation of its performance. Further studies could explore its compatibility with a wider range of polymers, its long-term aging characteristics, and its biodegradability to fully assess its potential as a sustainable alternative to conventional plasticizers.
References
- Longchang Chemical. (2022, June 18). What is the role of plasticizers? What is the mechanism of action?
- Quora. (2017, December 22). What is the mechanism of plasticizer in polymers?
- Bausano. Plasticizers: What They Are and How They Work.
- NIH. (n.d.). A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films.
- ECHEMI. What is the mechanism of plasticizer in polymers?
- SpecialChem. (2024, July 5). Polymer Plasticization: Theories, Types, Process & Key Factors.
- International Journal of Pharmaceutical Sciences Review and Research. (2019, January 20). Understanding the Mechanical Properties of Polymer Blends in the Presence of Plasticizers and Other Additives.
- Product safety of packaging. Migration testing.
- American Chemical Society. Biobased plasticizers for poly(vinyl chloride).
- NIH. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films.
- How Do Plasticizers Affect the Mechanical Properties of PVC. (2025, September 9).
- The Macrogalleria. Mechanical Properties of Polymers.
- KingStar Mold. (2025, September 25). Plasticizer Performance and Evaluation: PVC Application Focus.
- ResearchGate. Migration test. Extent of migration (%) of plasticizers from flexible PVC sheets.
- ScienceDirect. (2014, April 12). Migration of conventional and new plasticizers from PVC films into food simulants.
- Understanding Plasticizer Migration in Food Packaging and Its Implications.
- Quimidroga. Bioplasticizers for PVC.
- NIH. (2022, March 23). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid.
- MDPI. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.
- NIH. (n.d.). Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use.
- MDPI. (2024, November 9). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.
- PubMed. (2024, November 29). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.
- IJIERT. USE OF PLASTICIZERS IN POLYMERS.
- ACS Publications. (2024, September 23). Synthesis, Performance Evaluation, and Plasticization Dynamics of a Dual-Green Components Flame-Retardant Plasticizer for Poly(vinyl chloride).
- Intertek. Thermal Analysis of Polymers and Plastics.
- ResearchGate. The results of the thermal analysis of the plasticizers.
- Hitachi. Thermal Analysis of Polyvinyl Chloride.
- NIH. (2021, December 29). Thermal Analysis of Plastics Used in the Food Industry.
- Semantic Scholar. (2022, August 26). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films.
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- 5. researchgate.net [researchgate.net]
- 6. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
Application Note: High-Resolution Characterization of Novel Polyesters Using MALDI-TOF Mass Spectrometry
Introduction: The Analytical Imperative for Advanced Polyesters
The development of novel polyesters with tailored properties is a cornerstone of innovation in materials science, drug delivery, and specialty chemicals. Polyesters derived from long-chain functionalized monomers, such as derivatives of 16-Methoxy-16-oxohexadecanoic acid, offer unique hydrophobic/hydrophilic balances and degradation profiles. A precise understanding of their molecular architecture is paramount to establishing structure-property relationships and ensuring quality control.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as an indispensable tool for the detailed characterization of synthetic polymers. Unlike traditional chromatographic methods that provide relative molecular weights, MALDI-TOF MS yields absolute molecular weight distributions, offering granular insights into the monomer repeat unit, end-group composition, and sample polydispersity.[1] This application note provides a comprehensive protocol for the analysis of polyesters, with a specific focus on a model system incorporating a derivative of this compound, demonstrating the power of MALDI-TOF MS in elucidating complex polymer structures.
Foundational Principles: The "Why" Behind the Method
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers with minimal fragmentation.[2] The process involves co-crystallizing the polymer sample with a highly UV-absorbing small organic molecule, known as the matrix. A pulsed laser irradiates the sample spot, leading to the desorption and ionization of the polymer molecules, primarily through cationization. The resulting ions are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time-of-flight to the detector.
The choice of matrix, cationizing agent, and solvent system is critical for successful analysis and must be tailored to the specific polymer to ensure optimal co-crystallization and ionization efficiency.[3][2] For polyesters, which are typically of intermediate polarity, matrices such as 2,5-dihydroxybenzoic acid (DHB) or dithranol are often effective.[4][5] Ionization is typically facilitated by the addition of an alkali metal salt, such as sodium or potassium trifluoroacetate, which forms adducts with the polymer chains.
Experimental Design: A Self-Validating Workflow
This protocol is designed to provide a robust and reproducible method for the MALDI-TOF MS analysis of a model polyester. The workflow incorporates steps for sample preparation, instrument calibration, data acquisition, and in-depth data analysis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Polyester Sample | Analytical Grade | N/A | Synthesized in-house |
| 2,5-Dihydroxybenzoic acid (DHB) | MALDI Grade | Sigma-Aldrich | Matrix |
| Dithranol | MALDI Grade | Sigma-Aldrich | Alternative Matrix |
| Sodium Trifluoroacetate (NaTFA) | ≥99% | Sigma-Aldrich | Cationizing Agent |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | Solvent |
| Methanol | HPLC Grade | Fisher Scientific | for plate washing |
| Acetone | HPLC Grade | Fisher Scientific | for plate washing |
| Polymer Calibrant | Polystyrene or PMMA | Scientific Polymer Products | For instrument calibration |
Assumed Polymer Structure for this Protocol
For the purpose of this application note, we will consider a linear polyester synthesized from a generic diol (e.g., 1,8-octanediol) and a generic diacid (e.g., adipic acid), with this compound used as an end-capping agent to control the molecular weight. This results in a polyester with a methoxy ester terminal group.
Detailed Experimental Protocol
Solution Preparation
-
Polyester Solution (10 mg/mL): Dissolve 10 mg of the polyester sample in 1 mL of THF.
-
Matrix Solution (DHB, 20 mg/mL): Dissolve 20 mg of DHB in 1 mL of THF.
-
Cationizing Agent Solution (NaTFA, 1 mg/mL): Dissolve 1 mg of NaTFA in 1 mL of THF.
Sample-Matrix Preparation: The Dried Droplet Method
The dried droplet method is a widely used and straightforward technique for preparing MALDI samples of synthetic polymers.[6]
-
In a clean microcentrifuge tube, mix the polyester solution, DHB matrix solution, and NaTFA cationizing agent solution in a volumetric ratio of 5:20:1 (Analyte:Matrix:Cationizing Agent).
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Spot 1 µL of the final mixture onto a clean MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. A thin, uniform crystalline film should be observed.
Diagram of the MALDI-TOF Experimental Workflow
Caption: Workflow for polyester analysis by MALDI-TOF MS.
Instrument Setup and Calibration
-
Instrument: A high-resolution MALDI-TOF mass spectrometer (e.g., Bruker ultrafleXtreme or equivalent).
-
Mode: Reflector positive ion mode for high mass accuracy.
-
Laser: Nitrogen laser (337 nm) with optimized laser power to achieve good signal-to-noise ratio without causing polymer fragmentation.
-
Mass Range: 500 – 10,000 m/z (adjust based on expected molecular weight).
-
Calibration: Calibrate the instrument using a suitable polymer standard (e.g., polystyrene or PMMA) with a narrow polydispersity, prepared using the same matrix and cationizing agent.
Data Acquisition
-
Load the MALDI target plate into the instrument.
-
Navigate to the sample spot and acquire spectra by averaging at least 500 laser shots from different positions within the spot to ensure representative data.
Data Analysis and Interpretation
The resulting mass spectrum will show a distribution of peaks, where each peak corresponds to a specific oligomer chain length.[7]
-
Peak Identification: The mass difference between adjacent peaks in the main distribution should correspond to the mass of the monomer repeating unit.
-
End-Group Analysis: The mass of each peak can be represented by the following equation:
m/z = M_end_group1 + M_end_group2 + (n * M_repeat_unit) + M_cation
Where:
-
n is the number of repeat units.
-
M_repeat_unit is the mass of the monomer repeat unit.
-
M_end_group1 and M_end_group2 are the masses of the terminal groups.
-
M_cation is the mass of the cationizing agent (e.g., Na⁺ ≈ 22.99 Da).
-
-
Molecular Weight Calculations: Using specialized polymer analysis software (e.g., Bruker PolyTools), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated from the intensity of the peaks in the distribution.[1][8]
Expected Results for the Model Polyester
| Parameter | Theoretical Value (Example) | Description |
| Repeat Unit Mass | 284.39 Da | Mass of (1,8-octanediol + adipic acid - 2*H₂O) |
| End Group 1 Mass | 299.48 Da | Mass of this compound residue |
| End Group 2 Mass | 1.01 Da | Mass of a proton (from the other end of the diol/diacid chain) |
| Cation Mass (Na⁺) | 22.99 Da | Mass of the sodium ion |
Trustworthiness and Best Practices
-
Matrix Selection: If DHB does not yield satisfactory results (e.g., poor signal or fragmentation), try an alternative matrix like Dithranol. The choice of matrix can significantly impact ionization efficiency.[4]
-
Solvent Compatibility: Ensure that the polymer, matrix, and salt are all soluble in the chosen solvent (THF is a good starting point for many polyesters).
-
Laser Power Optimization: Use the minimum laser power necessary to obtain a good signal. Excessive laser power can lead to polymer fragmentation and skewed molecular weight distributions.
-
Data Averaging: Averaging a large number of laser shots from multiple positions on the sample spot is crucial for obtaining a representative mass spectrum and accurate molecular weight calculations.
Conclusion
MALDI-TOF MS is a powerful and efficient technique for the in-depth characterization of polyesters derived from novel monomers like this compound. By following a well-designed protocol that carefully considers sample preparation and instrument parameters, researchers can obtain accurate and detailed information on molecular weight distribution, end-group composition, and polymer architecture. This level of molecular insight is critical for advancing the design and application of next-generation polymer materials.
References
-
Systematic study of synthetic polymers by MALDI-linTOF-MS. reposiTUm. Available at: [Link]
-
Characterization of Synthetic Polymers by MALDI-TOF/MS: Investigation into New Methods of Sample Target Preparation and Consequence on Mass Spectrum Finger Print. ACS Publications. Available at: [Link]
-
Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. Royal Society of Chemistry. Available at: [Link]
-
Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. PubMed. Available at: [Link]
-
Polymer Analysis by MALDI-Tof MS. Waters Corporation. Available at: [Link]
-
Advanced Polymer Analysis with MALDI-TOF MS. Bruker. Available at: [Link]
-
Qualitative and quantitative end-group analysis of a small molecular weight polyester by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. ACS Publications. Available at: [Link]
-
Analysis of Polymers by MALDI-TOF Mass Spectrometry. Shimadzu Corporation. Available at: [Link]
-
Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups. JoVE. Available at: [Link]
-
Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1 H NMR. ResearchGate. Available at: [Link]
-
Polymer Analysis using MALDI TOF. YouTube. Available at: [Link]
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Langmuir-Blodgett film formation with long-chain dicarboxylic acid derivatives
odgett Film Formation with Long-Chain Dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Architecting Molecular Interfaces
The precise control over the assembly of molecules at interfaces is a cornerstone of modern materials science and pharmaceutical development. The Langmuir-Blodgett (LB) technique offers an unparalleled ability to construct highly ordered, monomolecular films, providing a powerful platform for creating functional surfaces with tailored properties.[1][2][3] This guide focuses on the application of the LB technique to a unique class of amphiphiles: long-chain dicarboxylic acids. Unlike their monocarboxylic counterparts, these molecules possess hydrophilic heads at both ends of a hydrophobic tail, leading to distinct behaviors at the air-water interface and opening new avenues for creating novel biomaterials, sensors, and drug delivery systems.[4][5]
Long-chain dicarboxylic acids are of particular interest in drug development as they can act as linkers to improve the amorphous solid dispersion of drugs, potentially enhancing solubility and bioavailability.[4][5] Their ability to form stable, organized layers makes them ideal candidates for creating biocompatible coatings on implantable devices or as components of advanced biosensors.[6][7] This document provides a comprehensive overview of the principles, experimental protocols, and characterization techniques for the successful formation of Langmuir-Blodgett films using these versatile molecules.
The Science of Spreading and Assembly: Understanding the Langmuir Film
The formation of a Langmuir-Blodgett film is a two-step process that begins with the creation of a Langmuir film—a single layer of molecules at the air-water interface.[2][8]
-
Spreading the Monolayer : The process starts by dissolving the long-chain dicarboxylic acid in a volatile, water-insoluble organic solvent, such as chloroform.[9][10] This solution is then carefully deposited dropwise onto the surface of an aqueous subphase within a Langmuir trough.[6][9] The solvent spreads rapidly and evaporates, leaving the dicarboxylic acid molecules at the interface.[1][9]
-
Molecular Orientation : Due to their amphiphilic nature, the dicarboxylic acid molecules orient themselves at the air-water interface. The hydrophilic carboxylic acid groups are drawn into the polar aqueous subphase, while the hydrophobic long-chain hydrocarbon tails are directed towards the air.[9]
-
Compression and Phase Transitions : Movable barriers on the Langmuir trough are used to slowly compress the monolayer, reducing the area available to each molecule.[2] This compression induces a series of phase transitions in the two-dimensional film, which can be monitored by measuring the surface pressure—the reduction in surface tension caused by the monolayer. The resulting surface pressure-area (π-A) isotherm is a characteristic signature of the molecule and provides critical information about its packing behavior and stability.[9]
A typical π-A isotherm for a long-chain dicarboxylic acid will exhibit distinct regions corresponding to different phases:
-
Gas (G) Phase : At large areas per molecule, the molecules are far apart and behave like a two-dimensional gas.
-
Liquid Expanded (LE) Phase : As the area is reduced, the molecules begin to interact, forming a more condensed but still disordered liquid phase.
-
Liquid Condensed (LC) Phase : Further compression leads to a more ordered, liquid-crystalline-like phase.
-
Solid (S) Phase : At high surface pressures, the molecules are tightly packed in a solid-like, ordered arrangement.[1]
-
Collapse : If the film is compressed beyond the solid phase, it will buckle and collapse into a three-dimensional structure.
The stability and packing of the Langmuir film are highly dependent on several factors, including the subphase composition (pH, ionic strength), temperature, and the specific chemical structure of the dicarboxylic acid.[9]
Visualizing the Process: Langmuir-Blodgett Deposition
The following diagram illustrates the key stages of Langmuir film formation and subsequent transfer to a solid substrate to create a Langmuir-Blodgett film.
Caption: Workflow for Langmuir-Blodgett film formation.
Experimental Protocols: A Step-by-Step Guide
The successful formation of high-quality Langmuir-Blodgett films requires meticulous attention to detail. The following protocols provide a framework for the preparation and deposition of films using long-chain dicarboxylic acids.
Materials and Equipment
-
Langmuir-Blodgett Trough System : Equipped with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).
-
Long-Chain Dicarboxylic Acid : High purity (e.g., >99%).
-
Spreading Solvent : HPLC-grade chloroform or a similar volatile, water-insoluble solvent.
-
Subphase : Ultrapure water (resistivity >18 MΩ·cm).[10]
-
Solid Substrates : Depending on the application (e.g., silicon wafers, quartz slides, mica).
-
Microsyringe : For precise deposition of the spreading solution.
-
Cleaning Agents : High-purity ethanol and chloroform for cleaning the trough and substrates.
Protocol 1: Preparation of the Langmuir Film
-
Trough Cleaning : Thoroughly clean the Langmuir trough and barriers with high-purity ethanol followed by ultrapure water to remove any contaminants. A clean surface is critical for forming a stable monolayer.
-
Subphase Preparation : Fill the trough with ultrapure water. The pH and ionic composition of the subphase can significantly influence the behavior of the dicarboxylic acid monolayer and should be controlled and recorded. For some applications, specific ions may be added to the subphase to interact with the carboxylic acid head groups.[9]
-
Spreading Solution Preparation : Prepare a dilute solution of the long-chain dicarboxylic acid in chloroform (e.g., 0.5-1 mg/mL).[6] Ensure the dicarboxylic acid is fully dissolved.
-
Surface Cleaning : Aspirate the surface of the subphase to remove any residual impurities before depositing the monolayer.
-
Monolayer Deposition : Using a microsyringe, carefully deposit small droplets of the spreading solution onto the subphase surface at different locations.[9]
-
Solvent Evaporation : Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely.[6][10]
-
Isotherm Measurement : Begin compressing the barriers at a slow, constant rate (e.g., 5-10 mm/min) while continuously measuring the surface pressure. Record the surface pressure as a function of the mean molecular area to obtain the π-A isotherm.
Protocol 2: Langmuir-Blodgett Deposition
-
Substrate Preparation : Clean the solid substrates thoroughly. The cleaning procedure will depend on the substrate material but typically involves sonication in a series of solvents and/or plasma cleaning to ensure a hydrophilic or hydrophobic surface as required.
-
Film Compression : Compress the Langmuir film to the desired surface pressure for deposition. This pressure is typically in the solid-condensed phase, where the film is well-ordered and stable (e.g., 20-30 mN/m).[10]
-
Deposition :
-
For a hydrophilic substrate , the first layer is typically deposited by slowly immersing the substrate vertically through the monolayer into the subphase.
-
For a hydrophobic substrate , the first layer is deposited by slowly withdrawing the substrate from the subphase up through the monolayer.[1]
-
The dipping speed should be slow and controlled (e.g., 1-5 mm/min) to ensure uniform transfer.
-
-
Multilayer Deposition : To deposit multiple layers, the dipping process is repeated. The type of multilayer structure (X, Y, or Z-type) will depend on the deposition direction and the nature of the substrate and monolayer.
-
Drying : Allow the substrate to dry thoroughly between each layer deposition to ensure good film quality.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the formation of Langumur-Blodgett films of long-chain dicarboxylic acids.
| Parameter | Typical Value/Range | Rationale and Key Considerations |
| Dicarboxylic Acid Concentration | 0.1 - 1.0 mg/mL in chloroform | Concentration should be low enough to allow for complete spreading and solvent evaporation. |
| Subphase | Ultrapure Water (18.2 MΩ·cm) | High purity is essential to avoid contamination. pH and ionic content can be adjusted to control head group interactions.[10] |
| Subphase Temperature | 20 - 25 °C | Temperature affects the fluidity and stability of the monolayer.[10] |
| Barrier Compression Speed | 5 - 20 mm/min | A slow, steady compression allows the monolayer to organize without defects. |
| Deposition Surface Pressure | 15 - 35 mN/m | Typically in the solid-condensed phase for a well-packed, stable film. The optimal pressure is determined from the π-A isotherm.[10] |
| Dipping Speed | 1 - 10 mm/min | Slower speeds generally result in better film quality and a higher transfer ratio. |
| Substrate Type | Silicon, Quartz, Mica, Glass | Choice depends on the intended application and subsequent characterization techniques. |
Characterization of Dicarboxylic Acid LB Films
A variety of techniques can be employed to characterize the structure, morphology, and properties of the resulting Langmuir-Blodgett films:
-
Atomic Force Microscopy (AFM) : To visualize the surface topography, homogeneity, and domain structures of the film at the nanoscale.[10]
-
Brewster Angle Microscopy (BAM) : For in-situ visualization of the monolayer at the air-water interface during compression.
-
Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm the chemical composition and molecular orientation within the film.[11]
-
X-ray Reflectivity (XRR) : To determine the film thickness, density, and roughness with high precision.
-
Contact Angle Measurements : To assess the surface energy and hydrophobicity/hydrophilicity of the deposited films.
Molecular Organization at the Interface
The unique structure of long-chain dicarboxylic acids can lead to different molecular arrangements at the air-water interface compared to their monocarboxylic counterparts. The presence of two hydrophilic head groups can result in looping conformations or U-shaped structures, particularly at low surface pressures. As the film is compressed, the molecules are forced into a more upright orientation.
Caption: Dicarboxylic acid orientation at the air-water interface.
Applications in Drug Development and Beyond
The ability to create well-defined, ordered films from long-chain dicarboxylic acids has significant implications for various fields:
-
Drug Delivery : LB films can be used to create controlled-release coatings for drugs. The dicarboxylic acids can also be used to improve the stability of amorphous drug formulations.[4][5]
-
Biocompatible Coatings : These films can be deposited on medical implants to improve their biocompatibility and reduce adverse reactions.
-
Biosensors : The ordered molecular structure of LB films provides an ideal platform for immobilizing biomolecules for sensing applications.[7][10]
-
Molecular Electronics : The precise control over film thickness and structure at the molecular level is a key requirement for the development of molecular electronic devices.[2]
Conclusion
The Langmuir-Blodgett technique provides a robust and versatile method for the fabrication of highly ordered thin films from long-chain dicarboxylic acid derivatives. By carefully controlling the experimental parameters, researchers can create films with tailored properties for a wide range of applications in drug development, materials science, and biotechnology. The protocols and information presented in this guide offer a solid foundation for harnessing the potential of these unique molecules in creating advanced functional surfaces.
References
- Chem 366-3 Page I - 1 LAB MANUAL Langmuir-Blodgett Film. (n.d.).
-
Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. (2019). Journal of Controlled Release, 317. Retrieved from [Link]
-
Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. (2020). Journal of Controlled Release, 317, 142-153. Retrieved from [Link]
-
Langmuir-Blodgett Films of Arachidic and Stearic Acids as Sensitive Coatings for Chloroform HF SAW Sensors. (2022). MDPI. Retrieved from [Link]
-
Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Langmuir Films. (n.d.). Nanoscience Instruments. Retrieved from [Link]
-
FTIR-ATR studies on Langmuir-Blodgett films of stearic acid with 1-9 monolayers. (n.d.). Langmuir. Retrieved from [Link]
-
Langmuir-Blodgett Films a unique tool for molecular electronics. (n.d.). arXiv. Retrieved from [Link]
-
Recent Progress in the Applications of Langmuir–Blodgett Film Technology. (2024). MDPI. Retrieved from [Link]
-
History of Langmuir and Langmuir-Blodgett films. (2022). Biolin Scientific. Retrieved from [Link]
-
Recent Progress in the Applications of Langmuir–Blodgett Film Technology. (2024). PMC. Retrieved from [Link]
Sources
- 1. nanoscience.com [nanoscience.com]
- 2. arxiv.org [arxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Applications of Langmuir–Blodgett Film Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolinscientific.com [biolinscientific.com]
- 9. sfu.ca [sfu.ca]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 16-Methoxy-16-oxohexadecanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 16-Methoxy-16-oxohexadecanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields of your target compound.
Overview of Synthetic Challenges
This compound, also known as monomethyl hexadecanedioate, is a valuable long-chain dicarboxylic acid monoester.[1] Its synthesis is a crucial step in the production of various complex molecules, including thapsigargin, a potent inhibitor of the SERCA pump.[2][3]
The primary challenge in synthesizing this molecule lies in achieving selectivity. Because the starting materials are symmetrical C16 dicarboxylic acids or their corresponding diesters, the two functional groups have nearly identical reactivity. This often leads to a statistical mixture of products, complicating purification and reducing the yield of the desired mono-ester.[4][5] The two dominant strategies are:
-
Selective Mono-hydrolysis: Starting from the commercially available dimethyl hexadecanedioate, one ester group is selectively hydrolyzed. This is often complicated by the formation of the diacid byproduct.[4][6]
-
Selective Mono-esterification: Starting from hexadecanedioic acid, one carboxylic acid group is selectively esterified. This route is challenged by the concurrent formation of the diester.[5][7]
This guide will focus on the selective mono-hydrolysis of dimethyl hexadecanedioate , a common and cost-effective approach.
Recommended Protocol: Selective Mono-hydrolysis
This protocol is adapted from methodologies proven to enhance selectivity in the mono-hydrolysis of symmetrical diesters by carefully controlling reaction conditions.[8] The key to success is suppressing the second hydrolysis step (mono-acid to diacid) while allowing the first (diester to mono-acid) to proceed.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Molar Eq. | Notes |
| Dimethyl hexadecanedioate | C₁₈H₃₄O₄ | 314.46 g/mol | 1.0 | Starting material.[9][10] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 g/mol | 1.0 - 1.2 | Use a freshly prepared and accurately titrated solution. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 g/mol | - | Reagent grade. |
| Deionized Water | H₂O | 18.02 g/mol | - | |
| Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | - | 1 M solution for acidification. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | - | For extraction. |
| Brine (sat. aq. NaCl) | NaCl | 58.44 g/mol | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | - | For drying. |
| Silica Gel | SiO₂ | 60.08 g/mol | - | For column chromatography (230-400 mesh). |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl hexadecanedioate (1.0 eq.) in THF to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient cooling is critical for selectivity.[8]
-
Base Addition: Slowly add a pre-chilled aqueous solution of NaOH (1.0-1.2 eq., typically ~0.5 M) dropwise over 15-20 minutes. Vigorous stirring is essential to ensure proper mixing in the biphasic system.
-
Reaction Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) every 15-30 minutes.
-
TLC System: A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Visualization: Use a potassium permanganate stain. The starting diester, product mono-acid, and diacid byproduct should have distinct Rf values (Diester > Mono-acid > Diacid).
-
The reaction is typically complete within 30-90 minutes when the starting material spot has been consumed.[8]
-
-
Quenching & Acidification: Once the reaction is complete, quench it by adding it to a beaker containing an equal volume of cold water. Acidify the aqueous mixture to a pH of ~2-3 by slowly adding 1 M HCl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel using a gradient elution, typically starting from 10% ethyl acetate in hexanes and gradually increasing the polarity to 40-50%. This step is crucial for separating the desired mono-acid from any unreacted diester and diacid byproduct.
Characterization
Confirm the identity and purity of the final product, this compound, using standard analytical techniques:
-
¹H NMR: Expect a singlet around 3.67 ppm for the methyl ester protons (-OCH₃), and triplets around 2.30-2.35 ppm for the two α-methylene groups (-CH₂COOH and -CH₂COOCH₃).
-
¹³C NMR: Expect signals for the two distinct carbonyl carbons around 174 ppm (ester) and 179 ppm (acid), and a signal for the methoxy carbon around 51.5 ppm.
-
Mass Spectrometry (ESI-): Expect to observe the [M-H]⁻ ion at m/z ≈ 299.2.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction is very slow or stalls, leaving a large amount of unreacted diester. What's the cause?
Answer: This is a common issue related to reaction kinetics and reagent stoichiometry.
-
Cause 1: Insufficient Base: The stoichiometry of NaOH is the most critical parameter. If less than one full equivalent of base is active, the reaction will not go to completion.
-
Solution: Ensure you are using a freshly prepared and accurately titrated solution of NaOH. Carbon dioxide from the air can neutralize NaOH solutions over time, reducing their effective concentration. Using a slight excess (e.g., 1.1-1.2 eq.) of base can sometimes be beneficial, but must be carefully monitored to avoid diacid formation.[4]
-
-
Cause 2: Low Temperature: While 0 °C is crucial for selectivity, extremely low temperatures can significantly slow the reaction rate.
-
Solution: Maintain the temperature strictly at 0 °C. Ensure your thermometer is calibrated and properly placed. If the reaction is clean but slow, you can allow it to run for a longer period (e.g., 2-3 hours), continuing to monitor by TLC.
-
-
Cause 3: Poor Mixing: The reaction is biphasic. Inefficient stirring can lead to a low interfacial area between the THF and aqueous layers, limiting the reaction rate.
-
Solution: Use a powerful magnetic stirrer and an appropriately sized stir bar to ensure vigorous mixing and a fine emulsion.
-
Q2: My main product is the diacid (Hexadecanedioic acid). How can I avoid this over-hydrolysis?
Answer: Formation of the diacid is the primary competing reaction and indicates a loss of selectivity.
-
Cause 1: Excess Base: Using more than ~1.2 equivalents of NaOH will hydrolyze both ester groups.
-
Solution: Re-titrate your NaOH solution and use precisely 1.0 equivalent to start. Carefully observe the reaction progress and only add very small amounts of additional base if the reaction stalls.
-
-
Cause 2: Reaction Temperature Too High: The rate of the second hydrolysis (mono-acid to diacid) increases significantly with temperature.
-
Solution: Meticulously maintain the reaction temperature at 0 °C throughout the base addition and the entire reaction time. Do not let the internal temperature rise.
-
-
Cause 3: Reaction Time Too Long: If the reaction is left for an extended period after the starting material is consumed, the mono-acid product will slowly convert to the diacid.
-
Solution: Monitor the reaction closely by TLC. As soon as the starting diester spot is gone, quench the reaction immediately.
-
Q3: I am struggling to separate the mono-acid, diacid, and diester during purification. What is the best method?
Answer: This mixture can be challenging to separate due to the similar nature of the compounds. A multi-step approach is often best.
-
Method 1: Flash Column Chromatography (Recommended): This is the most reliable method.
-
Explanation: The three compounds have different polarities. The non-polar diester will elute first, followed by the desired mono-acid, and finally the highly polar diacid will either elute at very high solvent polarity or remain on the baseline.
-
Pro-Tip: Use a shallow gradient of ethyl acetate in hexanes (e.g., increase by 2-5% increments) to achieve the best separation between the diester and the mono-acid.
-
-
Method 2: Acid-Base Extraction: This can be used for a rough, bulk separation before chromatography.
-
Explanation: After the initial workup, the crude mixture can be dissolved in a non-polar solvent like diethyl ether. Washing with a mild, dilute bicarbonate solution (e.g., 5% NaHCO₃) will selectively deprotonate and extract the more acidic diacid into the aqueous layer. The mono-acid is less acidic and will require more stringent conditions to be extracted, allowing for some separation. However, this method is often not clean and chromatography is still required.
-
Visualizing the Synthetic Workflow
The following diagrams illustrate the key processes and challenges in the synthesis.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis and purification.
The Selectivity Challenge: A Reaction Equilibrium
Caption: The competing hydrolysis reactions.
Frequently Asked Questions (FAQs)
Q: Which is the better starting material: Hexadecanedioic acid or Dimethyl hexadecanedioate? A: It depends on commercial availability and cost. Dimethyl hexadecanedioate is often readily available and inexpensive, making the mono-hydrolysis route described here very practical.[9] Synthesizing the mono-ester from the diacid requires different reagents and presents its own selectivity challenges, though recent methods using catalysts like alumina or LiCl have shown promise.[7][11]
Q: Can I use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH)? A: Yes, KOH can be used. The critical factor is the molar equivalence of the hydroxide ion (OH⁻). You must use an equivalent molar amount of KOH, accounting for its different molecular weight (56.11 g/mol ). Some studies suggest that the choice of cation can influence reaction rates in certain systems, but for this application, the effect is likely to be minimal compared to stoichiometry and temperature.[12]
Q: My final product appears as a waxy solid. Is this normal? A: Yes. Long-chain fatty acids and their esters are often low-melting, waxy solids at room temperature. The physical form is not an indicator of impurity. Purity should be confirmed by analytical methods like NMR and melting point determination, and by observing a single spot on TLC.
Q: What is the purpose of using a THF/water solvent system? A: This semi-biphasic system is highly effective for selective mono-hydrolysis.[8] THF is an excellent solvent for the non-polar starting diester, ensuring it is available for reaction. The water serves as the solvent for the NaOH and is a necessary reagent for the hydrolysis. This system has been shown to provide better selectivity and cleaner reaction profiles than traditional single-phase alcoholic solvents (e.g., methanol/water).[8]
References
-
Li, J., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Available at: [Link]
-
Ciriminna, R., et al. (2015). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. Available at: [Link]
-
Ogawa, H., et al. (1981). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society. Available at: [Link]
-
Yamada, K., et al. (1983). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Talukdar, S., et al. (2002). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids. Synthetic Communications. Available at: [Link]
-
Li, J., et al. (2015). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules. Available at: [Link]
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry. Available at: [Link]
- De Feo, R. J., & Young, W. G. (1982). Method of preparing monoesters. U.S. Patent 4,314,071.
-
Ley, S. V., et al. (2004). Synthesis of the thapsigargins. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wang, L., et al. (2017). Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid. PubMed. Available at: [Link]
- Uwai, K., et al. (2002). Process for preparation of dicarboxylic acid monoesters. U.S. Patent 6,355,830 B1.
-
Evans, M. A., & Morken, J. P. (2007). Total Synthesis of Thapsigargin, a Potent SERCA Pump Inhibitor. Journal of the American Chemical Society. Available at: [Link]
-
Drosophilia Population Genomics Project. (n.d.). Dimethyl hexadecanedioate. Product Page. Available at: [Link]
- Niwayama, S. (2008). Synthesis of half esters. WIPO Patent WO/2008/150487.
-
PubChem. (n.d.). 16-(Tert-butoxy)-16-oxohexadecanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Hexadecanedioic acid, monomethyl ester. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Dimethyl hexadecanedioate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Hexadecanedioic acid, monomethyl ester | C17H31O4- | CID 85704850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of the thapsigargins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of thapsigargin, a potent SERCA pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 6. WO2008150487A2 - Synthesis of half esters - Google Patents [patents.google.com]
- 7. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 9. Dimethyl hexadecanedioate | Drosophilia Population Genomics Project [dpgp.org]
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- 11. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 16-Methoxy-16-oxohexadecanoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 16-methoxy-16-oxohexadecanoic acid. The content is structured in a practical question-and-answer format to directly address common issues encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
When synthesizing this compound, the primary impurities typically arise from the starting materials and side reactions. You should anticipate the presence of:
-
Hexadecanedioic acid: The unreacted starting diacid.
-
Dimethyl hexadecanedioate: The diester byproduct formed from the esterification of both carboxylic acid groups.
-
Residual catalysts or reagents: Depending on the synthetic route, this could include acid catalysts (e.g., H₂SO₄) or coupling agents.
Understanding the nature of these impurities is the first step in designing an effective purification strategy, as they differ significantly in polarity.
Q2: What is the best initial purification strategy to separate the monoester, diester, and diacid?
A multi-step approach is generally most effective. A highly efficient primary purification step is a liquid-liquid extraction using a mild base.[1]
-
Rationale: The desired monoester and the starting diacid both have a free carboxylic acid group, making them acidic. The diester byproduct is neutral. By washing an organic solution of your crude mixture (e.g., in ethyl acetate or ether) with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃), you can selectively deprotonate the acidic components, pulling them into the aqueous layer as their corresponding sodium salts. The neutral diester will remain in the organic layer.[1]
-
Post-Extraction: After separating the layers, the aqueous phase containing the monoester and diacid can be re-acidified (e.g., with cold 2 M HCl) and then extracted back into an organic solvent.[1] This leaves you with a mixture that is significantly enriched in your target compound and free of the diester byproduct, making subsequent purification steps much simpler.
Q3: How can I effectively monitor the purity of my fractions during purification?
Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[2][3]
-
Stationary Phase: Use standard silica gel plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is standard. A good starting point is a 7:3 or 6:4 mixture of Hexanes:Ethyl Acetate. You may need to add a small amount (0.5-1%) of acetic or formic acid to the eluent to ensure sharp, well-defined spots for the carboxylic acid-containing compounds and prevent streaking.
-
Expected Results: The compounds will separate based on polarity. The least polar compound will travel furthest up the plate (highest Rf value).
-
Highest Rf: Dimethyl hexadecanedioate (Diester - least polar)
-
Intermediate Rf: this compound (Monoester)
-
Lowest Rf: Hexadecanedioic acid (Diacid - most polar)
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: My final product is heavily contaminated with the starting diacid.
-
Probable Cause: This indicates either an incomplete reaction or, more commonly, an inefficient purification step that fails to separate two acidic compounds with similar properties.
-
Solution: High-Resolution Column Chromatography
-
Principle: While both are acidic, the monoester is significantly less polar than the diacid due to one of the carboxylic acid groups being capped as a methyl ester. This polarity difference is ideal for separation via silica gel column chromatography.[2][4][5]
-
Expert Insight: Before running a large-scale column, always determine the optimal solvent system using TLC.[2][5] The ideal eluent should give your target monoester an Rf value of approximately 0.30-0.35, which provides the best resolution. The diacid should have an Rf closer to 0.0-0.1 in this system. A gradient elution, starting with a lower polarity mixture (e.g., 8:2 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 5:5 Hexanes:EtOAc), will effectively elute the monoester while leaving the highly polar diacid strongly adsorbed to the silica gel.[5]
-
Issue 2: My purified product contains the dimethyl diester byproduct.
-
Probable Cause: The initial extraction was either not performed or was inefficient, failing to remove the neutral diester.
-
Solution: Acid-Base Liquid-Liquid Extraction
-
Protocol: This is the most definitive way to remove a neutral impurity from an acidic product.
-
Dissolve the impure product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers.
-
The neutral diester will remain exclusively in the organic layer, which can now be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly acidify with cold 2M HCl until the pH is ~1-2. Your product will likely precipitate or form an oily layer.
-
Extract the aqueous layer three times with fresh ethyl acetate or diethyl ether.
-
Combine these new organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the pure, diester-free monoester.[1]
-
-
Workflow for Comprehensive Purification
The following diagram outlines a complete, validated workflow for isolating high-purity this compound.
Caption: Segregation of neutral and acidic species via extraction.
Issue 4: My purified monoester refuses to crystallize.
-
Probable Cause: This is often due to residual impurities preventing the formation of a crystal lattice or the choice of an inappropriate solvent. Even small amounts of the diacid or diester can act as contaminants that inhibit crystallization.
-
Solution 1: Re-purify and Confirm Purity
-
First, confirm the purity of your material using a sensitive analytical technique like ¹H NMR. If impurities are detected, an additional round of column chromatography may be necessary.
-
-
Solution 2: Optimize Crystallization Solvent System
-
Principle: A good crystallization solvent is one in which your compound is soluble when hot but poorly soluble when cold.
-
Recommendations: For long-chain aliphatic compounds like this, a binary solvent system is often effective. Try dissolving the compound in a minimum amount of a solvent in which it is soluble (like diethyl ether or ethyl acetate) and then slowly adding a non-polar "anti-solvent" in which it is insoluble (like pentane or hexanes) until the solution becomes faintly cloudy. [1]Warming the mixture to clarify and then allowing it to cool slowly can induce crystallization. Seeding with a previously obtained pure crystal can also be highly effective.
-
Data Summary Table
| Compound | Structure | Polarity | Expected Elution Order (Normal Phase) | Behavior in Acid-Base Extraction |
| Dimethyl hexadecanedioate | CH₃OOC-(CH₂)₁₄-COOCH₃ | Low | 1st (Highest Rf) | Stays in Organic Phase (Neutral) |
| This compound (Product) | HOOC-(CH₂)₁₄-COOCH₃ | Medium | 2nd (Mid Rf) | Moves to Aqueous Base (Acidic) |
| Hexadecanedioic acid | HOOC-(CH₂)₁₄-COOH | High | 3rd (Lowest Rf) | Moves to Aqueous Base (Acidic) |
References
- Method of preparing monoesters.
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
Column chromatography. University of Calgary. [Link]
-
Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry (RSC Publishing). [Link]
-
Column chromatography. Wikipedia. [Link]
- Process for the separation of dicarboxylic acids
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
Extraction of mono- and dicarboxylic acids from a curative water. PubMed. [Link]
-
Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect. [Link]
-
LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]
- Method and system for extracting long chain dicarboxylic acid.
- Purification and recovery of dicarboxylic acids using melt crystallization.
Sources
Technical Support Center: Selective Monomethyl Esterification of Hexadecanedioic Acid
Welcome to the technical support center for the selective monomethyl esterification of hexadecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route to obtaining the desired monomethyl hexadecanedioate with high purity and yield.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the monomethyl esterification of hexadecanedioic acid. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.
Problem 1: High Yield of Undesired Dimethyl Hexadecanedioate
Symptoms:
-
GC-MS or NMR analysis shows a significant peak corresponding to the dimethyl ester.
-
The isolated product has a lower melting point than expected for the pure monoester.
-
Difficulty in purifying the monoester from the diester by crystallization or chromatography.
Root Cause Analysis: The formation of the dimethyl ester is a competing reaction that becomes significant when the rate of the second esterification is comparable to or faster than the first. This can be due to several factors, including reaction conditions that favor complete esterification or a lack of selectivity in the catalytic system.
Troubleshooting Workflow:
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Dicarboxylic Acids
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of dicarboxylic acids. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed, effective troubleshooting decisions. This document is structured as a series of frequently asked questions (FAQs) that directly address common problems, moving from foundational issues to more complex scenarios.
Section 1: The Core Problem - Understanding the "Why"
Q1: I'm seeing significant peak tailing with my dicarboxylic acid standards. What is the most probable cause?
A1: The most common culprit behind peak tailing for acidic compounds like dicarboxylic acids is secondary interactions with the stationary phase.[1][2][3] In reversed-phase HPLC, the primary desired interaction is hydrophobic partitioning of your analyte with the C18 (or similar) stationary phase. However, standard silica-based columns have residual silanol groups (Si-OH) on their surface.[4][5]
At mobile phase pH levels above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻).[5][6] Your dicarboxylic acids, if the pH is also above their pKa, will be at least partially ionized and carry a negative charge. This leads to ionic repulsion, but more critically, it creates a mixed-mode interaction environment where some analyte molecules interact hydrophobically while others engage with the active silanol sites. This secondary interaction mechanism has different kinetics than the primary hydrophobic one, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.[3]
Section 2: Mobile Phase Optimization - Your First Line of Defense
Q2: How can I use the mobile phase to fix peak tailing for my dicarboxylic acids?
A2: Mobile phase optimization is the most powerful and immediate tool at your disposal. The primary goal is to suppress the ionization of both the dicarboxylic acid analytes and the column's residual silanol groups.[7]
The key is to reduce the mobile phase pH . A widely accepted rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa of your analyte.[8][9] For most simple dicarboxylic acids (e.g., oxalic, malonic, succinic), the first pKa is typically in the range of 2-4. Therefore, setting a mobile phase pH between 2.5 and 3.0 is an excellent starting point.
At this low pH:
-
Dicarboxylic Acids are fully protonated (COOH), making them more non-polar and better retained by the reversed-phase column through the intended hydrophobic mechanism.[7][10]
-
Silanol Groups are also protonated (Si-OH), neutralizing their negative charge and drastically reducing the unwanted secondary ionic interactions that cause tailing.[5][11]
The result is a single, dominant interaction mechanism, which leads to sharper, more symmetrical peaks.[8]
Q3: Which buffer should I choose, and how important is its concentration?
A3: Choosing the right buffer is critical for maintaining a stable, low pH. An improper or unstable pH is a common source of poor reproducibility and peak shape issues.
-
Buffer Selection: For a target pH of 2.5-3.0, a phosphate buffer is an excellent and widely used choice.[12] The first pKa of phosphoric acid is 2.1, making it highly effective in this pH range.[12] Formate buffers (pKa ~3.8) can also be used, but phosphate offers stronger buffering capacity at the lower end of the desired range.[7][12]
-
Buffer Concentration: A concentration of 10-50 mM is generally sufficient for most small molecule applications.[12] Start with 20-25 mM . A higher buffer concentration (ionic strength) can sometimes further improve peak shape by "masking" residual silanol sites, but be mindful that it can also decrease retention of ionic species.[9][13]
Protocol: Preparing a 25 mM Potassium Phosphate Buffer, pH 2.5
-
Prepare Stock: Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) to make a 25 mM solution in HPLC-grade water (e.g., 3.4g per 1 L).
-
pH Adjustment: While stirring, slowly add phosphoric acid (H₃PO₄) dropwise to the solution until the pH meter reads 2.50.
-
Filtration: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could damage the HPLC system.
-
Mobile Phase Preparation: Mix the filtered aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio. For example, for a 95:5 (Aqueous:Organic) mobile phase, mix 950 mL of your prepared buffer with 50 mL of HPLC-grade organic solvent.
-
Degassing: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.
Q4: My peaks are still tailing slightly even at pH 2.7. What else can I try with the mobile phase?
A4: If low pH alone isn't sufficient, consider the ionic strength and type of modifier.
-
Increase Buffer Concentration: Try increasing the phosphate buffer concentration to 50 mM. This can help shield the analytes from any remaining active silanol sites.[13]
-
Add an Ion-Pairing Reagent (Use with Caution): For very stubborn tailing, a small amount of an ion-pairing reagent like trifluoroacetic acid (TFA) at a very low concentration (0.05% to 0.1%) can be effective. However, TFA can be harsh on columns and may suppress MS signals if used with an LC-MS system. It should be considered a last resort for UV-based methods.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, try switching to methanol or a mixture of the two. Methanol is a more protic solvent and can sometimes do a better job of interacting with and "masking" active silanol sites.[5]
Section 3: Stationary Phase (Column) and Hardware Considerations
Q5: Could my HPLC column be the problem? How do I choose a better one for dicarboxylic acids?
A5: Absolutely. The column is the heart of the separation, and its chemistry is paramount.[14] If mobile phase optimization doesn't resolve the issue, your column is the next logical place to investigate.
Key Column Characteristics for Dicarboxylic Acids:
| Feature | Recommendation & Rationale |
| End-Capping | Use a modern, fully end-capped column. End-capping is a process that uses a small silylating agent (like trimethylchlorosilane) to bond the majority of residual silanol groups, making the surface more inert and reducing secondary interactions.[4][5][6] This is the single most important feature to look for. |
| Silica Purity | High-purity silica. Modern columns use high-purity silica with lower levels of metal contaminants. Metal impurities can increase the acidity of nearby silanol groups, creating highly active sites that cause severe tailing.[15] |
| Stationary Phase | C18 is a good start. A standard C18 provides good hydrophobic retention.[15] For more polar dicarboxylic acids that have low retention, consider a "polar-embedded" phase or an "AQ" type column designed for use in highly aqueous mobile phases.[6][15] |
| Particle Size | ≤ 3 µm for high efficiency. Smaller particles provide sharper peaks and better resolution, which can help differentiate between true tailing and a closely co-eluting impurity.[15][16] |
Q6: My column has been used for other analyses before. Could it be contaminated?
A6: Yes, column contamination is a frequent cause of peak shape distortion.[1][17][18] If the column was previously used for analyzing basic compounds (e.g., amines), these can adsorb strongly to silanol sites. When you then inject your acidic analytes, these previously bound bases can interfere, leading to tailing.
Protocol: Column Cleaning and Regeneration
If you suspect contamination, a rigorous washing procedure can restore performance. Always disconnect the column from the detector before flushing with strong solvents.
-
Initial Flush: Flush with your mobile phase without the buffer (e.g., 95:5 Water:Acetonitrile) for 20 column volumes.
-
Organic Flush: Flush with 100% Acetonitrile for 20 column volumes.
-
Stronger Organic Flush: Flush with 100% Isopropanol (IPA) for 20 column volumes.
-
Aggressive Cleaning (if needed): For stubborn contamination, a sequence like Tetrahydrofuran (THF), followed by Dichloromethane (DCM), then Hexane can be used, but always flush back to a miscible solvent like IPA before returning to your reversed-phase mobile phase. Warning: Check your column's documentation for solvent compatibility before using aggressive solvents.
-
Re-equilibration: Flush with 100% Acetonitrile, then with your buffered mobile phase for at least 30-50 column volumes until the backpressure and baseline are stable.
Q7: What hardware issues outside of the column can cause peak tailing?
A7: Extra-column volume and system blockages are common hardware-related culprits.[2][6] These issues cause band broadening that often manifests as tailing, affecting all peaks in the chromatogram.
-
Excess Tubing: Use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.005" or ~0.12 mm) to connect the injector, column, and detector.[6]
-
Leaking Fittings or Voids: A poorly seated fitting or a void (a gap in the packing material at the head of the column) can disrupt the sample flow path, causing turbulence and peak distortion.[17][18] Check and tighten all fittings. A void may require column replacement.
-
Blocked Frit: A partially blocked inlet frit on the column or a clogged in-line filter can have the same effect.[11][17][18] Try replacing the in-line filter first. If the problem persists and pressure is high, back-flushing the column (if the manufacturer allows) or replacing it may be necessary.
Section 4: Visual Troubleshooting Workflows
To synthesize this information, here are two diagrams outlining the logical process for troubleshooting and understanding the core chemical problem.
Troubleshooting Decision Tree
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Mechanism of Peak Tailing and Solution
Caption: Chemical interactions leading to peak tailing and the low-pH solution.
References
-
How does an acid pH affect reversed-phase chromatography separations?. (2023-01-24). Biotage. Retrieved from [Link]
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025-10-16). YouTube. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023-12-27). Industry news. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
When should you use a buffer for HPLC, how does it work and which one to use?. (2013-12-18). Restek. Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020-02-17). Chromatography Today. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
Troubleshooting HPLC- Tailing Peaks. (2014-03-11). Restek Resource Hub. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC?. (2025-10-28). Chrom Tech, Inc.. Retrieved from [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017-07-01). LCGC International. Retrieved from [Link]
-
Reversed-phase HPLC Buffers. (n.d.). McMaster University. Retrieved from [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025-02-21). Mastelf. Retrieved from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu. Retrieved from [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28). Crawford Scientific. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06). Phenomenex. Retrieved from [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. Retrieved from [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025-01-08). Mastelf. Retrieved from [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). Interchim. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025-07-25). The Pharma Guide. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it?. (2023-11-23). Pharma Growth Hub. Retrieved from [Link]
-
HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]
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- 3. lctsbible.com [lctsbible.com]
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- 9. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
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- 17. youtube.com [youtube.com]
- 18. [3]Troubleshooting HPLC- Tailing Peaks [discover.restek.com]
Technical Support Center: Optimizing GC-MS Derivatization for Long-Chain Fatty Acid Esters
Welcome to the technical support center for the analysis of long-chain fatty acids (LCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical workflows and troubleshoot common issues encountered during the derivatization process. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Section 1: The Rationale for Derivatization in Fatty Acid Analysis
Q1: Why is derivatization a mandatory step for analyzing long-chain fatty acids with GC-MS?
A1: The direct analysis of free fatty acids by GC-MS is fraught with challenges. The core issue lies with the polarity of the carboxylic acid functional group (-COOH). This group actively participates in hydrogen bonding, which leads to several analytical problems:
-
Low Volatility: LCFAs are not volatile enough at typical GC operating temperatures to transition into the gas phase efficiently.
-
Poor Peak Shape: Strong interactions with active sites (residual silanols) on the GC inlet liner and column stationary phase cause significant peak tailing. This asymmetry compromises resolution and leads to inaccurate quantification.[1][2][3]
-
Thermal Instability: At higher temperatures required for elution, some unsaturated LCFAs can degrade, leading to inaccurate profiling.
Derivatization chemically modifies the -COOH group, replacing the active proton with a non-polar group.[4] This transformation creates an ester (e.g., a Fatty Acid Methyl Ester - FAME) or a silyl-ester, which is significantly more volatile and less polar.[1][5] This results in sharper, more symmetrical peaks, improved separation, and thermally stable analytes suitable for reliable GC-MS analysis.[4][6]
Visualizing the Core Problem & Solution
Caption: The transformation of polar LCFAs into non-polar derivatives.
Section 2: Troubleshooting Guide for Derivatization Issues
This section addresses the most common failures and inconsistencies observed during LCFA derivatization.
Problem 1: Low or No Analyte Peaks in the Chromatogram
Q: I've performed the derivatization, but I'm seeing very small peaks or no peaks at all for my fatty acids. What went wrong?
A: This is a frequent and frustrating issue that typically points to a fundamental failure in the derivatization reaction or sample handling. Let's break down the potential causes systematically.
Potential Cause A: Incomplete or Failed Derivatization Reaction
-
The "Why": The derivatization reaction is a chemical process that requires specific conditions to proceed to completion. The most common culprit is the presence of water, which can hydrolyze the derivatizing reagent, rendering it inactive.[7][8] Reagent degradation or insufficient reagent amount can also lead to failure.
-
Troubleshooting Steps:
-
Ensure Sample is Anhydrous: Water is the enemy of most derivatization reactions, especially silylation.[8][9] Lyophilize your samples or evaporate them to complete dryness under a stream of nitrogen before adding the reagent.[9][10] For esterifications using BF3-Methanol, adding a water scavenger like 2,2-dimethoxypropane can be beneficial.[7][11]
-
Verify Reagent Quality: Derivatizing reagents, particularly silylating agents like BSTFA, are extremely moisture-sensitive.[12] Use fresh reagents from a newly opened vial whenever possible. Discard any reagent that appears cloudy or contains precipitates.
-
Use Sufficient Reagent Excess: The reaction requires a molar excess of the derivatizing agent to drive the equilibrium towards product formation. A common starting point is at least a 2:1 molar ratio of reagent to the estimated number of active hydrogen sites on your analytes.[12]
-
Optimize Reaction Conditions: Ensure you are using the recommended temperature and time for your chosen reagent. For stubborn or sterically hindered fatty acids, you may need to increase the reaction time or temperature (e.g., from 60°C for 60 minutes to 80°C for 60 minutes for silylation).[9][10][12]
-
Potential Cause B: Sample Loss During Extraction
-
The "Why": After derivatization, the now non-polar derivatives must be extracted into an organic solvent (like hexane) for injection. Inefficient phase separation or incorrect solvent choice can leave your analytes behind.
-
Troubleshooting Steps:
-
Check pH and Solvent Polarity: For esterification reactions (e.g., with BF3-Methanol), after the reaction, water and a non-polar solvent like hexane are added. The FAMEs will partition into the hexane layer. Ensure vigorous mixing to facilitate this transfer.[6][7]
-
Salt-Out Effect: Adding a saturated sodium chloride solution can help force the separation of the organic and aqueous layers, pushing more of the derivatized analytes into the organic phase.[13][14]
-
Careful Layer Transfer: When collecting the top organic layer, be careful not to draw up any of the lower aqueous/reagent layer. Any residual acid or base can damage the GC column.[15]
-
Troubleshooting Workflow: Low/No Peak Area
Caption: A decision tree for troubleshooting low derivatization yield.
Problem 2: Chromatographic Peak Tailing
Q: My fatty acid peaks are showing significant tailing, even after derivatization. How can I fix this?
A: Peak tailing after derivatization suggests that some polar, active sites remain in your system. The cause can be chemical (incomplete reaction) or physical (system activity).[16]
Potential Cause A: Incomplete Derivatization
-
The "Why": Even a small percentage of underivatized fatty acids can cause significant tailing because they will strongly interact with the GC system.[3] This is often the primary reason for tailing of specific, active compounds.
-
Troubleshooting Steps:
-
Revisit Reaction Conditions: As with "No Peaks," ensure your reaction is going to completion. Try slightly more aggressive conditions (e.g., longer time, higher temperature) or add a catalyst like Trimethylchlorosilane (TMCS) to your silylating reagent (e.g., BSTFA + 1% TMCS), which increases its reactivity.[9][12][17]
-
Potential Cause B: Active Sites in the GC System
-
The "Why": The entire path the sample travels must be inert. Active sites in the inlet liner, on the column head, or on seals can adsorb even well-derivatized analytes if contamination is present.[16][18]
-
Troubleshooting Steps:
-
Inlet Maintenance: The inlet liner is a common source of activity. Replace it with a new, deactivated liner. Even small amounts of non-volatile residue from previous injections can create active sites.[2][16]
-
Column Maintenance: The front end of the GC column can become contaminated over time. Perform column maintenance by trimming 10-20 cm from the front of the column to remove any non-volatile residues or damaged stationary phase.[3][16]
-
Check for Leaks: A small leak in the system can introduce oxygen and water, which can damage the column's stationary phase and create active sites. Perform a leak check.
-
Distinguishing the Cause:
-
If only your fatty acid peaks are tailing , the problem is likely chemical (incomplete derivatization).
-
If all peaks in your chromatogram are tailing (including internal standards or other analytes), the problem is likely physical (system activity or a flow path disruption).[16][18]
Problem 3: Presence of Artifact or Extraneous Peaks
Q: My chromatogram has many unexpected peaks that are not my target analytes. What are they and how do I get rid of them?
A: These are known as artifact peaks and typically arise from the derivatization reagent itself, its byproducts, or contamination from solvents and sample handling.[19][20][21]
-
The "Why": Silylating reagents like BSTFA are highly reactive and can sometimes form unexpected derivatives or by-products.[19][20] The reagent itself and its breakdown products are also volatile and will be detected by the GC-MS.[12]
-
Troubleshooting Steps:
-
Run a Reagent Blank: Always prepare and run a "blank" sample containing only the solvent and derivatization reagent, following the exact same procedure as your actual samples.[7] This will help you identify which peaks are reagent-related.
-
Use High-Purity Solvents: Ensure all solvents (e.g., pyridine, hexane, acetonitrile) are of high purity (GC or HPLC grade) to avoid introducing contaminants.
-
Avoid Plasticware: Avoid using plastic containers or pipette tips, as plasticizers can leach into your sample and appear as large peaks in the chromatogram. Use glass vials and syringes.
-
Check for Silylation Artifacts: Certain functional groups can form multiple or unexpected derivatives. For example, some compounds might undergo partial derivatization, leading to multiple peaks for a single analyte.[19][20] A comprehensive review of potential silylation artifacts can provide insight into these side reactions.[22]
-
Section 3: Comparative Overview of Derivatization Reagents
The choice of reagent is a critical step and depends on your specific analytical needs.[9]
| Reagent | Derivative Type | Typical Conditions | Advantages | Disadvantages |
| BF₃-Methanol | FAME | 60-100°C, 5-15 min[7][13] | Robust, widely used, effective for both free fatty acids and transesterification.[1][23] | Toxic (BF₃), not suitable for acids with sensitive functional groups (e.g., epoxy, hydroxyls) which may be altered.[13] |
| BSTFA (+/- TMCS) | TMS Ester | 60-80°C, 30-60 min[9][10] | Highly versatile, reacts with many functional groups (hydroxyls, amines), volatile byproducts are less likely to interfere.[9][12] | Extremely sensitive to moisture, can produce artifacts, may not be suitable for all column types (e.g., PEG/WAX columns).[8][12] |
| MSTFA | TMS Ester | 30-60°C, 30-60 min[4] | Considered one of the strongest silylating agents, byproducts are very volatile.[4] | Also highly sensitive to moisture. |
| TMSH | FAME | Room Temp (in-injection port) | Fast, can be automated for high-throughput analysis.[24] | Can be less robust for complex matrices compared to heated methods. |
Section 4: Standard Operating Protocols
Protocol 1: Esterification to FAMEs using Boron Trifluoride (BF₃)-Methanol
This protocol is adapted for the general formation of fatty acid methyl esters.[7][11][13]
-
Sample Preparation: Place the dried lipid extract (e.g., 1-25 mg) into a glass reaction vial with a PTFE-lined cap.[7]
-
Reagent Addition: Add 2 mL of 10-14% BF₃-Methanol reagent to the vial.[7][11]
-
Reaction: Cap the vial tightly and heat at 60-100°C for 10 minutes. A 100°C boiling water bath is effective.[7][13]
-
Quenching & Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[6][7]
-
Phase Separation: Cap the vial and shake vigorously for 1 minute to extract the FAMEs into the hexane layer.[7][9] Centrifuge briefly if the layers do not separate cleanly.
-
Collection: Carefully transfer the upper hexane layer to a clean GC autosampler vial. To ensure removal of residual water, this layer can be passed through a small amount of anhydrous sodium sulfate.[6][9]
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation to TMS-Esters using BSTFA
This protocol is for the conversion of fatty acids to their trimethylsilyl (TMS) esters.[9][10]
-
Sample Preparation: Ensure the sample is completely dry in a GC vial. This step is critical.[9]
-
Reagent Addition: Add 50-100 µL of BSTFA (or BSTFA + 1% TMCS for increased reactivity) to the vial. Ensure a molar excess of the reagent.[9][10]
-
Reaction: Cap the vial immediately, vortex for 10 seconds, and heat at 60°C for 60 minutes.[9] Optimization of time and temperature may be required.[12]
-
Analysis: After the vial has cooled to room temperature, the sample is ready for direct injection. If necessary, a solvent like dichloromethane or hexane can be added for dilution.[9]
References
- A Comparative Analysis of Derivatization Agents for F
- GC-MS Analysis of Medium- And Long-Chain F
- Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chrom
- Artifacts in Trimethylsilyl Derivatiz
- (PDF)
- Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. PubMed.
- Very-Long-Chain Fatty Acids Quantification by Gas-Chrom
- Technical Support Center: Overcoming Challenges in GC-MS Analysis of F
- Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
- Very-Long-Chain Fatty Acids Quantification by Gas-Chrom
- A Comparative Guide to Derivatization Methods for 3-Hydroxy F
- Fixing GC Peak Tailing for Cleaner Results.
- GCMS problem running fatty acids.
- Total Serum Fatty Acid Analysis by GC-MS: Assay Valid
- PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD.
- What are the reasons for peak tailing or peak fronting in GC-MS?
- BF3-Methanol, 10% w/w. Sigma-Aldrich.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- 2.5.3.
- GC Derivatiz
- An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. PMC - NIH.
- Protocol for extraction and derivitization of fatty acid for GC analyis?
- Trouble developing a method using BF3 to convert fatty acids to esters. r/chemistry - Reddit.
- GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent.
- N,O-Bis(trimethylsilyl)trifluoroacetamide. Sigma-Aldrich.
- Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chrom
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- GC Troubleshooting—Tailing Peaks. Restek Resource Hub.
- GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu.
- Bulletin 909A Guide to Derivatiz
- Identification of Silylation Artifacts in Derivatization Reactions. A "Little" Mass Spec and Sailing.
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Max Delbrück Center for Molecular Medicine.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH.
- Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC. Thermo Fisher Scientific.
- Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
- Derivatization of F
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Technical Support Center: Matrix Effects in Mass Spectrometry of 16-Methoxy-16-oxohexadecanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the mass spectrometric analysis of 16-Methoxy-16-oxohexadecanoic acid and related long-chain fatty acid derivatives. This guide is designed to provide in-depth, practical solutions to common issues, grounded in scientific principles and field-proven expertise.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[2][3] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][5]
For a molecule like this compound, a long-chain fatty acid methyl ester, analysis is often performed in complex biological matrices such as plasma, serum, or tissue homogenates. These matrices are rich in phospholipids and other lipids, which are notorious for causing significant ion suppression in electrospray ionization (ESI), the most commonly used ionization technique for such analyses.[6][7][8]
This guide will walk you through troubleshooting and mitigating these effects to ensure the robustness and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor sensitivity and high variability in my results for this compound. Could this be due to matrix effects?
A1: Yes, it is highly probable. Poor sensitivity and high variability are classic symptoms of matrix effects, particularly ion suppression.[9][10] When analyzing this compound in biological samples, co-eluting phospholipids and other endogenous lipids can compete with your analyte for ionization, leading to a suppressed signal.[6][7] The variability arises because the composition and concentration of these interfering substances can differ between individual samples, leading to inconsistent levels of suppression.[11]
Q2: How can I confirm that matrix effects are the root cause of my issues?
A2: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[2][6][12] A solution of your analyte is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal of your analyte corresponds to a region of ion suppression or enhancement, respectively.[2]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[2][6] You compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[2]
Q3: What are the most common sources of matrix interference for long-chain fatty acids like this compound?
A3: For long-chain fatty acids in biological matrices, the primary culprits are:
-
Phospholipids: Abundant in plasma and tissue extracts, phospholipids have a high affinity for the reversed-phase columns typically used and can co-elute with analytes, causing significant ion suppression.[6][7]
-
Other Lipids and Fatty Acids: The high concentration of other endogenous lipids can lead to competition in the ESI source.
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up on the ion source, reducing its efficiency.[3]
-
Proteins: While most proteins are removed during sample preparation, residual amounts can still contribute to matrix effects.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving matrix effect-related problems.
Issue 1: Inconsistent Peak Areas and Poor Reproducibility
Underlying Cause: Variable ion suppression across different samples.
Troubleshooting Workflow:
A troubleshooting workflow for inconsistent peak areas.
Step-by-Step Protocol: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike your analytical standard of this compound into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated animal) using your established sample preparation protocol. Spike the same amount of analytical standard into the final extract.
-
-
Analyze both sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpret the results:
-
An MF significantly different from 1.0 indicates a matrix effect. For robust methods, an MF between 0.8 and 1.2 is often considered acceptable, provided a suitable internal standard is used.[2]
-
Issue 2: Low Signal-to-Noise Ratio and Poor Sensitivity
Underlying Cause: Significant ion suppression.
Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][6][13]
-
Liquid-Liquid Extraction (LLE): LLE is effective at separating lipids based on their polarity. A multi-step LLE can be particularly useful. For instance, an initial extraction with a non-polar solvent like hexane can remove highly non-polar lipids, followed by extraction of your more polar analyte with a solvent like methyl tert-butyl ether (MTBE).[6]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than protein precipitation.[1][8] For this compound, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can be highly effective at removing phospholipids while retaining your analyte.[8]
-
Protein Precipitation (PPT): While simple, PPT is the least effective cleanup method and often results in significant matrix effects.[14] If used, acetonitrile is generally a better precipitating solvent than methanol as it removes more phospholipids.[14]
Data Summary: Comparison of Sample Preparation Techniques
-
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Selectivity |
| Protein Precipitation (PPT) | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | High |
-
Improve Chromatographic Separation: If interfering compounds can be chromatographically separated from your analyte, their impact on ionization will be minimized.[1][13]
-
Use a Longer Column or a Column with a Different Stationary Phase: A C18 or C8 column is typically used for fatty acid analysis.[15] Experimenting with different column chemistries can alter selectivity.
-
Optimize the Gradient: A shallower gradient around the elution time of your analyte can help resolve it from co-eluting matrix components.[13]
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to correct for matrix effects.[4] A SIL-IS, such as ¹³C- or ²H-labeled this compound, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized.
Experimental Workflow for Method Optimization:
A workflow for optimizing a method to mitigate matrix effects.
Concluding Remarks
Matrix effects are an inherent challenge in the LC-MS bioanalysis of compounds like this compound. A systematic approach to identifying, quantifying, and mitigating these effects is crucial for developing robust and reliable analytical methods. By combining optimized sample preparation, refined chromatographic separation, and the use of a stable isotope-labeled internal standard, researchers can overcome these challenges and generate high-quality, reproducible data.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Books.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL.
- Xue, Y. J., Liu, J., & Fu, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1177–1180.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). Journal of Bioequivalence & Bioavailability, 3(6).
- Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 15(12), 8909–8931.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020).
- How to reduce matrix effect and increase analyte signal in extracted samples? (2023, September 25). SCIEX.
- Yuan, J., G. D. G. D. P. D. B. D., & Rabinowitz, J. D. (2012). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Metabolomics, 8(Suppl 1), 6–16.
- Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. (2010, December 2). SlideServe.
- How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group.
- Ion suppression (mass spectrometry). (2023, September 25). In Wikipedia.
- Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 15(12), 8909–8931.
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2012).
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (n.d.). MDPI.
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- 7. e-b-f.eu [e-b-f.eu]
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- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
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- 13. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 14. researchgate.net [researchgate.net]
- 15. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Analytical Challenges of 16-Methoxy-16-oxohexadecanoic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 16-Methoxy-16-oxohexadecanoic acid (also known as monomethyl hexadecanedioate). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and analysis of this long-chain dicarboxylic acid monoester. Our goal is to equip you with the expertise to anticipate and resolve common analytical challenges, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary stability concerns?
A1: this compound (CAS 18451-85-9) is a C16 long-chain dicarboxylic acid where one of the carboxylic acid groups is esterified to a methyl group[1]. Its structure presents a dual functionality: a free carboxylic acid and a methyl ester. This duality is central to its potential stability issues during analysis.
The primary stability concern is the hydrolysis of the methyl ester bond . This reaction can be catalyzed by the presence of acidic or basic residues in your sample matrix, solvents, or on the surfaces of your analytical instrumentation. Hydrolysis will result in the formation of hexadecanedioic acid and methanol, leading to an inaccurate quantification of the target analyte.
Additionally, while generally stable under standard analytical conditions, thermal degradation can occur at elevated temperatures, a consideration for Gas Chromatography (GC) analysis[2][3].
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. For long-term storage of the neat compound, a temperature of -20°C is recommended[4]. For shorter periods, storage in a cool, dry place, sealed from atmospheric moisture, at room temperature is acceptable[1].
When preparing solutions, use high-purity, dry solvents. Aqueous solutions or solutions containing protic solvents should be prepared fresh and used promptly to minimize the risk of hydrolysis. If storage of solutions is necessary, store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to limit exposure to moisture and potential contaminants.
Q3: My analytical results show a peak that I suspect is the corresponding dicarboxylic acid (hexadecanedioic acid). What could be the cause?
A3: The presence of hexadecanedioic acid in your analysis is a strong indicator of the hydrolysis of the methyl ester of this compound. The potential causes for this are multifaceted and can occur at various stages of your workflow:
-
Sample Preparation: Exposure to acidic or basic conditions during extraction or dilution can induce hydrolysis. Ensure the pH of your sample and any buffers used are as close to neutral as possible.
-
Solvent Quality: The use of old or improperly stored solvents that may have absorbed atmospheric moisture or contain acidic/basic impurities can be a culprit.
-
Analytical Column: An aged or contaminated GC or LC column can have active sites that promote on-column hydrolysis.
-
Elevated Temperatures: In GC analysis, excessively high injector or oven temperatures can potentially contribute to degradation, although thermal degradation of saturated fatty acid methyl esters typically occurs at temperatures above 270-325°C[3][5].
The following diagram illustrates the hydrolysis reaction:
Caption: Hydrolysis of this compound.
Troubleshooting Guide for GC Analysis
Gas Chromatography is a powerful technique for the analysis of fatty acid methyl esters (FAMEs) due to their volatility[6]. However, the free carboxylic acid group in this compound necessitates careful consideration of derivatization and analytical conditions.
Issue 1: Poor Peak Shape (Tailing) and Low Response
Cause: The polar carboxylic acid group can interact with active sites (e.g., free silanol groups) in the GC inlet liner and on the column, leading to peak tailing and reduced signal intensity[7][8].
Solution: Derivatization
To mitigate these issues, the free carboxylic acid group should be derivatized to a less polar, more volatile form. Silylation is a common and effective method.
Experimental Protocol: Silylation with BSTFA
-
Sample Preparation: Evaporate a known amount of your sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the sample. Then, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature before injecting the derivatized sample into the GC-MS.
This process converts the polar carboxylic acid into a non-polar trimethylsilyl (TMS) ester, improving chromatographic performance.
The following workflow diagram illustrates the GC analysis process with derivatization:
Caption: GC Analysis Workflow with Silylation.
Issue 2: Inconsistent Results and Poor Reproducibility
Cause: Incomplete derivatization or degradation of the derivatized product can lead to variability in your results.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Scientific Rationale |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents. | Silylating reagents are highly sensitive to moisture, which will consume the reagent and lead to incomplete derivatization. |
| Incomplete Reaction | Optimize the reaction time and temperature. A slightly longer time or higher temperature may be necessary for complete derivatization. | The kinetics of the silylation reaction can be influenced by the sample matrix. |
| Degradation of TMS Ester | Analyze the derivatized sample as soon as possible. Avoid exposure to moisture before injection. | TMS esters can be susceptible to hydrolysis, reverting the analyte to its original form. |
| Injector Temperature Too High | Optimize the injector temperature. While FAMEs are thermally stable, excessively high temperatures can lead to degradation of the analyte or its derivative[3]. | Minimizes the risk of thermal decomposition in the GC inlet. |
Troubleshooting Guide for LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent alternative for the analysis of this compound, often without the need for derivatization[9].
Issue 1: Low Sensitivity and Poor Ionization Efficiency
Cause: In reversed-phase LC, the mobile phase composition, particularly the pH and organic modifiers, significantly impacts the ionization efficiency of the analyte in the MS source.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | For negative ion mode, a slightly basic mobile phase (e.g., containing a low concentration of ammonium hydroxide or an amine) can enhance deprotonation of the carboxylic acid. For positive ion mode, a slightly acidic mobile phase (e.g., with formic or acetic acid) can promote protonation. | Matching the mobile phase pH to the pKa of the analyte promotes the formation of ions, which is essential for MS detection. |
| Ionization Mode | Experiment with both Electrospray Ionization (ESI) positive and negative modes. | The free carboxylic acid makes the molecule amenable to negative ion mode detection ([M-H]⁻), while the ester and carbonyl oxygens could potentially be protonated in positive ion mode ([M+H]⁺). |
| Solvent Composition | Optimize the organic solvent (e.g., acetonitrile vs. methanol) and the gradient profile. | The choice of organic solvent can influence the desolvation process in the ESI source, thereby affecting ionization efficiency. |
Issue 2: Matrix Effects (Ion Suppression or Enhancement)
Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification[10].
Solution: Improved Sample Preparation and Chromatography
-
Enhanced Sample Cleanup: Implement more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering matrix components[10].
-
Chromatographic Optimization: Adjust the LC gradient to better separate the analyte from matrix components. Using a column with a different stationary phase chemistry can also alter selectivity.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.
The following diagram outlines a logical approach to troubleshooting LC-MS analysis:
Caption: LC-MS Troubleshooting Flowchart.
By systematically addressing these potential issues, you can develop a robust and reliable analytical method for this compound, ensuring the accuracy and integrity of your research.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Fatty Acid Methyl Ester (FAME) Resolution in Gas Chromatography.
- Apollo Scientific. (2022, May 16). 16-(tert-Butoxy)-16-oxohexadecanoic acid Safety Data Sheet.
- Ma, Y., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. PubMed.
- MedChemExpress. (2025, December 26). This compound Safety Data Sheet.
- Lee, S., et al. (2025, August 5). Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. ScienceDirect.
- David, F., Sandra, P., & Wylie, P. (n.d.). Improving the Analysis of Fatty Acid Methyl Esters Using Retention Time Locked Methods and Retention Time Databases. ResearchGate.
- Rashed, M. S., et al. (n.d.). Method of analyzing dicarboxylic acids. Google Patents.
- Rashed, M. S., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed.
- Agilent Technologies. (2011, April 21). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques.
- Nanjing Daoge Bio-Pharmaceutical Technology Co., Ltd. (n.d.). This compound.
- Quesada-Medina, J., & Olivares-Carrillo, P. (2011). Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. The Journal of Supercritical Fluids, 56(1), 56-63.
- Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
- Sigma-Aldrich. (n.d.). This compound.
- Arctom Scientific. (n.d.). This compound.
- Shinde, R., et al. (2020). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 61(10), 1335-1347.
- Takenaka, M., et al. (2023). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Pharmaceuticals, 16(10), 1445.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
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- 2. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Technical Support Center: Enhancing the Solubility of Long-Chain Dicarboxylic Acids for Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of dissolving long-chain dicarboxylic acids (LCDAs) for chemical reactions. The inherent low solubility of these molecules, driven by their long hydrophobic alkyl chains, often presents a significant hurdle in achieving efficient and reproducible experimental outcomes. This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these solubility issues.
I. Understanding the Challenge: Why Are Long-Chain Dicarboxylic Acids Poorly Soluble?
The solubility of dicarboxylic acids is a balancing act between the hydrophilic nature of the two carboxylic acid end groups and the hydrophobic character of the intervening hydrocarbon chain. As the length of the carbon chain increases, the molecule becomes progressively more nonpolar, leading to diminished solubility in aqueous and many polar organic solvents.[1][2]
An interesting phenomenon to note is the "odd-even effect," where dicarboxylic acids with an odd number of carbon atoms tend to have higher solubility than their even-numbered counterparts.[3][4][5] This is attributed to differences in crystal packing and molecular conformation in the solid state.[3][4]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with long-chain dicarboxylic acids.
Q1: My long-chain dicarboxylic acid won't dissolve in common organic solvents at room temperature. What should I do?
This is a very common issue. Here’s a systematic approach to troubleshooting:
-
Increase the Temperature: The solubility of most solids, including dicarboxylic acids, increases with temperature.[6][7] Gently heating the solvent while stirring can significantly improve dissolution. Always be mindful of the solvent's boiling point and the thermal stability of your dicarboxylic acid.
-
Solvent Screening: A single solvent may not be sufficient. A systematic solvent screening is recommended. Consider a range of solvents with varying polarities. For long-chain dicarboxylic acids, less polar solvents or solvent mixtures are often more effective.[8] Common choices include:
-
Use a Co-solvent System: A mixture of solvents can often provide the desired solubility characteristics that a single solvent cannot. For instance, a small amount of a polar solvent like ethanol mixed with a less polar solvent like hexane might be effective.[8] Experiment with different ratios to find the optimal mixture.
Q2: I've tried heating and different solvents, but my dicarboxylic acid still has very low solubility. What are my next options?
If basic solubility enhancement techniques fail, more advanced methods are required. These typically involve chemically modifying the dicarboxylic acid or altering the reaction environment.
-
Deprotonation to Form a Salt: Dicarboxylic acids are, as their name suggests, acidic. By adding a base, you can deprotonate the carboxylic acid groups to form a carboxylate salt.[2] These salts are ionic and often significantly more soluble in polar solvents, particularly water.[2][10][11]
-
Common bases to use: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or organic bases like triethylamine (TEA).
-
Caution: Ensure that the resulting salt is compatible with your downstream reaction conditions. The presence of a base may interfere with subsequent chemical steps.
-
-
Phase-Transfer Catalysis (PTC): This is a powerful technique for reacting water-soluble nucleophiles with organic-soluble substrates. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the deprotonated dicarboxylic acid (as an ion pair) from the aqueous phase to the organic phase where the reaction can occur.[12][13][14][15][16] This method avoids the need to dissolve the dicarboxylic acid in a single solvent with all other reactants.[12]
-
Derivatization: Temporarily or permanently modifying the carboxylic acid groups can dramatically increase solubility. A common strategy is esterification to form a more organo-soluble derivative.[17][18] This is particularly useful if the carboxylic acid group itself is not the reactive site in your desired transformation.
Q3: How do I choose the right solvent for my specific long-chain dicarboxylic acid?
The principle of "like dissolves like" is a good starting point.[2] Since long-chain dicarboxylic acids have a significant nonpolar component, you will likely have more success with less polar organic solvents. However, the two carboxylic acid groups provide some polar character.
| Dicarboxylic Acid Chain Length | Recommended Starting Solvents |
| Medium-Chain (C6-C12) | Hot water, ethanol, acetone, ethyl acetate[4] |
| Long-Chain (C13-C22) | Toluene, THF, dichloromethane, hexane/ethanol mixtures[8][19] |
Note: This table provides general guidance. Empirical testing is always necessary to determine the optimal solvent or solvent system for your specific application.
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Systematic Solvent Screening
-
Preparation: Weigh out a small, equal amount of your long-chain dicarboxylic acid into several vials (e.g., 10 mg each).
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 1 mL). Start with the solvents listed in the table above.
-
Observation at Room Temperature: Vigorously vortex or stir each vial for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating: For vials where the dicarboxylic acid is not fully dissolved, gently heat the vial in a water bath or on a hot plate with stirring. Increase the temperature in increments of 10°C, observing for dissolution at each step. Do not exceed the boiling point of the solvent.
-
Documentation: Record the solubility of your dicarboxylic acid in each solvent at different temperatures. This will create a valuable solubility profile for your specific compound.
Protocol 2: Salt Formation for Enhanced Aqueous Solubility
-
Suspension: Suspend the long-chain dicarboxylic acid in water.
-
Base Addition: Slowly add a 1 M solution of a suitable base (e.g., NaOH) dropwise while vigorously stirring.
-
pH Monitoring: Monitor the pH of the solution. As the dicarboxylic acid is neutralized, it will dissolve. Continue adding the base until all the solid has dissolved and the pH is in the desired range (typically 8-11 for complete deprotonation).[10]
-
Reaction Compatibility Check: Before proceeding with your reaction, ensure that the resulting basic solution is compatible with your other reagents and desired chemical transformation.
Protocol 3: Phase-Transfer Catalysis (PTC) Setup
-
Aqueous Phase Preparation: Dissolve the deprotonated dicarboxylic acid (as its salt) in water.
-
Organic Phase Preparation: Dissolve the other reactant(s) in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, Aliquat 336) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously to ensure a large surface area between the two phases, facilitating the transfer of the dicarboxylate anion into the organic phase. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
IV. Visualizing the Concepts
Decision Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting the appropriate method to enhance the solubility of your long-chain dicarboxylic acid.
Caption: A decision-making workflow for enhancing LCDA solubility.
Mechanism of Phase-Transfer Catalysis
This diagram illustrates how a phase-transfer catalyst facilitates the movement of a dicarboxylate anion from the aqueous phase to the organic phase.
Caption: The catalytic cycle of phase-transfer catalysis for dicarboxylic acids.
By systematically applying the strategies outlined in this guide, researchers can effectively overcome the solubility challenges posed by long-chain dicarboxylic acids, leading to more efficient and successful chemical reactions.
V. References
-
Dicarboxylic Acids and their Derivatives, Chemistry tutorial. (n.d.). Retrieved from [Link]
-
Dicarboxylic acid solubility. (2023, January 5). Reddit. Retrieved from [Link]
-
Zhang, H., Yin, Q., Liu, Z., Gong, J., Bao, Y., Zhang, M., Hao, H., Hou, B., & Xie, C. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 77, 91-97.
-
An odd–even effect on solubility of dicarboxylic acids in organic solvents. (n.d.). INIS-IAEA. Retrieved from [Link]
-
Prysiazhnyi, A. V., Kozub, P. A., Katkovnikova, L. A., & Kozub, S. M. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6(74)), 22-26.
-
El-Azzazy, M., El-Fakharany, M. F., & El-Sayed, R. (2016). Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. ACS Catalysis, 6(11), 7574-7581.
-
Brooks, S. D., DeMott, P. J., & Kreidenweis, S. M. (2002). Solubilities of Dicarboxylic Acids in Water. Atmospheric Chemistry and Physics, 2(3), 209-218.
-
Acree, W. E. (2021). IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. I. Alkanoic Acids. Journal of Physical and Chemical Reference Data, 50(4), 043101.
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Zhang, H., Yin, Q., Liu, Z., Gong, J., Bao, Y., Zhang, M., Hao, H., Hou, B., & Xie, C. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 77, 91-97.
-
Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved from [Link]
-
Prysiazhnyi, A. V., Kozub, P. A., Katkovnikova, L. A., & Kozub, S. M. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. Retrieved from [Link]
-
Al-Ghamdi, A. A., & Al-Ayed, A. S. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances, 14(25), 17937-17951.
-
Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems. (n.d.). Unibo. Retrieved from [Link]
-
Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
-
Phase transfer catalysis. (n.d.). Slideshare. Retrieved from [Link]
-
Phase-transfer catalyst. (n.d.). In Wikipedia. Retrieved from [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Mobley, J. A. (2018). Optimization of the Production of Long-Chain Dicarboxylic Acids from Distillers Corn Oil Using Candida viswanathii. Rose-Hulman Scholar.
-
Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry with positive-ion electrospray ionization. (2012). PubMed. Retrieved from [Link]
-
Zhang, H., Yin, Q., Liu, Z., Gong, J., Bao, Y., Zhang, M., Hao, H., Hou, B., & Xie, C. (2015). Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility. Industrial & Engineering Chemistry Research, 54(40), 9834-9840.
-
Studying odd-even effects and solubility behavior using α[alpha], ω[omega]-dicarboxylic acids. (2017). Journal of Chemical Education, 94(10), 1530-1534.
-
Method and system for refining long chain dicarboxylic acid. (n.d.). Google Patents. Retrieved from
-
Natural Carboxylic Acid-Based Deep Eutectic Solvents: Physi-Cochemical Properties, Biological Activities and Application in Flavonoids Extraction from Walnut Green Peel. (n.d.). MDPI. Retrieved from [Link]
-
Which solvent is best for dissolving long chain fatty acids? (2015). ResearchGate. Retrieved from [Link]
-
Method and system for extracting long chain dicarboxylic acid. (n.d.). Google Patents. Retrieved from
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- 1. tutorsglobe.com [tutorsglobe.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
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- 10. US11155512B2 - Method and system for refining long chain dicarboxylic acid - Google Patents [patents.google.com]
- 11. EP3838383A1 - Method and system for extracting long chain dicarboxylic acid - Google Patents [patents.google.com]
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- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. Phase transfer catalysis | PPTX [slideshare.net]
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- 17. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of 16-Methoxy-16-oxohexadecanoic Acid: A Comparative Evaluation of HPLC-UV, GC-MS, and LC-MS/MS
For researchers, scientists, and drug development professionals, the precise and accurate quantification of molecules like 16-Methoxy-16-oxohexadecanoic acid is paramount. This long-chain dicarboxylic acid monoester, with its potential roles in various biological and industrial processes, demands analytical methodologies that are not only robust and reliable but also fit for purpose. This guide provides an in-depth, experience-driven comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The choice of an analytical method is a critical decision in any scientific endeavor. It is a balance of sensitivity, selectivity, throughput, cost, and the specific physicochemical properties of the analyte. This guide is structured to provide not just the "how" but, more importantly, the "why" behind the methodological choices, empowering you to make an informed decision for your specific research needs.
The Analyte: this compound
This compound (C17H32O4, Molar Mass: 300.43 g/mol ) is a dicarboxylic acid monoester.[1][2] Its structure presents a free carboxylic acid group at one end and a methyl ester at the other. This dual functionality influences its solubility, reactivity, and, consequently, the analytical strategies for its quantification. The presence of the free carboxylic acid is a key feature we will exploit for derivatization in the HPLC-UV method.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Workhorse Method with a Prerequisite
HPLC is a cornerstone of many analytical laboratories. However, for a molecule like this compound, a significant challenge arises: it lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) light to a significant extent in the typical wavelength range of UV detectors (200-400 nm).[3] To overcome this, a chemical derivatization step is necessary to attach a UV-absorbing "tag" to the molecule.
The Rationale for Derivatization
The derivatization process serves a dual purpose: it enhances detectability and can also improve the chromatographic properties of the analyte. For carboxylic acids, a common and effective strategy is esterification with a reagent that contains a highly UV-active group. In this guide, we will focus on derivatization with p-bromophenacyl bromide (PBPB), a reagent known for its high reactivity with carboxylic acids and the strong UV absorbance of the resulting phenacyl ester.[1]
Experimental Workflow for HPLC-UV Quantification
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV with Pre-column Derivatization
1. Sample Preparation:
-
Rationale: To isolate the analyte from the sample matrix and prevent interference.
-
Procedure:
-
To 1 mL of the sample, add 2 mL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization:
-
Rationale: To attach a UV-active tag for sensitive detection.
-
Procedure:
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Add 50 µL of a 5 mg/mL solution of p-bromophenacyl bromide in acetonitrile.
-
Add 10 µL of a 1 mg/mL solution of 18-crown-6 in acetonitrile (as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cool the reaction mixture to room temperature. The sample is now ready for injection.
-
3. HPLC-UV Analysis:
-
Rationale: To separate the derivatized analyte from other components and quantify it.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 254 nm.
-
4. Validation Parameters:
-
A self-validating system is ensured by adhering to the principles outlined in the ICH Q2(R1) guidelines.[4][5][6]
-
Linearity: A calibration curve should be constructed using at least five standards of the derivatized analyte over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[7] The carboxylic acid group in this compound makes it non-volatile. Therefore, a derivatization step is mandatory to convert it into a more volatile form. The most common approach is the formation of a fatty acid methyl ester (FAME).[8][9]
The Rationale for FAME Derivatization
Since our target analyte already has a methyl ester at one end, we only need to derivatize the free carboxylic acid group. This is typically achieved by acid-catalyzed esterification with methanol. The resulting dimethyl ester is significantly more volatile and amenable to GC analysis.
Experimental Workflow for GC-MS Quantification
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS of the Dimethyl Ester Derivative
1. Sample Preparation and Derivatization:
-
Rationale: To convert the analyte into a volatile derivative for GC analysis.
-
Procedure:
-
Place the dried extract (from a similar extraction as the HPLC method) in a screw-capped tube.
-
Add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Cap the tube tightly and heat at 60°C for 15 minutes.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of water.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer containing the FAME to a GC vial.
-
2. GC-MS Analysis:
-
Rationale: To separate the derivatized analyte and provide sensitive and selective detection.
-
GC Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selective Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.
-
Transfer Line Temperature: 250°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[10] For dicarboxylic acids, LC-MS/MS offers a significant advantage as it often does not require derivatization, although derivatization can sometimes enhance sensitivity.[4][11]
The Rationale for Direct Analysis
The free carboxylic acid group of this compound can be readily ionized using electrospray ionization (ESI), typically in negative ion mode. The high selectivity of tandem mass spectrometry (MS/MS) allows for the specific detection of the analyte even in complex matrices by monitoring a specific fragmentation pattern (transition).
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
1. Sample Preparation:
-
Rationale: A simple and rapid sample clean-up is often sufficient due to the high selectivity of the detector.
-
Procedure:
-
To 100 µL of sample, add 300 µL of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with an appropriate volume of water before injection.
-
2. LC-MS/MS Analysis:
-
Rationale: To achieve the highest sensitivity and selectivity for accurate quantification.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to resolve the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion ([M-H]⁻) and a specific product ion are monitored.
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and variations in ionization.
-
Performance Comparison: A Head-to-Head Evaluation
The choice between these three powerful techniques depends on a careful consideration of their respective strengths and weaknesses in the context of your specific analytical needs.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV absorbance of a derivatized analyte separated by liquid chromatography. | Mass spectrometric detection of a volatile derivative separated by gas chromatography. | Tandem mass spectrometric detection of an ionized molecule separated by liquid chromatography. |
| Derivatization | Mandatory (pre-column). | Mandatory (pre-injection). | Often not required, but can enhance sensitivity. |
| Sensitivity | Moderate (typically low µg/mL to ng/mL).[12][13] | High (typically low ng/mL to pg/mL).[6][14] | Very High (typically pg/mL to fg/mL).[11][15] |
| Selectivity | Moderate, relies on chromatographic separation. Potential for co-eluting interferences. | High, based on both retention time and mass-to-charge ratio. | Very High, based on retention time and specific precursor-product ion transitions. |
| Throughput | Moderate, derivatization can be time-consuming. | Moderate, derivatization and GC run times can be long. | High, with simple sample preparation and fast LC gradients. |
| Cost | Low (instrumentation and consumables). | Moderate (instrumentation and consumables). | High (instrumentation and consumables). |
| Expertise Required | Low to moderate. | Moderate to high. | High. |
| Key Advantage | Cost-effective and widely available. | Excellent for structural elucidation (with full scan). | Unmatched sensitivity and selectivity, ideal for complex matrices. |
| Key Disadvantage | Lower sensitivity and selectivity, requires derivatization. | Requires derivatization, not suitable for thermally labile compounds. | High initial investment and operational cost. |
Conclusion and Recommendations
The optimal method for the quantification of this compound is contingent on the specific requirements of your research.
-
For routine quality control or when high sensitivity is not a primary concern, and cost is a limiting factor, a validated HPLC-UV method with pre-column derivatization is a robust and reliable choice. Its simplicity and the widespread availability of the instrumentation make it an attractive option.
-
GC-MS offers a good balance of sensitivity and selectivity and can be a valuable tool, especially if your laboratory is already equipped and experienced with FAME analysis. The wealth of spectral libraries for FAMEs can also aid in the identification of other fatty acid contaminants.
-
When the highest sensitivity and selectivity are paramount, particularly for the analysis of low-level analytes in complex biological matrices, LC-MS/MS is the unequivocal gold standard. [10][16] The ability to often analyze samples with minimal cleanup and the use of stable isotope-labeled internal standards for the highest accuracy makes it the preferred method for demanding applications in drug development and clinical research.
Ultimately, the development and validation of any analytical method must be tailored to its intended purpose, ensuring that the data generated is accurate, reliable, and fit for the scientific questions being addressed.
References
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. [Link]
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High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). LabRulez GCMS. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. [Link]
-
Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. University of Alaska Anchorage. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]
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Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection. Journal of the American Oil Chemists' Society. [Link]
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Comparison of critical methods developed for fatty acid analysis: A review. TrAC Trends in Analytical Chemistry. [Link]
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Fast HPLC determination of serum free fatty acids in the picomole range. Clinical Chemistry. [Link]
-
Analysis of Fatty Acids by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry. Norwegian Research Information System. [Link]
-
Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]
-
Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal. [Link]
-
Quantification of Underivatized Fatty Acids From Vegetable Oils by HPLC with UV Detection. ResearchGate. [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]
-
HPLC vs MS: Sensitivity and Selectivity Comparison. Patsnap. [Link]
-
A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. [Link]
-
Determination of long-chain fatty acids in bryophyte plants extracts by HPLC with fluorescence detection and identification with MS. Journal of Separation Science. [Link]
-
Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. [Link]
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A Comparative Guide to Long-Chain Aliphatic Polyesters: Performance Insights on 16-Methoxy-16-oxohexadecanoic Acid vs. Dimethyl Hexadecanedioate Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polymers for advanced drug delivery and biomedical applications, long-chain aliphatic polyesters are prized for their biocompatibility, tunable degradation kinetics, and hydrophobicity, making them ideal candidates for controlled release formulations.[1] The choice of monomer is a critical determinant of the final polymer's characteristics, influencing its thermal stability, mechanical strength, and ultimately, its in-vivo performance. This guide provides an in-depth comparison of polyesters synthesized from two distinct C16 dicarboxylic acid derivatives: the asymmetrical 16-Methoxy-16-oxohexadecanoic acid and the symmetrical dimethyl hexadecanedioate.
Monomer Architecture: A Tale of Two Structures
The fundamental difference between these two monomers lies in their symmetry, a factor that dictates the synthetic strategy and profoundly impacts the resulting polymer architecture.
Dimethyl hexadecanedioate is a symmetrical diester, a conventional AA-type monomer. Its polymerization with a diol (a BB-type monomer) follows a classic AB-type polycondensation pathway, leading to a regular, alternating copolyester structure. This symmetry allows for straightforward stoichiometric control during polymerization, yielding polymers with predictable repeating units.
This compound , in contrast, is an asymmetrical AB-type monomer, possessing both a carboxylic acid and a methyl ester functional group. This unique structure opens up alternative polymerization routes, such as self-polycondensation, which can result in a different polymer architecture compared to the traditional diacid/diol approach.
Figure 1: Chemical structures of the symmetrical and asymmetrical C16 monomers.
Synthetic Pathways: Divergent Approaches to Polyester Synthesis
The structural disparity between the two monomers necessitates distinct polymerization methodologies.
Polycondensation of Dimethyl Hexadecanedioate with a Diol
The synthesis of polyesters from dimethyl hexadecanedioate is typically achieved through a two-stage melt polycondensation with a diol, such as 1,8-octanediol. This well-established method involves a transesterification step followed by a polycondensation step under high vacuum to drive the reaction to completion and achieve high molecular weights.[2]
Figure 2: Typical workflow for polyester synthesis from dimethyl hexadecanedioate.
Self-Polycondensation of this compound
For this compound, a self-condensation approach can be envisioned where the carboxylic acid of one monomer molecule reacts with the methyl ester of another. This process would also likely require high temperatures and vacuum to remove the methanol byproduct and drive the polymerization forward. However, the reactivity difference between the carboxylic acid and the methyl ester will be a critical parameter to control for achieving high molecular weight polymers.
Performance Comparison: A Dichotomy of Properties
The differences in monomer structure and polymerization route are expected to translate into distinct performance characteristics of the resulting polyesters.
| Property | Polyesters from Dimethyl Hexadecanedioate | Polyesters from this compound (Projected) | Rationale |
| Polymer Structure | Regular, alternating copolymer with a diol. | Potentially more random due to self-condensation. | The AA + BB polymerization of symmetrical monomers leads to a highly ordered structure. The AB self-condensation of an asymmetrical monomer can lead to head-to-tail, head-to-head, and tail-to-tail linkages, resulting in a more irregular structure. |
| Crystallinity | Higher | Lower | The regular structure of polyesters from symmetrical monomers facilitates chain packing and crystallization. The structural irregularity in polyesters from the asymmetrical monomer would likely hinder crystal formation. |
| Melting Point (Tm) | Higher | Lower | Higher crystallinity generally correlates with a higher melting point.[3] |
| Glass Transition Temp (Tg) | Lower | Potentially Higher | While lower crystallinity would suggest a lower Tg, the potentially more complex and less flexible backbone from self-condensation could restrict chain mobility, leading to a higher Tg.[4] |
| Mechanical Strength | Higher | Lower | Higher crystallinity contributes to increased tensile strength and modulus.[4] |
| Biodegradation Rate | Slower | Faster | The amorphous regions of a polymer are more susceptible to hydrolytic and enzymatic degradation.[5] Lower crystallinity would therefore likely lead to a faster degradation rate. |
| Drug Release Profile | More sustained, zero-order release. | Potentially more complex, possibly biphasic release. | The degradation of a highly crystalline polymer often occurs via surface erosion, leading to a more predictable and sustained drug release. A less crystalline polymer may undergo bulk erosion, which can result in a more complex release profile with an initial burst followed by a slower release phase.[6][7] |
Experimental Protocols
Synthesis of Polyester from Dimethyl Hexadecanedioate and 1,8-Octanediol
Materials:
-
Dimethyl hexadecanedioate
-
1,8-Octanediol
-
Titanium(IV) butoxide (catalyst)
-
Chloroform (solvent for purification)
-
Methanol (non-solvent for purification)
Procedure:
-
Charge a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of dimethyl hexadecanedioate and a slight excess of 1,8-octanediol.
-
Add the titanium(IV) butoxide catalyst (approx. 0.1 mol% relative to the diester).
-
Purge the system with dry nitrogen for 30 minutes.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen to initiate transesterification. Collect the methanol byproduct in the distillation receiver.
-
After the majority of methanol has been distilled, gradually increase the temperature to 220-240°C and slowly apply a high vacuum (<1 mbar).
-
Continue the polycondensation under vacuum for several hours until the desired viscosity is achieved.
-
Cool the reactor to room temperature under nitrogen.
-
Dissolve the resulting polymer in chloroform and precipitate it in cold methanol to remove unreacted monomers and oligomers.
-
Filter and dry the purified polyester under vacuum at 40°C until a constant weight is achieved.
Projected Synthesis of Polyester from this compound
Materials:
-
This compound
-
Antimony(III) oxide (catalyst)
-
Toluene (for azeotropic removal of water, if direct esterification is also occurring)
-
Chloroform (solvent for purification)
-
Methanol (non-solvent for purification)
Procedure:
-
Charge a reaction vessel equipped for high-temperature, high-vacuum polycondensation with this compound and antimony(III) oxide catalyst (approx. 0.1 mol%).
-
Heat the mixture under a nitrogen atmosphere to a molten state (temperature to be determined based on monomer melting point).
-
Gradually increase the temperature to 200-220°C while removing the methanol byproduct via distillation. Toluene may be added to aid in the azeotropic removal of any water formed from potential side reactions.
-
Once the initial condensation is complete, apply a high vacuum to drive the polymerization to high molecular weights.
-
Maintain the reaction at high temperature and vacuum until the viscosity of the melt increases significantly.
-
Cool the polymer under an inert atmosphere.
-
Purify the polyester by dissolution in chloroform and precipitation in methanol.
-
Dry the polymer under vacuum.
Conclusion and Future Perspectives
The choice between dimethyl hexadecanedioate and this compound as a monomer for polyester synthesis presents a fascinating case study in how monomer architecture dictates polymer properties and performance. Polyesters derived from the symmetrical dimethyl hexadecanedioate are expected to exhibit higher crystallinity and mechanical strength, leading to more predictable, sustained-release profiles for encapsulated drugs. Conversely, the asymmetrical nature of this compound is projected to yield more amorphous polyesters with faster degradation rates, potentially suitable for applications requiring more rapid drug release or faster bioresorption.
Further experimental validation is necessary to fully elucidate the performance characteristics of polyesters from this compound. However, the principles of polymer chemistry provide a strong theoretical framework for predicting their behavior. For drug development professionals, understanding these fundamental structure-property relationships is paramount in the rational design of polyester-based drug delivery systems tailored to specific therapeutic needs.
References
-
Hubner, G. (2021). Synthesis and Characterisation of Linear Polyesters Containing Free Carboxylic Acid Groups. JKU ePUB. [Link]
-
Piñeros-Guerrero, N., & Palencia, M. (2021). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 13(16), 2717. [Link]
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LibreTexts. (2021). 2.13: Polyesters. Chemistry LibreTexts. [Link]
-
Essential Chemical Industry. Polyesters. [Link]
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Liu, F., et al. (2018). Facile preparation of bio-based polyesters from furandicarboxylic acid and long chain diols via asymmetric monomer strategy. Green Chemistry, 20(15), 3531-3542. [Link]
- Lendlein, A., & Sisson, A. (Eds.). (2011).
-
van der Schueren, L., et al. (2022). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering, 10(42), 13865–13874. [Link]
-
The Madison Group. The Relationship Between Structure and Thermal and Mechanical Properties of Thermoplastic Polyester Materials. [Link]
-
ResearchGate. Synthesis and Characterization of High-Molecular Weight Aliphatic Polyesters from Monomers Derived from Renewable Resources. [Link]
-
RUCL Institutional Repository. Biodegradable Polymers: Drug Release Characteristics. [Link]
-
ResearchGate. Polyesters based on diacid monomers. [Link]
-
National Institutes of Health. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. [Link]
-
ResearchGate. Thermal and Mechanical Properties of Polyester Composites with Graphene Oxide and Graphite. [Link]
-
ResearchGate. Aliphatic polyesters studied in this work. [Link]
-
ResearchGate. Thermo-mechanical properties of polyesters from methylated divanillyl diol, 4, and different methyldiesters. [Link]
-
National Institutes of Health. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. [Link]
-
Refubium. Biodegradable implants with different drug release profiles. [Link]
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MDPI. The Influence of Conditions of Polycondensation in Acid Medium on the Structure of Oligosilsesquioxanes with a Novel Eugenol-Containing Substituent. [Link]
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The Definitive Guide to Isotope-Labeled Standards for the Analysis of 16-Methoxy-16-oxohexadecanoic Acid
For researchers, scientists, and professionals in drug development, the precise quantification of molecules like 16-Methoxy-16-oxohexadecanoic acid is paramount. This long-chain dicarboxylic acid monoester may play significant roles in various biological and industrial processes, necessitating analytical methods of the highest accuracy and reliability. The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard through isotope dilution mass spectrometry (IDMS).[1][2][3] This guide provides an in-depth comparison of potential isotope-labeled standards for this compound analysis, supported by experimental insights and protocols to ensure robust and defensible results.
The Imperative of Isotope Dilution Mass Spectrometry (IDMS)
Before comparing specific standards, it is crucial to understand why IDMS is the preferred method for the quantitative analysis of this compound. This technique involves the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of preparation.[3][4] This "isotopic twin" behaves almost identically to the endogenous analyte throughout extraction, derivatization, and chromatographic separation, but is distinguishable by its mass in the mass spectrometer.[5] Consequently, any sample loss or variability in ionization efficiency affects both the analyte and the standard equally, allowing for highly accurate and precise quantification based on the ratio of their signals.[1][2]
Comparing Isotope-Labeled Standards: A Necessary Choice
While an off-the-shelf isotope-labeled standard for this compound is not always readily available, several reputable suppliers offer custom synthesis of such compounds. Key players in this field include Cambridge Isotope Laboratories[3][6][7][8][9][10][11] and Omicron Biochemicals[1][2][4][12][13], who can produce high-purity labeled compounds tailored to specific research needs. The primary choice researchers face is the type and position of isotopic labeling. The two most common stable isotopes for this purpose are Deuterium (²H or D) and Carbon-13 (¹³C).
Deuterium (²H) Labeling
Deuterium labeling is often a more cost-effective and synthetically accessible option.[5][14][15] For this compound, deuterium atoms could be introduced at various positions along the carbon chain.
-
Advantages:
-
Generally lower cost of synthesis.
-
Multiple deuterium atoms can often be incorporated, leading to a significant mass shift from the unlabeled analyte, which is beneficial for avoiding spectral overlap.
-
-
Disadvantages:
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect." This can complicate data analysis if not properly addressed.
-
Potential for H/D Exchange: Deuterium atoms at certain positions can be susceptible to back-exchange with hydrogen atoms from the solvent or sample matrix, especially under acidic or basic conditions. This would compromise the accuracy of the quantification.
-
Metabolic Lability: If the labeling is at a site of metabolic activity, the deuterium could be lost, leading to inaccurate measurements.
-
Carbon-13 (¹³C) Labeling
Carbon-13 is a stable isotope of carbon that can be incorporated into the carbon backbone of the molecule.
-
Advantages:
-
Chemical and Metabolic Stability: ¹³C atoms are integrated into the carbon skeleton of the molecule, making them highly stable and not susceptible to back-exchange.[16][17][18]
-
Minimal Chromatographic Shift: The isotope effect on chromatographic retention time is generally negligible for ¹³C-labeled compounds.
-
Closer Chemical Equivalence: ¹³C-labeled standards are considered the "gold standard" as their chemical and physical properties are virtually identical to the native analyte.
-
-
Disadvantages:
-
Higher Cost: The synthesis of ¹³C-labeled compounds is typically more complex and expensive than deuterium labeling.
-
Limited Mass Shift per Label: Each ¹³C atom only increases the mass by one unit. To achieve a sufficient mass difference from the natural isotope cluster of the analyte, multiple ¹³C atoms may need to be incorporated.
-
Performance Comparison: A Data-Driven Perspective
The following table provides a comparative summary of the expected performance of hypothetical Deuterium-labeled ([²H₃]-16-Methoxy-16-oxohexadecanoic acid) and Carbon-13-labeled ([¹³C₄]-16-Methoxy-16-oxohexadecanoic acid) standards in a validated LC-MS/MS assay. The data are representative of what would be expected based on typical validation studies for similar long-chain dicarboxylic acids.[19][20][21][22][23]
| Validation Parameter | [²H₃]-16-Methoxy-16-oxohexadecanoic acid | [¹³C₄]-16-Methoxy-16-oxohexadecanoic acid | Justification |
| Linearity (r²) | > 0.995 | > 0.998 | Both standards are expected to provide excellent linearity. The slightly higher correlation coefficient for the ¹³C standard reflects its greater chemical identity to the analyte. |
| Accuracy (% Recovery) | 90-110% | 95-105% | The ¹³C standard may offer slightly better accuracy due to the absence of chromatographic shifts and any potential for isotope exchange. |
| Precision (%RSD) | < 10% | < 5% | The superior chemical equivalence of the ¹³C standard typically leads to lower variability and thus better precision. |
| Limit of Quantification (LOQ) | 5 ng/mL | 2 ng/mL | A well-synthesized ¹³C standard can contribute to a lower LOQ due to a cleaner baseline and more consistent ionization. |
| Matrix Effects | Effectively compensated | Effectively compensated | Both types of standards are excellent at compensating for matrix effects, which is a primary advantage of IDMS. |
| Isotopic Purity | Typically > 98% | Typically > 99% | High isotopic purity is crucial for both, and reputable suppliers will provide a certificate of analysis. |
| Relative Cost | Lower | Higher | The synthetic routes for ¹³C labeling are generally more complex and costly. |
Experimental Protocol: Quantitative Analysis of this compound in Human Plasma
This protocol outlines a typical workflow for the quantification of this compound in a biological matrix using a stable isotope-labeled internal standard.
Materials and Reagents
-
This compound analytical standard
-
Isotope-labeled internal standard (e.g., [¹³C₄]-16-Methoxy-16-oxohexadecanoic acid)
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and internal standard solutions on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
This compound: To be determined empirically, but a likely transition would be [M-H]⁻ → fragment ion.
-
[¹³C₄]-16-Methoxy-16-oxohexadecanoic acid: The precursor and product ions will be shifted by +4 m/z compared to the unlabeled analyte.
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principle of isotope dilution, the following diagrams are provided.
Caption: Workflow for the quantitative analysis of this compound.
Sources
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Long-Chain Dicarboxylic Acid Monoesters
Introduction: The Analytical Imperative for Quantifying Long-Chain Dicarboxylic Acid Monoesters
Long-chain dicarboxylic acid monoesters (LCDA monoesters) are increasingly pivotal molecules in both pharmaceutical development and industrial biotechnology. Their amphipathic nature, possessing a single reactive carboxylic acid group and a protected ester, makes them valuable as drug delivery moieties, intermediates in polymer synthesis, and building blocks for novel biomaterials.[1][2] The precise and accurate quantification of these monoesters is paramount, as even minor variations in concentration can significantly impact drug efficacy, safety, and material properties.
However, the quantification of LCDA monoesters is fraught with analytical challenges. Distinguishing the monoester from the parent dicarboxylic acid, the corresponding diester, and other structurally similar lipids within a complex matrix is a non-trivial task. This guide provides a comparative analysis of the primary analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the robust quantification of LCDA monoesters. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Pillar 1: Foundational Analytical Strategies: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is the first critical decision in developing a quantitative method for LCDA monoesters. Each technique offers a distinct set of advantages and disadvantages rooted in their fundamental principles of separation and detection.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge
GC-MS provides exceptional chromatographic resolution and is a workhorse in many analytical laboratories. However, its primary limitation for LCDA monoesters is the requirement for analyte volatility.[3] Long-chain dicarboxylic acids and their monoesters are inherently non-volatile due to their high molecular weight and the presence of a polar carboxylic acid group.[4] Consequently, chemical derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis.[5]
The most common derivatization strategies for carboxylic acids are silylation and esterification .[6]
-
Silylation: This involves replacing the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] Silylation is a rapid and effective method, often providing high reaction yields.[7]
-
Esterification: This method converts the remaining free carboxylic acid to an ester (e.g., a methyl or butyl ester) using reagents like BF3/methanol or butanolic HCl.[4][8] This can be advantageous if the original monoester is, for example, a mono-methyl ester, and the derivatization creates a di-methyl ester, which can be easily separated and identified.
The primary challenge with GC-MS lies in the derivatization step itself. Incomplete derivatization can lead to an underestimation of the analyte concentration, while side reactions or the presence of impurities in the derivatization reagents can introduce interfering peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitivity Advantage
LC-MS/MS has emerged as a powerful alternative for the analysis of non-volatile and thermally labile compounds like LCDA monoesters.[9] It combines the versatile separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[10]
A key advantage of LC-MS/MS is that derivatization is not always mandatory. However, for enhanced sensitivity and improved chromatographic peak shape, derivatization is often employed.[11] Charge-reversal derivatization, for instance, can significantly improve ionization efficiency and detection limits.[10]
The specificity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the selective detection of the target analyte even in complex biological matrices by monitoring a specific precursor-to-product ion transition.[8][9] This high degree of selectivity is crucial for distinguishing the monoester from the di-acid and di-ester.
Pillar 2: Method Validation and Performance Comparison
A robust analytical method must be validated to ensure its accuracy, precision, and reliability. The principles of bioanalytical method validation, as outlined by regulatory bodies such as the FDA, provide a framework for assessing method performance.[4]
Key Validation Parameters
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent bias.
-
Precision: The degree of agreement among a series of measurements, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Comparative Performance Data
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (with or without Derivatization) |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL[6] | Low ng/mL to fg levels with derivatization[10][11] |
| Linearity (r²) | Typically >0.99[12] | Typically >0.99[9] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤15%[6] | ≤10%[9] |
| Throughput | Lower due to derivatization and longer run times | Higher, especially with modern UPLC systems[13] |
| Matrix Effects | Less prone to ion suppression | Susceptible to ion suppression/enhancement |
Pillar 3: Experimental Protocols and Workflows
The following sections provide detailed, step-by-step methodologies for the quantification of long-chain dicarboxylic acid monoesters using both GC-MS and LC-MS/MS.
Workflow for LCDA Monoester Quantification
Caption: General workflow for LCDA monoester quantification.
Detailed Protocol 1: GC-MS Quantification with Silylation
This protocol is adapted from established methods for dicarboxylic acid analysis.[3][6]
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma), add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled LCDA monoester).
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether.[3]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 1 hour.[6]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized LCDA monoester and the internal standard.
-
Detailed Protocol 2: LC-MS/MS Quantification
This protocol is based on methods developed for the sensitive analysis of dicarboxylic acids in biological fluids.[8][9]
-
Sample Preparation:
-
To 100 µL of sample, add the stable isotope-labeled internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the LCDA monoester from potential interferences.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative or positive mode, depending on the analyte and if derivatization is used.
-
MRM Transitions: Optimize specific precursor and product ions for the LCDA monoester and its internal standard.
-
Logical Relationship: Derivatization Choice in GC-MS
Caption: Decision factors for GC-MS derivatization.
Conclusion and Recommendations
The accurate and precise quantification of long-chain dicarboxylic acid monoesters is a challenging but achievable analytical task. For high-throughput applications where sensitivity is paramount, LC-MS/MS is the recommended platform . Its ability to analyze samples with minimal preparation and its high selectivity make it ideal for complex matrices.
GC-MS remains a viable and powerful alternative , particularly in laboratories where it is the primary analytical instrument. However, meticulous optimization of the derivatization step is crucial to ensure accurate and reproducible results. The choice between silylation and esterification will depend on the specific structure of the LCDA monoester and the presence of other analytes of interest.
Regardless of the chosen methodology, the use of a stable isotope-labeled internal standard is strongly recommended to correct for matrix effects and variations in sample preparation and instrument response. Furthermore, adherence to rigorous method validation guidelines is essential to ensure the generation of high-quality, reliable data for both research and regulated environments.
References
-
Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002. [Link]
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Kushnir, M. M., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. [Link]
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Fonteh, A., & Jose, J. (2024). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 15(1), 1-3. [Link]
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Jemili, K., et al. (2011). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Journal of Chromatography A, 1218(30), 4947-4959. [Link]
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Wang, Y., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 14(1), 1-7. [Link]
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Wang, Y., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]
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Fraunhofer IGB. (n.d.). Long-chain dicarboxylic acids from plant oils. Fraunhofer Institute for Interfacial Engineering and Biotechnology IGB. [Link]
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Jemili, K., et al. (2011). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. PubMed. [Link]
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Kumar, A., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(11), 1083. [Link]
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Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 34(1), 1-9. [Link]
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Kim, J. H., et al. (2015). Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector. Journal of Microbiology and Biotechnology, 25(5), 708-713. [Link]
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Jemili, K., et al. (2011). (PDF) Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. ResearchGate. [Link]
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Fonteh, A., & Jose, J. (2024). Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry. Longdom Publishing. [Link]
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Van der Westhuizen, J. H., et al. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of molar degree of substitution. Carbohydrate Polymers, 57(3), 267-274. [Link]
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Van der Leij, F. R., & Houten, S. M. (2018). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1863(10), 1251-1260. [Link]
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Bakherad, A., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. [Link]
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Sathesh-Prabu, C., & Lee, S. K. (2018). Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. Journal of agricultural and food chemistry, 66(33), 8746-8754. [Link]
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A Comparative Guide to the Thermal Properties of Polyesters Synthesized with Long-Chain Dicarboxylic Acids
For researchers and professionals in drug development and material science, the selection of monomers is a critical decision that dictates the final physicochemical properties of a polymer. This guide provides an in-depth comparison of the thermal properties of polyesters synthesized using 16-Methoxy-16-oxohexadecanoic acid—a derivative of the C16 long-chain dicarboxylic acid (hexadecanedioic acid)—against polyesters derived from shorter-chain dicarboxylic acid alternatives. We will explore the causal relationships between monomer structure and polymer thermal behavior, supported by experimental data and standardized characterization protocols.
Introduction: The Role of Long-Chain Dicarboxylic Acids in Polyester Performance
Long-chain aliphatic dicarboxylic acids (DCAs), particularly those with twelve or more carbons (≥C12), are valuable monomers for producing high-performance polyesters and polyamides.[1][2][3] These monomers, often sourced from renewable plant oils, can impart desirable properties such as enhanced thermal stability, hydrophobicity, and biocompatibility.[4][5] Hexadecanedioic acid (C16), the parent acid of the topic monomer, is a linear, saturated DCA known to improve the mechanical strength and thermal resilience of polymers, making them suitable for demanding applications.[1]
The presence of a long methylene sequence -(CH₂)n- in the polymer backbone, contributed by monomers like hexadecanedioic acid, is a key determinant of thermal properties. As the length of this aliphatic chain increases, the polymer's structure begins to more closely resemble that of polyethylene, influencing its melting and crystallization behavior.[6] This guide will focus on how the C16 chain length specifically impacts thermal characteristics compared to shorter, more common diacids like sebacic acid (C10) and dodecanedioic acid (C12).
The Influence of Dicarboxylic Acid Chain Length on Thermal Properties
The thermal behavior of aliphatic polyesters is governed by a delicate balance between the flexibility of the methylene chains and the intermolecular forces of the ester groups.[6] The length of the dicarboxylic acid monomer directly modulates this balance.
-
Melting Temperature (T_m_): For a homologous series of polyesters synthesized with a common diol, increasing the number of methylene groups in the dicarboxylic acid unit generally leads to a higher melting temperature.[6] The longer, flexible aliphatic chains allow for more efficient van der Waals interactions and chain packing into a stable crystalline lattice, which requires more thermal energy to disrupt.
-
Glass Transition Temperature (T_g_): The glass transition temperature is associated with the amorphous regions of the polymer. Longer, more flexible aliphatic chains from monomers like hexadecanedioic acid increase the free volume and chain mobility, which typically results in a lower T_g_ compared to polyesters made with shorter, more rigid diacids.
-
Thermal Stability (T_d_): Thermal stability, often measured as the onset of decomposition, is also influenced by chain length. The higher crystalline order and stronger intermolecular forces in polyesters with longer DCA units can enhance their overall thermal stability.[5]
The specific monomer , this compound, is a mono-ester of hexadecanedioic acid. In a typical polycondensation reaction, this would be converted to the diacid or a diester derivative. The final polymer's properties will be dominated by the C16 backbone segment. The methoxy group itself can influence reactivity and, if incorporated into the final structure, may slightly alter thermal stability.[7]
Comparative Data Analysis
To illustrate these principles, the following table summarizes typical thermal properties for polyesters synthesized from different α,ω-dicarboxylic acids and a common diol, 1,4-butanediol.
| Dicarboxylic Acid Monomer | Chain Length | Polymer Repeating Unit | Typical Melting Temp. (T_m_) (°C) | Typical Glass Transition Temp. (T_g_) (°C) |
| Adipic Acid | C6 | Poly(butylene adipate) | 52 - 59 | -60 to -55 |
| Sebacic Acid | C10 | Poly(butylene sebacate) | 60 - 65 | -55 to -50 |
| Dodecanedioic Acid | C12 | Poly(butylene dodecanedioate) | 70 - 75 | -45 to -40 |
| Hexadecanedioic Acid | C16 | Poly(butylene hexadecanedioate) | ~75 - 90 | -40 to -35 |
Note: These values are approximate and can vary based on molecular weight, polydispersity, and processing conditions. Data is synthesized from trends reported in the literature.[6][8]
As the data indicates, a clear trend emerges: increasing the DCA chain length from C6 to C16 results in a systematic increase in melting temperature and a corresponding, albeit smaller, increase in the glass transition temperature. The longer aliphatic segment allows for greater crystallinity, which dominates the thermal behavior.[6]
Experimental Protocols for Thermal Characterization
To ensure the trustworthiness and reproducibility of thermal property data, standardized analytical techniques are essential. The two primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[9]
The logical flow for characterizing a new polyester involves synthesis, purification, and subsequent analysis by TGA and DSC to determine its operational temperature range and stability.
Caption: Workflow from monomer to thermal property characterization.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is the definitive method for determining T_g_, T_m_, and crystallization temperature (T_c_).
Objective: To determine the glass transition (T_g_), crystallization (T_c_), and melting (T_m_) temperatures of the synthesized polyester.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from ambient (e.g., 25°C) to a temperature well above the expected melting point (e.g., 200°C) at a rate of 10°C/min. This step removes the sample's prior thermal history.
-
Cool: Cool the sample from 200°C down to a low temperature (e.g., -80°C) at a controlled rate of 10°C/min. This allows the material to crystallize from the melt.
-
Second Heat: Ramp the temperature from -80°C back to 200°C at 10°C/min. The data from this second heating scan is typically used for analysis to ensure a consistent thermal state.[10]
-
-
Data Analysis:
-
T_g_: Identify the midpoint of the step-change in the heat flow curve on the second heating scan.
-
T_c_: Identify the peak of the exothermic transition during the cooling scan.
-
T_m_: Identify the peak of the endothermic transition during the second heating scan.
-
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is used to determine the thermal stability and decomposition temperature (T_d_) of the polymer.
Objective: To determine the onset of thermal decomposition for the synthesized polyester.
Methodology:
-
Sample Preparation: Weigh 10-15 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
Determine the onset of decomposition (T_d_), often defined as the temperature at which 5% mass loss occurs (T_d,5%_). This point indicates the beginning of significant thermal degradation.
-
Conclusion: Structure-Property Relationships in Practice
The choice of dicarboxylic acid monomer is a powerful tool for tuning the thermal properties of polyesters. The use of this compound, or its parent C16 diacid, leads to polyesters with higher melting points and crystallinity compared to those synthesized from common shorter-chain alternatives like sebacic (C10) or adipic (C6) acid.[6] This behavior is a direct consequence of the longer aliphatic segment, which enhances chain packing and intermolecular forces.
This guide provides the foundational knowledge and experimental framework for researchers to rationally select monomers and predict the thermal performance of the resulting polymers. By employing standardized DSC and TGA protocols, scientists can generate reliable, comparative data to guide the development of new materials for advanced applications.
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Fraunhofer IGB. Long-chain dicarboxylic acids from plant oils. Available from: [Link]
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Lee, S. K., & Sathesh-Prabu, C. (2015). Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. Journal of Agricultural and Food Chemistry, 63(39), 8547–8554. Available from: [Link]
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Sisti, L., et al. (2016). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 8(3), 84. Available from: [Link]
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Lee, S. K., & Sathesh-Prabu, C. (2015). Production of Long-Chain α,ω-Dicarboxylic Acids by Engineered Escherichia coli from Renewable Fatty Acids and Plant Oils. ACS Publications. Available from: [Link]
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Gigli, M., et al. (2013). Biodegradable Long Chain Aliphatic Polyesters Containing Ether-Linkages: Synthesis, Solid-State, and Barrier Properties. Polymer Engineering & Science, 53(12), 2607-2617. Available from: [Link]
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Huf, S., et al. (2011). Biotechnological synthesis of long-chain dicarboxylic acids as building blocks for polymers. European Journal of Lipid Science and Technology, 113(5), 548-561. Available from: [Link]
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Arrieta-Baez, D., et al. (2011). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. Molecules, 16(6), 4923-4936. Available from: [Link]
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Jia, Z., et al. (2021). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Polymers, 13(10), 1633. Available from: [Link]
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Warwel, S., et al. (2001). Polyesters by lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain ?,?-dicarboxylic acid methyl esters with diols. Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1601-1609. Available from: [Link]
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Mecking, S., & Rüsch, B. (2018). Long-chain polyesters and polyamides from biochemically derived fatty acids. Faraday Discussions, 207, 489-509. Available from: [Link]
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de Jong, E., et al. (2022). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering, 10(42), 13867–13876. Available from: [Link]
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Sisti, L., et al. (2016). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. Available from: [Link]
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Polymer Science Learning Center. (2020). DSC Thermal Analysis of Polymers. YouTube. Available from: [Link]
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La Scala, J. J., et al. (2016). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecular Chemistry and Physics, 217(20), 2299-2311. Available from: [Link]
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Arrieta-Baez, D., et al. (2018). Aliphatic Diacidic Long-Chain C16 Polyesters from 10,16-Dihydroxyhexadecanoic Acid Obtained from Tomato Residual Wastes. International Journal of Molecular Sciences, 19(11), 3505. Available from: [Link]
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Arrieta-Baez, D., et al. (2011). Derivatives of 10,16-dihydroxyhexadecanoic acid isolated from tomato (Solanum lycopersicum) as potential material for aliphatic polyesters. Molecules, 16(6), 4923-36. Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative Study of Catalysts for Polyester Synthesis with Dicarboxylic Acid Monoesters
Welcome, researchers and innovators in polymer chemistry. This guide provides a comprehensive comparative analysis of catalysts for the synthesis of polyesters derived from dicarboxylic acid monoesters. As we navigate the complexities of polymer synthesis, the choice of catalyst is paramount in dictating reaction efficiency, polymer properties, and overall process sustainability. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality of experimental choices, grounded in established scientific principles.
The polycondensation of dicarboxylic acid monoesters presents a unique set of challenges and opportunities. These monomers possess both a free carboxylic acid and an ester functionality, demanding a catalyst with high selectivity to favor the desired esterification pathway while minimizing unwanted side reactions such as transesterification at the monoester's existing ester group. This guide will illuminate the path toward selecting and evaluating the optimal catalyst for your specific polyester synthesis needs.
The Landscape of Catalysis in Polyester Synthesis
The synthesis of polyesters from dicarboxylic acid monoesters is a step-growth polymerization process where the selection of an appropriate catalyst is critical for achieving high molecular weight polymers with desirable characteristics. The primary role of the catalyst is to accelerate the esterification reaction between the carboxylic acid group of one monoester and the hydroxyl group of another monomer unit (or a diol comonomer). An ideal catalyst should exhibit high activity, selectivity, and thermal stability, while also being cost-effective and environmentally benign.
We will explore three major classes of catalysts pertinent to this application: organometallic compounds, acid catalysts, and enzymatic catalysts.
Organometallic Catalysts: The Industry Workhorses
Organometallic compounds, particularly those based on titanium and tin, are widely employed in industrial polyester synthesis due to their high activity and efficacy in producing high molecular weight polymers.[1]
-
Titanium-Based Catalysts: These are gaining prominence as a more sustainable alternative to traditional antimony catalysts.[2] Titanium compounds such as titanium(IV) isopropoxide and titanium-based atrane complexes are effective in both the esterification and polycondensation stages.[3] Their catalytic activity stems from the Lewis acidic nature of the titanium center, which coordinates to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by a hydroxyl group.[4] A proposed mechanism involves the coordination of the carbonyl oxygen to the titanium center, facilitating the esterification reaction.[4]
-
Tin-Based Catalysts: Organotin compounds like dibutyltin oxide and stannous octoate are also highly effective catalysts for polyesterification.[5][6] They function similarly to titanium catalysts through Lewis acid catalysis. However, concerns regarding the potential toxicity of tin residues have led to increased scrutiny of their use in certain applications.[6]
Acid Catalysts: The Classical Approach
Inorganic acids such as phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄) can effectively catalyze polyesterification.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. While effective, the use of strong acids can lead to side reactions such as dehydration of diols and ether formation, and their corrosive nature necessitates careful handling and reactor design.[7]
Enzymatic Catalysts: The Green Alternative
Lipases, a class of enzymes that catalyze the hydrolysis of esters in vivo, have emerged as powerful biocatalysts for in vitro polyester synthesis.[8][9] In non-aqueous environments, lipases can catalyze esterification and transesterification reactions with high regio- and enantioselectivity.[9] The most commonly used lipase for polyester synthesis is Candida antarctica Lipase B (CAL-B). The enzymatic catalysis proceeds under mild reaction conditions, which is advantageous for the polymerization of thermally sensitive monomers.[9] The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with an alcohol to form the ester linkage.
Experimental Design for a Comparative Catalyst Study
To objectively compare the performance of different catalysts for the polycondensation of a dicarboxylic acid monoester, a well-designed experimental protocol is essential. This protocol should ensure that all other reaction parameters are held constant, allowing for a direct comparison of catalyst activity and its impact on the final polymer properties.
Model Reaction
For this guide, we will consider the self-condensation of monomethyl adipate as our model reaction to form poly(monomethyl adipate).
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the comparative catalyst study.
Caption: Experimental workflow for the comparative catalyst study.
Detailed Experimental Protocol
Materials:
-
Monomethyl adipate (≥98% purity)
-
Catalysts: Titanium(IV) isopropoxide, Dibutyltin oxide, Phosphoric acid, Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Ethylene glycol (for catalyst solutions, if needed)
-
Nitrogen gas (high purity)
-
Solvents for analysis (e.g., chloroform for GPC and NMR)
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with a temperature controller
-
Nitrogen inlet adapter
-
Distillation condenser with a collection flask
-
Vacuum pump with a pressure gauge
-
Analytical instruments: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer, Differential Scanning Calorimetry (DSC), Colorimeter.
Procedure:
-
Monomer and Catalyst Preparation:
-
Purify the monomethyl adipate by vacuum distillation to remove any diacid or diester impurities.
-
Prepare stock solutions of the metal-based catalysts in ethylene glycol at a known concentration (e.g., 1% w/v). The enzymatic catalyst is typically used as a solid.
-
-
Reactor Setup:
-
Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried.
-
Place a magnetic stir bar or a mechanical stirrer paddle in the reaction flask.
-
-
Reaction:
-
Charge the reaction flask with a pre-weighed amount of purified monomethyl adipate (e.g., 100 g).
-
Add the catalyst at a specific loading (e.g., 200 ppm for metal catalysts, 5 wt% for the enzyme).
-
Begin purging the system with a slow stream of nitrogen.
-
Esterification Stage:
-
Heat the reaction mixture to 190°C with constant stirring.[7]
-
Maintain this temperature for 2-3 hours to facilitate the initial esterification and removal of methanol.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220°C.
-
Slowly apply vacuum to the system, reducing the pressure to <1 mbar over 1-2 hours.
-
Continue the reaction under vacuum for a predetermined time (e.g., 4-6 hours), collecting the evolved methanol in a cold trap.
-
-
-
Sampling and Analysis:
-
Periodically (e.g., every hour during the polycondensation stage), carefully take small samples of the polymer melt.
-
Analyze the samples by:
-
NMR Spectroscopy: To determine the conversion of carboxylic acid groups.
-
GPC: To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
-
-
Final Product Characterization:
-
At the end of the reaction, cool the polymer to room temperature under a nitrogen atmosphere.
-
Characterize the final polymer for:
-
Molecular Weight: GPC
-
Thermal Properties: DSC to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Color: Use a colorimeter to measure the color of the polymer (e.g., using the CIE Lab* color space).
-
-
Data Presentation and Interpretation
The quantitative data obtained from the experimental study should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Comparative Data for Catalysts in the Polycondensation of Monomethyl Adipate
| Catalyst | Catalyst Loading | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Color (L*) |
| Titanium(IV) isopropoxide | 200 ppm | 6 | 99.2 | 25,000 | 2.1 | -55 | 58 | 85 |
| Dibutyltin oxide | 200 ppm | 6 | 99.5 | 28,000 | 2.0 | -54 | 60 | 82 |
| Phosphoric Acid | 0.1 wt% | 8 | 98.0 | 15,000 | 2.5 | -58 | 55 | 75 |
| Immobilized CAL-B | 5 wt% | 24 | 95.0 | 12,000 | 1.8 | -52 | 59 | 92 |
| No Catalyst | - | 24 | 70.0 | 3,000 | 2.8 | -60 | 50 | 90 |
Interpretation of Results:
-
Activity: The conversion and the rate of molecular weight increase are direct indicators of catalyst activity. In this hypothetical scenario, the tin-based catalyst shows the highest activity.
-
Selectivity: A lower PDI suggests a more controlled polymerization with fewer side reactions. The enzymatic catalyst, despite its lower activity, may offer higher selectivity.
-
Polymer Properties: The catalyst can influence the thermal properties (Tg and Tm) and the color of the final polymer. A higher L* value indicates a lighter, more desirable color.
Mechanistic Insights and Catalyst Selection
The choice of catalyst will ultimately depend on the specific requirements of the application.
Caption: A simplified proposed catalytic cycle for a titanium-based catalyst.
-
For High Molecular Weight and Fast Reaction Times: Organometallic catalysts like titanium and tin compounds are generally the preferred choice.
-
For Applications Requiring High Purity and Biocompatibility: Enzymatic catalysts are ideal, as they avoid metal contamination and operate under mild conditions.
-
For Cost-Effective, General-Purpose Polyesters: Acid catalysts can be a viable option, provided that potential side reactions and corrosion issues are managed.
Conclusion
The synthesis of polyesters from dicarboxylic acid monoesters is a nuanced field where the catalyst plays a pivotal role. This guide has provided a framework for the systematic and comparative evaluation of different catalyst systems. By understanding the underlying mechanisms and carefully designing experimental protocols, researchers can make informed decisions to select the most appropriate catalyst that aligns with their performance, cost, and sustainability goals. The journey to novel and improved polyester materials is paved with a deep understanding of the catalysts that drive their formation.
References
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as c
- CA3084091A1 - Polycondensation catalyst for producing polyester and production of polyester using the same - Google P
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 16-Methoxy-16-oxohexadecanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity for a Key Bifunctional Molecule
16-Methoxy-16-oxohexadecanoic acid, a mono-methyl ester of hexadecanedioic acid, is a valuable bifunctional molecule. Its structure, featuring a terminal carboxylic acid and a methyl ester, makes it a critical linker in the synthesis of more complex molecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these advanced applications, the purity of each building block is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final therapeutic agent.
Impurities, such as the unreacted starting diacid or the over-esterified diester, can introduce significant variability into subsequent synthetic steps and complicate downstream purification. This guide provides a comprehensive, multi-technique framework for assessing the purity of synthesized this compound. We will move beyond simple protocols to explain the scientific rationale behind each method, enabling researchers to design robust, self-validating analytical workflows.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment strategy begins with an understanding of the synthetic route and its potential byproducts. The most common synthesis involves the mono-esterification of Hexadecanedioic acid. This context allows us to anticipate the primary impurities that must be resolved and quantified:
-
Hexadecanedioic Acid: Unreacted starting material.
-
Dimethyl Hexadecanedioate: The product of di-esterification.
-
Residual Solvents: Solvents used in the reaction and purification (e.g., methanol, toluene).
-
Catalyst Residues: Acids or other catalysts used to promote esterification.
Our analytical approach must be capable of distinguishing the target molecule from these closely related structures.
A Multi-Modal Workflow for Purity Verification
No single analytical technique can provide a complete purity profile. A truly trustworthy assessment relies on the orthogonal application of multiple methods. The following workflow illustrates a logical progression from structural confirmation to high-sensitivity impurity profiling.
Caption: Integrated workflow for purity assessment.
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For purity assessment, ¹H NMR is unparalleled for its ability to provide both qualitative (structural) and quantitative information. The integration of proton signals is directly proportional to the number of protons, allowing for a direct molar ratio calculation of the target molecule to proton-bearing impurities. ¹³C NMR provides complementary information, confirming the carbon backbone and the presence of key functional groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized material and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄). Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) if precise quantification against a standard is required.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 (adjust for signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: -10 to 220 ppm.
-
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. For ¹H NMR, carefully integrate all signals. Reference the spectrum to the residual solvent peak or TMS.
Data Interpretation
The key is to look for signals that do not belong to the target molecule. The presence of the starting diacid would show a very broad signal for the two carboxylic acid protons (>10 ppm), while the diester would lack this signal entirely and show a larger integration for the methoxy protons relative to the backbone protons.
Table 1: Expected NMR Chemical Shifts (¹H and ¹³C) in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| -OCH₃ | ~3.67 (singlet, 3H) | ~51.4 | Typical for methyl ester protons and carbon.[1] |
| -CH₂ -COOH | ~2.35 (triplet, 2H) | ~34.0 | Protons α to a carboxylic acid carbonyl.[2] |
| -CH₂ -COOCH₃ | ~2.30 (triplet, 2H) | ~34.1 | Protons α to an ester carbonyl. |
| -(CH₂)₁₂- | ~1.20-1.65 (multiplet, 24H) | ~24-30 | Overlapping signals of the long aliphatic chain.[2][3] |
| -C OOH | Not directly observed | ~179-180 | Carboxylic acid carbonyl carbon.[4] |
| -C OOCH₃ | Not directly observed | ~174-175 | Ester carbonyl carbon.[4] |
Technique 2: High-Performance Liquid Chromatography (HPLC)
Principle and Rationale
HPLC is a powerful separation technique ideal for quantifying the purity of a sample and detecting non-volatile impurities.[5][6] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. The less polar diester will elute later than the target monoester, while the more polar diacid will elute earlier. Detection is typically achieved using a UV detector, as the carboxyl group absorbs UV light at low wavelengths (~210 nm).[7][8]
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of dilutions for linearity checks and a blank.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of A: Water with 0.1% Formic or Phosphoric Acid and B: Acetonitrile with 0.1% Formic or Phosphoric Acid. The acid is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks.[5]
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[7]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Table 2: Comparison of HPLC Performance with an Alternative Method
| Parameter | RP-HPLC-UV | Gas Chromatography (GC-MS) |
|---|---|---|
| Principle | Partition chromatography | Volatility-based separation |
| Derivatization | Not required | Required (e.g., silylation) to increase volatility.[9] |
| Typical Impurities Detected | Diacid, Diester, non-volatile organics | Volatile organics, requires derivatization for target |
| Advantages | High resolution, robust, direct analysis.[6] | Excellent sensitivity, structural info from MS.[10][11] |
| Disadvantages | Moderate sensitivity, limited structural info from UV | Laborious sample prep, potential for thermal degradation.[9] |
Technique 3: Mass Spectrometry (MS)
Principle and Rationale
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for confirming the identity of the main component and identifying unknown impurities.[12][13] Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically produces the intact molecular ion, minimizing fragmentation.[10]
Experimental Protocol: LC-MS
-
LC Conditions: Use the same LC method as described for HPLC-UV. The eluent from the column is directed into the MS ion source.
-
MS Conditions (ESI):
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids, as they readily form the [M-H]⁻ ion. Positive mode can also be used to detect the [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurement.
-
Scan Range: m/z 100 - 1000.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the target molecule (C₁₇H₃₂O₄, MW = 300.43). The [M-H]⁻ ion should be observed at m/z 299.4.
-
Examine the mass spectra of minor peaks in the chromatogram to identify impurities. For example, the diacid (C₁₆H₃₀O₄) would show an [M-H]⁻ at m/z 285.4, and the diester (C₁₈H₃₄O₄) might show an [M+Na]⁺ at m/z 337.4.
-
Caption: LC-MS experimental workflow diagram.
Technique 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Rationale
FTIR spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule.[14] It is an excellent tool for quickly verifying the successful synthesis by confirming the presence of both the ester and carboxylic acid moieties and the absence of other functional groups. The key diagnostic feature is the position of the carbonyl (C=O) stretching vibration, which differs for esters and carboxylic acids.[15]
Table 3: Key FTIR Diagnostic Peaks
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
|---|---|---|---|
| 2500-3300 (very broad) | -COOH | O-H stretch | Confirms presence of carboxylic acid.[16] |
| ~2920, ~2850 | Aliphatic C-H | C-H stretch | Confirms long alkyl chain. |
| ~1740 | -COOCH₃ | C=O stretch (Ester) | Confirms presence of the ester group.[14][17] |
| ~1710 | -COOH | C=O stretch (Acid) | Confirms presence of the carboxylic acid group.[16] |
| 1000-1300 | C-O | C-O stretch | Strong bands associated with both ester and acid groups.[17] |
Conclusion: An Integrated and Authoritative Approach
The purity assessment of this compound demands a scientifically rigorous, multi-technique approach. While ¹H NMR and HPLC provide the primary quantitative data, LC-MS and FTIR offer indispensable confirmation of identity and functional group integrity. By understanding the principles behind each method and anticipating potential impurities, researchers can design a self-validating workflow that ensures the material meets the stringent quality requirements for advanced applications in drug development and materials science. This integrated strategy provides the highest level of confidence in the quality of the synthesized molecule.
References
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Murphy, R. C. (2010). Mass Spectrometric Analysis of Long-Chain Lipids. National Institutes of Health. Retrieved from [Link]
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Gao, X., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. ACS Omega. Retrieved from [Link]
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Al-Holy, M., & Abu-Lafi, S. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Retrieved from [Link]
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Heo, J. W. (2019). How can I distinguish Ester bond from -COOH in FT-IR?. ResearchGate. Retrieved from [Link]
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Durán-Merás, I., et al. (1995). Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. PubMed. Retrieved from [Link]
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IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 16-Methoxy-16-oxohexadecanoic Acid: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 16-Methoxy-16-oxohexadecanoic acid (CAS No. 18451-85-9). As a compound classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract, adherence to proper disposal procedures is paramount to ensuring laboratory safety and environmental protection.[1] This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.
Understanding the Hazards and Regulatory Framework
This compound is a non-halogenated organic compound.[2] Its primary hazards, as outlined in the Safety Data Sheet (SDS), include acute oral toxicity, skin corrosion/irritation, serious eye damage/irritation, and respiratory tract irritation.[1] Consequently, this substance must be treated as hazardous waste.
The fundamental principle of hazardous waste disposal is to prevent harm to human health and the environment.[3][4] Disposal procedures are governed by local, state, and federal regulations. Therefore, all waste must be managed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable laws.[1] Never dispose of this chemical down the drain or in the regular trash.[3][5][6]
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate appropriate disposal methods. This compound should be disposed of as non-halogenated organic waste .[2][7][8]
Causality: Mixing different waste streams can lead to unintended chemical reactions, generating heat, toxic gases, or even explosions. For instance, mixing acids with certain organic compounds can lead to violent reactions.[9] Furthermore, waste disposal facilities use different processes for halogenated and non-halogenated organic compounds; non-halogenated solvents can often be recycled as fuel, while halogenated solvents require incineration at higher costs.[6][10]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for collecting and disposing of this compound waste.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile rubber)
-
A lab coat
Waste Container Selection and Labeling
Table 1: Waste Container Specifications
| Parameter | Specification | Rationale |
| Container Material | Chemically compatible plastic (e.g., high-density polyethylene) or glass. | To prevent degradation of the container and potential leaks.[3] |
| Container Type | A sealable, leak-proof container with a screw-top cap. | To prevent spills and the release of vapors.[3][7] |
| Labeling | Affix a "Hazardous Waste" label provided by your institution's EHS department. | To clearly identify the contents and associated hazards.[2][3][9] |
Labeling Details: The hazardous waste label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)
-
The hazards associated with the waste (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container
Waste Accumulation
-
Designated Storage: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[9][11] This area should be clearly marked.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[3][5][7] Do not overfill the container; leave at least a one-inch headspace to allow for expansion.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Segregation within SAA: Ensure the container of this compound waste is segregated from incompatible materials, such as strong oxidizing agents.[4][9]
Requesting Waste Pickup
Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers, but check your institution's policy), arrange for its disposal through your EHS department.[9][11] Follow your institution's specific procedures for requesting a waste pickup.
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly as they may retain hazardous residues.
-
Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.[4][5]
-
Rinsate Collection: Collect all rinsate as hazardous waste and add it to your non-halogenated organic waste container.[3][4]
-
Defacing Labels: Completely remove or deface the original chemical label on the container.[3][5]
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill. For small spills, trained laboratory personnel can typically perform the cleanup. For large spills, contact your institution's EHS or emergency response team.
-
Don PPE: Wear appropriate PPE, including respiratory protection if there is a risk of inhaling dust or vapors.
-
Containment and Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain and absorb the spill.[12]
-
Cleanup: Carefully scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by wiping with a suitable solvent (e.g., ethanol) and then washing with soap and water.[1] All cleanup materials should be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
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University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (2022, September 21). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]
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Kropac, L. (n.d.). Ester Lab Student Handout. Retrieved from [Link]
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Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Mastering the Safe Handling of 16-Methoxy-16-oxohexadecanoic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 16-Methoxy-16-oxohexadecanoic acid. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a long-chain dicarboxylic acid mono-methyl ester, presents specific hazards that necessitate a comprehensive personal protective equipment (PPE) and handling strategy. This document outlines the requisite PPE, operational procedures for safe handling, and compliant disposal methods. The causality behind each recommendation is explained to foster a deeper understanding of the safety protocols.
Hazard Analysis and Risk Mitigation
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
These hazards dictate the necessity of a multi-faceted PPE approach to prevent exposure through ingestion, dermal contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the mandatory PPE and its specific purpose.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or butyl rubber gloves.[2] Inspect for integrity before each use. | Prevents skin contact, which can cause irritation.[1] Nitrile and butyl rubber offer good resistance to a range of chemicals.[2] |
| Eye and Face Protection | Safety goggles with side-shields meeting ANSI Z87.1 standards.[1][3] A face shield should be worn over goggles when there is a risk of splashing.[3][4] | Protects against splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | A buttoned, long-sleeved laboratory coat.[3] Long pants and closed-toe, closed-heel shoes are mandatory.[4] | Minimizes the risk of skin contact from spills or splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If aerosolization is possible or ventilation is inadequate, a suitable respirator is required.[1][3] | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk. The following workflow diagram and procedural steps provide a clear and logical sequence for safe operations.
Caption: Workflow for Safe Handling of this compound
Procedural Steps:
-
Preparation:
-
Don PPE: Before entering the laboratory area where the chemical is handled, put on all required PPE as detailed in the table above. Ensure gloves are intact and safety goggles provide a snug fit.
-
Prepare Workspace: Work should be conducted in a designated area, preferably within a certified chemical fume hood to mitigate inhalation risks.[5] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
-
Handling:
-
Weighing and Measuring: When weighing the solid compound, avoid creating dust. If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.
-
Performing the Experiment: Handle all solutions containing the compound with care. Avoid direct contact and aerosol generation. Use appropriate laboratory equipment and techniques to minimize the risk of spills.
-
-
Cleanup and Disposal:
-
Decontamination: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent, such as ethanol, followed by a thorough wash is recommended.[1]
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated gloves, and other disposable materials, in accordance with local, state, and federal regulations.[1] Do not pour waste down the drain.[6] Collect chemical waste in a designated, properly labeled, and sealed container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By consistently utilizing the appropriate personal protective equipment, following a structured operational plan, and being prepared for emergencies, researchers can significantly mitigate the risks associated with this compound. This commitment to a culture of safety is paramount in protecting oneself, colleagues, and the integrity of the research.
References
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What PPE Should You Wear When Handling Acid 2024? - LeelineWork. LeelineWork. [Link]
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Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Washington. [Link]
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Safety Data Sheet: Fatty acid methyl ester mixture - Carl ROTH. Carl ROTH. [Link]
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Protective Equipment - American Chemistry Council. American Chemistry Council. [Link]
-
Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition. [Link]
-
16-(Tert-butoxy)-16-oxohexadecanoic acid | C20H38O4 | CID 57817723 - PubChem. National Center for Biotechnology Information. [Link]
-
Guidelines for handling and blending FAME - ResearchGate. ResearchGate. [Link]
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Laboratory Safety Guidelines. ETH Zurich. [Link]
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Laboratory Safe Practices: Food Handling and Storage | Office of Clinical and Research Safety - Vanderbilt University Medical Center. Vanderbilt University Medical Center. [Link]
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Laboratory Safety Rules | Oklahoma State University. Oklahoma State University. [Link]
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Safety Data Sheet - Carl ROTH. Carl ROTH. [Link]
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Safety Data Sheet - ADAMA. ADAMA. [Link]
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Preparation of Methyl Esters of Long-Chain Fatty Acids page 2 - AOCS Methods Home. AOCS. [Link]
-
Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC - NIH. National Institutes of Health. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. leelinework.com [leelinework.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ethz.ch [ethz.ch]
- 6. carlroth.com [carlroth.com]
- 7. Laboratory Safe Practices: Food Handling and Storage | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
